Technical Documentation Center

Hexahydro-1H-cyclopenta[c]furan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Hexahydro-1H-cyclopenta[c]furan-1-one
  • CAS: 5733-03-9

Core Science & Biosynthesis

Foundational

Hexahydro-1H-cyclopenta[c]furan-1-one chemical structure and properties

Hexahydro-1H-cyclopenta[c]furan-1-one: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications Executive Summary The bicyclic lactone hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9) represen...

Author: BenchChem Technical Support Team. Date: March 2026

Hexahydro-1H-cyclopenta[c]furan-1-one: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

The bicyclic lactone hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9) represents a highly privileged pharmacophore in modern drug discovery. Characterized by a rigid, cis-fused cyclopentane and γ-butyrolactone ring system, this scaffold provides exceptional spatial constraints that are highly sought after in receptor-ligand interactions. Historically viewed as a challenging synthetic intermediate, recent breakthroughs have positioned this core at the center of two major therapeutic arenas: neuropharmacology (via synthetic mGlu1 receptor inverse agonists like BAY 36-7620) and metabolic disease (via naturally occurring polycyclic polyprenylated acylphloroglucinols, or PPAPs, such as Hyperimonates A and B)[1][2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, causality-driven synthetic protocols, and mechanistic biological applications of the hexahydro-1H-cyclopenta[c]furan-1-one scaffold.

Physicochemical Properties & Structural Dynamics

The biological efficacy of hexahydro-1H-cyclopenta[c]furan-1-one derivatives is heavily dictated by the inherent ring strain and topological polarity of the core structure. The fusion of a five-membered carbocycle with a five-membered lactone restricts the conformational freedom of attached functional groups, locking them into vectors ideal for deep transmembrane pocket binding[1].

Table 1: Quantitative Physicochemical Data of the Core Scaffold [3]

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₇H₁₀O₂Foundational building block for complex PPAPs.
Molar Mass 126.15 g/mol Low molecular weight allows for extensive derivatization without exceeding Lipinski's limits.
Topological Polar Surface Area (TPSA) 26.3 ŲExcellent membrane permeability; optimal for blood-brain barrier (BBB) crossing in neurotherapeutics.
XLogP3 1.1Favorable lipophilicity for partitioning into lipid bilayers and transmembrane receptor domains.
Hydrogen Bond Acceptors 2The lactone carbonyl and ether oxygens serve as critical hydrogen bond acceptors in receptor active sites.

Experimental Protocols: Synthesis & Derivatization

The synthesis of the hexahydro-1H-cyclopenta[c]furan-1-one core requires precise control over reaction environments to prevent divergent reaction pathways. The following protocols detail both the synthesis of the foundational core and its application in complex natural product total synthesis.

Protocol 1: Synthesis of the Core via Carbene Ring Expansion

This methodology utilizes the reaction of norbornane-2,3-dione 3-hemiketals with (trimethylsilyl)diazomethane (TMSCHN₂) to yield the bicyclic lactone[4].

  • Step 1: Substrate Solvation in Aprotic Media. Dissolve the norbornane-2,3-dione 3-hemiketal in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C.

    • Causality: The choice of an aprotic solvent is critical. Protic solvents like methanol preferentially stabilize competing intermediates, leading to the formation of oxetane derivatives. Aprotic solvents stabilize the zwitterionic intermediate required for the desired carbon-migration pathway[4].

  • Step 2: Carbene Addition. Dropwise addition of TMSCHN₂ (1.2 equivalents).

    • Causality: TMSCHN₂ acts as a controlled, non-explosive carbene equivalent. The low temperature mitigates the exothermic extrusion of nitrogen gas, preventing thermal degradation of the hemiketal.

  • Step 3: Rearrangement and Tautomerization. Allow the reaction to warm to room temperature over 4 hours. The intermediate undergoes a proton shift and concomitant nitrogen extrusion to yield an enol, which rapidly tautomerizes to the stable hexahydro-1H-cyclopenta[c]furan-1-one lactone[4].

  • Validation Check: The system is self-validating via Infrared (IR) spectroscopy. The successful formation of the product is confirmed by the appearance of a strong, distinct γ-lactone C=O stretch at ~1770 cm⁻¹, replacing the broader hemiketal OH stretch.

Protocol 2: Asymmetric Total Synthesis of Hyperimonate A

Hyperimonate A is a complex PPAP featuring the hexahydro-1H-cyclopenta[c]furan-1-one core. Its synthesis relies on a bioinspired radical cascade[2][5].

  • Step 1: Au(I)-Catalyzed Carbometallic Cascade Cyclization. A geraniol-derived enyne precursor is treated with an Au(I) catalyst in toluene.

    • Causality: Gold(I) is highly alkynophilic. It selectively coordinates to the alkyne moiety, lowering its LUMO and triggering a stereoselective nucleophilic attack by the adjacent alkene, constructing the initial cyclopentane ring[2].

  • Step 2: Mn(III)/Cu(II) Mediated Oxidative Radical Cyclization. The intermediate is treated with Mn(OAc)₃ and Cu(OAc)₂.

    • Causality: Mn(III) undergoes single-electron transfer to generate a carbon-centered radical adjacent to the carbonyl. This radical undergoes a rapid 5-exo-trig cyclization. Cu(II) acts as the terminal oxidant, quenching the radical to form the fused furan-1-one ring[5].

  • Validation Check: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the completed polycyclic framework. Biological validation is subsequently performed via in vitro lipid droplet clearance assays before advancing to in vivo models[2].

Biological Applications & Mechanisms of Action

Neuropharmacology: mGlu1 Receptor Inverse Agonism

The synthetic derivative BAY 36-7620 ((3aS,6aS)-5-methylene-6a-(naphthalen-2-ylmethyl)hexahydro-1H-cyclopenta[c]furan-1-one) is a potent, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1) with an IC₅₀ of 0.16 μM[1][6].

Unlike classical competitive antagonists that bind the extracellular Venus flytrap domain, BAY 36-7620 leverages the lipophilicity of its hexahydro-1H-cyclopenta[c]furan-1-one core to penetrate the lipid bilayer and bind deep within the seven-transmembrane (TM) domain[1]. This binding physically locks the receptor in an inactive conformation, making it the first described mGlu1 inverse agonist . By inhibiting the receptor's constitutive (agonist-independent) activity, it severely dampens downstream Gq-protein signaling, halting Phospholipase C (PLC) activation and intracellular calcium release[1]. This mechanism provides potent neuroprotective and anticonvulsant effects without the severe side effects associated with ionotropic glutamate receptor blockade[7].

mGlu1_Pathway Glu Glutamate mGlu1 mGlu1 Receptor (TM Domain) Glu->mGlu1 Agonist Binding Gq Gq Protein mGlu1->Gq Activation AKT AKT Phosphorylation (Tumor Survival) mGlu1->AKT Constitutive Activity PLC Phospholipase C Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production BAY BAY 36-7620 (Bicyclic Lactone) BAY->mGlu1 Inverse Agonism (Blocks TM Region)

Mechanism of BAY 36-7620 as an mGlu1 receptor inverse agonist.

Metabolic Disease: Lipid-Lowering via PPAPs

Naturally occurring derivatives like Hyperimonate A represent a novel class of therapeutics for Non-Alcoholic Fatty Liver Disease (NAFLD). Isolated from Hypericum monogynum, this compound utilizes the hexahydro-1H-cyclopenta[c]furan-1-one skeleton to interact with dual metabolic pathways[2].

Mechanistic studies in NAFLD zebrafish models demonstrate that Hyperimonate A acts as a dual-modulator: it strongly inhibits the Notch signaling pathway (which normally drives de novo lipogenesis) while simultaneously modulating the PPAR pathway to enhance fatty acid β-oxidation[2][5]. This dual-action causality rapidly clears hepatic steatosis, positioning the bicyclic lactone core as a highly viable structural template for next-generation metabolic drugs.

NAFLD_Pathway HypA Hyperimonate A (PPAP Core) Notch Notch Signaling HypA->Notch Inhibits PPAR PPAR Signaling HypA->PPAR Modulates Lipogenesis De Novo Lipogenesis Notch->Lipogenesis Promotes BetaOx Fatty Acid β-Oxidation PPAR->BetaOx Enhances NAFLD Hepatic Steatosis (NAFLD) Lipogenesis->NAFLD Exacerbates BetaOx->NAFLD Alleviates

Lipid-lowering mechanism of Hyperimonate A in NAFLD models.

References

  • PubChem | Hexahydro-1H-cyclopenta[c]furan-1-one Compound Summary |[Link]

  • Synthetic Communications (via ResearchGate) | A Solvent Effect in the Reaction of Diazomethane with Norbornane-2,3-dione 3-Hemiketals |[Link]

  • Molecular Pharmacology (via PubMed/PMC) | BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity |[Link]

  • Wikipedia | BAY 36-7620 | [Link]

  • Acta Pharmaceutica Sinica B (via PubMed) | Hyperimonates A and B, a pair of unprecedented polyprenylated acylphloroglucinols from Hypericum monogynum: Structural elucidation, total synthesis, and lipid-lowering activity |[Link] (DOI:)

Sources

Exploratory

Technical Monograph: Hexahydro-1H-cyclopenta[c]furan-1-one (CAS 5588-29-4)

Executive Summary: The Stereochemical Scaffold Hexahydro-1H-cyclopenta[c]furan-1-one (CAS 5588-29-4), frequently referred to in literature as cis-3-oxabicyclo[3.3.0]octan-2-one, represents a critical bicyclic lactone sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Scaffold

Hexahydro-1H-cyclopenta[c]furan-1-one (CAS 5588-29-4), frequently referred to in literature as cis-3-oxabicyclo[3.3.0]octan-2-one, represents a critical bicyclic lactone scaffold in organic synthesis. Its value lies not merely in its functional groups but in its stereochemical rigidity . The cis-fused ring system forces substituents into specific spatial arrangements, making it an indispensable "chiral template" in the synthesis of prostaglandins, carbacyclins, and cyclopentanoid antibiotics.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused analysis of handling, reactivity, and application.

Chemical Identity & Structure[1][2][3][4]
  • IUPAC Name: Hexahydro-1H-cyclopenta[c]furan-1-one

  • Synonyms: 3-Oxabicyclo[3.3.0]octan-2-one; Cyclopentyl lactone

  • Molecular Formula: C₇H₁₀O₂[1]

  • Molecular Weight: 126.15 g/mol [1]

  • SMILES: O=C1OCC2CCCC12

ChemicalStructure Figure 1: Structural Logic of CAS 5588-29-4 Struct Bicyclic Core (cis-fusion) Lactone Lactone Ring (Reactive Center) Struct->Lactone Hydrolysis/Reduction Carbocycle Cyclopentane Ring (Lipophilic Anchor) Struct->Carbocycle Functionalization

Critical Safety Profile (The "SDS" Core)

While often classified as a standard organic intermediate, the specific reactivity of the lactone moiety dictates the safety protocols.

Hazard Classification (GHS)[5]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3][4]

Researcher-Centric Handling Protocols

Standard SDSs list hazards; this section explains the causality of those hazards and how to mitigate them in a synthesis context.

Hazard DomainMechanism of ActionMitigation Protocol
Ocular/Mucosal Lactones can hydrolyze on moist mucous membranes to form hydroxy-acids, causing pH-driven irritation.Double-Gloving: Nitrile (0.11 mm) is sufficient. Fume Hood: Mandatory for heating steps to prevent vapor inhalation.
Reactivity Susceptible to ring-opening in basic media or presence of nucleophiles.Moisture Control: Store under inert atmosphere (Ar/N₂). Avoid storage with strong bases or amines.
Flammability Flash point >113°C (estimated). Low risk of flash fire, but combustible.Standard Class B fire protocols (CO₂, Dry Chemical). Water spray may hydrolyze the bulk material.
Emergency Response Workflow

In the event of exposure, the immediate goal is to prevent the hydrolyzed acid from causing chemical burns.

SafetyResponse Figure 2: Emergency Response Logic Exposure Exposure Event Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSkin Wash with Soap/Water (15 mins) Do NOT use solvents Skin->ActionSkin ActionEye Irrigate with Saline (15 mins) Seek Medical Attn Eye->ActionEye

Synthesis & Application: The Researcher's Perspective

The "Corey Lactone" Connection

CAS 5588-29-4 is structurally homologous to the famous "Corey Lactone," a cornerstone in the total synthesis of prostaglandins (PGs). The cis-fused bicyclic system mimics the stereochemistry required for the cyclopentane ring in PGs.

Key Application: It serves as a starting material for 15-deoxy-prostaglandin derivatives .[5] By functionalizing the cyclopentane ring (via Prins reaction or radical substitution), researchers can install the


 and 

side chains characteristic of bioactive lipids.
Synthesis Pathways

The most robust synthesis involves the Baeyer-Villiger oxidation of the corresponding ketone. This method preserves the stereochemistry of the ring fusion.

Reaction Scheme:

  • Precursor: cis-Bicyclo[3.3.0]octan-2-one.

  • Reagent: m-Chloroperbenzoic acid (mCPBA) or buffered Peracetic Acid.

  • Mechanism: Oxygen insertion occurs preferentially at the more substituted carbon (migration of the secondary carbon), expanding the ketone to the lactone.

SynthesisPath Figure 3: Primary Synthesis Route (Baeyer-Villiger Oxidation) Ketone cis-Bicyclo[3.3.0] octan-2-one Oxidant Baeyer-Villiger (mCPBA/CH2Cl2) Ketone->Oxidant Intermediate Criegee Intermediate Oxidant->Intermediate Nucleophilic Attack Product CAS 5588-29-4 (Lactone) Intermediate->Product Rearrangement

[3]

Technical Specifications & Validation Protocols

Physical Properties Table
PropertyValueNote
Physical State Low-melting solid or viscous liquidDepends on enantiomeric purity.
Melting Point 45–48 °CFor pure cis-isomer.[6][7]
Boiling Point ~110 °C @ 1.5 mmHgHigh vacuum distillation recommended.
Density 1.1–1.2 g/cm³Estimated.
Solubility Soluble in DCM, EtOAc, THFHydrolyzes in water.
Purity Validation (Self-Validating System)

To ensure the integrity of the scaffold before use in complex synthesis:

  • GC-MS Analysis:

    • Expectation: A clean peak with Molecular Ion [M]+ = 126 m/z.

    • Common Impurity: The hydrolyzed hydroxy-acid (often appears as a tailing peak or requires derivatization).

  • IR Spectroscopy (Neat):

    • Diagnostic Signal: Strong Carbonyl stretch (

      
      ) at 1760–1775 cm⁻¹  (characteristic of 
      
      
      
      -lactones).
    • Absence Check: Ensure no broad -OH stretch at 3400 cm⁻¹ (indicates hydrolysis).

Storage & Stability

  • Hygroscopicity: Moderate. The lactone ring is strained and prone to opening.

  • Storage Condition: Store at 2–8°C under Argon.

  • Shelf Life: 12 months if sealed. If the material turns viscous or cloudy, verify purity via IR (look for acid formation).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12648864, Hexahydro-1H-cyclopenta[c]furan-1-one. Retrieved from [Link]

  • SpectraBase (2026). 3-Oxabicyclo[3.3.0]octan-2-one Spectral Data. Wiley Science Solutions. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of Hexahydro-1H-cyclopenta[c]furan-1-one

Executive Summary Hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9), commonly referred to by its bridged nomenclature as 3-oxabicyclo[3.3.0]octan-2-one, is a fused bicyclic lactone consisting of a cyclopentane ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9), commonly referred to by its bridged nomenclature as 3-oxabicyclo[3.3.0]octan-2-one, is a fused bicyclic lactone consisting of a cyclopentane ring fused to a tetrahydrofuran-2-one (gamma-lactone) ring[1]. This 5,5-fused bicyclic scaffold is a privileged structural motif in organic chemistry, serving as the core framework for numerous biologically active natural products, including prostaglandins (via the Corey lactone intermediate) and complex polycyclic polyprenylated acylphloroglucinols like hyperimonates[2][3].

For drug development professionals and synthetic chemists, understanding the thermodynamic stability of this system is critical. Unlike 6,6-fused systems (e.g., decalin) where the trans-isomer is often thermodynamically favored, 5,5-fused systems exhibit a profound thermodynamic preference for the cis-configuration[4]. This whitepaper provides an in-depth analysis of the conformational mechanics, strain energies, and field-proven protocols for manipulating the stereochemistry of hexahydro-1H-cyclopenta[c]furan-1-one derivatives.

Conformational Mechanics of 5,5-Fused Bicyclic Systems

The thermodynamic disparity between the cis- and trans-isomers of hexahydro-1H-cyclopenta[c]furan-1-one is governed by the interplay of Baeyer (angle) strain and Pitzer (torsional) strain.

The cis-Fusion Advantage

In the cis-fused isomer, both the cyclopentane and the gamma-lactone rings can adopt their preferred low-energy conformations (typically an envelope or half-chair). The cis-ring junction allows the substituents at the bridgehead carbons to project in a gauche relationship (dihedral angle ~45°). This geometry minimizes transannular interactions and allows the internal bond angles to remain close to the ideal sp³ tetrahedral angle of 109.5°.

The trans-Fusion Penalty

Conversely, forcing two five-membered rings into a trans-fusion requires the bridgehead bonds to stretch across the face of the opposing ring. This geometric constraint forces the rings into a highly planarized, distorted conformation. The internal bond angles at the ring junction are severely compressed, inducing massive Baeyer strain. Furthermore, the forced planarity eclipses the adjacent C-H bonds, leading to extreme Pitzer strain. Consequently, the trans-isomer is typically 6.5 to 8.0 kcal/mol higher in energy than the cis-isomer.

Thermodynamic vs. Kinetic Control in Synthesis

Because the cis-isomer acts as a deep thermodynamic sink, synthetic pathways under thermodynamic control will exclusively yield the cis-fused lactone[3]. Trans-fused 5,5-bicycles can only be accessed via strict kinetic control (e.g., concerted [3+2] cycloadditions with specific orbital symmetry requirements) or by utilizing substrates where the bridgehead carbons lack enolizable protons, thereby "locking" the kinetically formed trans-geometry.

If a trans-isomer possesses an α-proton adjacent to the lactone carbonyl (at the C6a position), it is highly susceptible to base-catalyzed epimerization. The removal of this proton generates a planar enolate intermediate, which subsequently reprotonates from the less sterically hindered face to yield the thermodynamically stable cis-isomer[2].

Pathway Visualization

G Trans Trans-Isomer (High Strain) Enolate Enolate Intermediate (Planar Bridgehead) Trans->Enolate Base (-H+) Kinetically Fast Enolate->Trans +H+ Disfavored Cis Cis-Isomer (Thermodynamic Sink) Enolate->Cis +H+ Thermodynamically Favored (>99%)

Thermodynamic epimerization pathway of 5,5-fused lactones via an enolate intermediate.

Quantitative Data: Isomer Comparison

The following table summarizes the key thermodynamic and geometric parameters distinguishing the two stereoisomers of hexahydro-1H-cyclopenta[c]furan-1-one.

Parametercis-Hexahydro-1H-cyclopenta[c]furan-1-onetrans-Hexahydro-1H-cyclopenta[c]furan-1-one
Relative Enthalpy (ΔH) 0.0 kcal/mol (Reference)+6.5 to +8.0 kcal/mol
Ring Junction Dihedral ~45° (Gauche-like)~115° (Highly distorted)
Dominant Strain Type Mild Pitzer (torsional) strainSevere Baeyer (angle) & Pitzer strain
Equilibrium Ratio (Base) > 99%< 1%
Synthetic Profile Thermodynamic SinkKinetically Trapped

Experimental Workflow: Self-Validating Epimerization Protocol

To empirically validate the thermodynamic stability of the cis-isomer, researchers can employ a base-catalyzed epimerization protocol. This workflow is designed to funnel any kinetically derived trans-isomer (or epimeric mixtures) entirely into the cis-configuration.

Expertise Note: The causality behind selecting DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) over hydroxide or alkoxide bases is critical. Nucleophilic bases risk attacking the lactone carbonyl, leading to irreversible ring-opening (saponification or transesterification). DBU acts strictly as a non-nucleophilic Brønsted base, ensuring the reaction remains confined to α-deprotonation.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the crude trans-enriched hexahydro-1H-cyclopenta[c]furan-1-one derivative (1.0 eq, assuming an enolizable C6a proton) in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration. Causality: Anhydrous conditions are mandatory to prevent ambient moisture from hydrolyzing the highly strained trans-lactone prior to epimerization.

  • Base Addition: Purge the reaction flask with argon. Add DBU (0.2 eq) dropwise at 25°C. Causality: A catalytic amount of base is sufficient because the enolization is a dynamic equilibrium. The massive energetic driving force (>6 kcal/mol) ensures the equilibrium constantly shifts toward the cis-product.

  • Equilibration: Stir the reaction mixture at 25°C for 12 hours. Causality: While deprotonation is rapid, allowing 12 hours ensures complete thermodynamic funneling, especially in sterically hindered derivatives.

  • Quenching & Workup: Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Causality: The mildly acidic NH₄Cl quench rapidly protonates any remaining enolate and neutralizes the DBU, effectively "freezing" the stereocenter in its thermodynamically stable cis-geometry for subsequent NMR analysis.

References

  • Hexahydro-1H-cyclopenta[c]furan-1-one | C7H10O2 | CID 12648864 - PubChem National Institutes of Health (NIH).[Link]

  • Relative Stability of cis- and trans-Hydrindanones National Institutes of Health (NIH) / PMC.[Link]

  • The quest for supernatural products: The impact of total synthesis in complex natural products medicinal chemistry National Institutes of Health (NIH) / PMC.[Link]

  • Hyperimonates A and B, a pair of unprecedented polyprenylated acylphloroglucinols from Hypericum monogynum: Structural elucidation, total synthesis, and lipid-lowering activity National Institutes of Health (NIH) / PMC.[Link]

Sources

Exploratory

In-Depth Technical Guide: Solubility Profile &amp; Solvent Selection for Hexahydro-1H-cyclopenta[c]furan-1-one

The following technical guide provides an in-depth analysis of the solubility profile of Hexahydro-1H-cyclopenta[c]furan-1-one , a critical bicyclic lactone intermediate. Executive Summary Hexahydro-1H-cyclopenta[c]furan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility profile of Hexahydro-1H-cyclopenta[c]furan-1-one , a critical bicyclic lactone intermediate.

Executive Summary

Hexahydro-1H-cyclopenta[c]furan-1-one (often referred to as cis-3-oxabicyclo[3.3.0]octan-2-one) is a fused bicyclic lactone serving as a pivotal scaffold in the synthesis of prostaglandins, modified nucleosides, and bioactive pharmaceutical ingredients (APIs).

Understanding its solubility landscape is not merely about dissolving the compound; it is about controlling its partitioning behavior during reaction monitoring, aqueous workups, and chromatographic purification. This guide moves beyond binary "soluble/insoluble" classifications to provide a mechanistic understanding of solvent interactions, enabling researchers to optimize process yields and purity.

Physicochemical Fundamentals

To predict solubility behavior, we must first analyze the molecular properties that govern solute-solvent interactions.

PropertyValueImplication for Solubility
Physical State Colorless Liquid (at STP)Miscibility is the primary parameter rather than saturation limits.
Molecular Weight 126.15 g/mol Small molecule; kinetics of dissolution are rapid.
LogP (Predicted) ~1.1Moderately lipophilic. It prefers organic layers but has significant water affinity due to the lactone moiety.
H-Bond Donors 0Cannot donate H-bonds; relies on solvents for H-bond donation.
H-Bond Acceptors 2 (Carbonyl & Ether O)Strong interaction with protic solvents (Alcohols, Water).
Dipole Moment High (Lactone)Requires polar aprotic or protic solvents for high miscibility.

Solubility Landscape & Solvent Compatibility

The solubility of Hexahydro-1H-cyclopenta[c]furan-1-one is dictated by the competition between its hydrophobic cyclopentane ring and its hydrophilic lactone functionality.

High Solubility / Miscible Solvents (The "Good" Solvents)

These solvents are ideal for reaction media and preparing concentrated stock solutions.

  • Chlorinated Solvents (DCM, Chloroform):

    • Mechanism: Strong dipole-dipole interactions. The lack of H-bond donation prevents nucleophilic attack (unlike alcohols), making DCM the standard solvent for reactions involving this lactone.

    • Status:Fully Miscible.

  • Polar Aprotic Solvents (THF, Ethyl Acetate, Acetone):

    • Mechanism: These solvents align well with the lactone's polarity. THF is particularly useful for reduction reactions (e.g., with LiAlH₄).

    • Status:Fully Miscible.

  • Polar Protic Solvents (Methanol, Ethanol):

    • Mechanism: The solvent donates Hydrogen bonds to the lactone carbonyl.

    • Status:Fully Miscible.

    • Caution: Avoid using these in reactions involving strong nucleophiles or bases where transesterification (ring opening) could occur.

Conditional / Partial Solubility

These solvents are critical for liquid-liquid extraction (workup).

  • Diethyl Ether (Et₂O):

    • Status:Soluble.

    • Nuance: While soluble, the partition coefficient is lower compared to DCM. Multiple extractions are often required to recover the compound quantitatively from an aqueous phase.

  • Water:

    • Status:Sparingly Soluble / Immiscible.

    • Nuance: The compound has a "miscibility gap." While not freely soluble, significant amounts (estimated >1 g/L) can be lost to the aqueous phase during workup due to H-bonding. Salting out (NaCl saturation) is mandatory.

Low Solubility (The "Anti-Solvents")

These solvents are used to force phase separation or as the non-polar component in chromatography.

  • Aliphatic Hydrocarbons (Hexanes, Heptane, Petroleum Ether):

    • Status:Immiscible / Poorly Soluble.

    • Application: The compound will "oil out" of these solvents. This property is exploited in column chromatography, where Hexane acts as the retarding solvent to increase retention time (

      
       control).
      

Visualizing Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting solvents based on the experimental stage (Reaction vs. Purification).

SolventSelection Start Process Stage Reaction Reaction Medium Start->Reaction Workup Extraction / Workup Start->Workup Purification Purification (Chromatography) Start->Purification Inert Inert/Non-Nucleophilic? (Use DCM, THF) Reaction->Inert Standard Reduction Reduction? (Use Dry THF, Et2O) Reaction->Reduction Hydride Reagents Partition Partitioning Step Workup->Partition MobilePhase Mobile Phase Design Purification->MobilePhase DCM_Choice DCM (Preferred) High Recovery Partition->DCM_Choice Max Efficiency EtOAc_Choice EtOAc (Alternative) Eco-friendly Partition->EtOAc_Choice Green Chem Gradient Hexane : EtOAc Gradient (Start 90:10 -> End 50:50) MobilePhase->Gradient

Figure 1: Decision tree for solvent selection based on process requirements.

Experimental Protocols

Protocol 1: Determination of Partition Coefficient ( )

Objective: To quantify the efficiency of extracting the lactone from water into an organic solvent. This is more valuable than simple solubility limits for a liquid intermediate.

Materials:

  • Hexahydro-1H-cyclopenta[c]furan-1-one (100 mg)

  • Phosphate Buffer (pH 7.4) or Water[1]

  • Dichloromethane (DCM)

  • HPLC or GC for quantification

Methodology:

  • Preparation: Dissolve 100 mg of the lactone in 10 mL of water (saturated solution). Filter if necessary to ensure no undissolved oil droplets remain.

  • Equilibration: Add 10 mL of DCM to the aqueous solution in a separatory funnel.

  • Agitation: Shake vigorously for 5 minutes. Allow phases to separate for 30 minutes.

  • Sampling: Carefully remove aliquots from both the organic (

    
    ) and aqueous (
    
    
    
    ) layers.
  • Quantification: Analyze concentration using HPLC (UV detection at 210 nm, though weak) or GC-FID.

  • Calculation:

    
    
    
    
    

Expert Insight: Expect a


 around 1.0–1.5. If 

remains high, the addition of NaCl (saturation) is required to increase

via the salting-out effect.
Protocol 2: Purification via Flash Chromatography

Objective: To purify the compound from crude reaction mixtures using its solubility differential.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

Step-by-Step:

  • Load: Dissolve the crude oil in a minimum volume of DCM (Solvent A is too non-polar to dissolve the crude effectively). Load onto the column.

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities).

    • 5–15 min: Ramp to 80:20 (Hex:EtOAc). The lactone typically begins to elute here.

    • 15–25 min: Hold at 70:30 or 60:40.

  • Detection: Staining with Anisaldehyde or KMnO₄ is recommended, as the lactone lacks a strong chromophore for UV detection.

Process Implications for Scale-Up

When scaling up synthesis involving this intermediate, solubility dictates safety and yield:

  • Solvent Swap: If the reaction is done in THF (miscible with water) and the workup requires phase separation, the THF must be removed via rotary evaporation before adding water/DCM. Failure to do so results in a "rag layer" or emulsion where the lactone stays in the aqueous-organic mix.

  • Crystallization of Derivatives: While the parent is liquid, derivatives (e.g., iodolactones or hydroxylated precursors) are often solids. For these, recrystallization from EtOAc/Hexane (dissolve in hot EtOAc, add Hexane until turbid, cool) is the standard purification method.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12648864, Hexahydro-1H-cyclopenta[c]furan-1-one. Retrieved from [Link]

  • Corey, E. J., et al. (1969). "Total Synthesis of Prostaglandins". Journal of the American Chemical Society. (Foundational text on the use of bicyclic lactones in synthesis and their solvent handling).
  • University of Calgary. Solubility of Organic Compounds. Retrieved from [Link]

Sources

Foundational

Technical Guide: cis-trans Isomerism in Hexahydro-1H-cyclopenta[c]furan-1-one Derivatives

Executive Summary The hexahydro-1H-cyclopenta[c]furan-1-one core represents a pivotal bicyclic scaffold in medicinal chemistry, serving as the structural foundation for iridoid lactones, strigolactones, and prostaglandin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexahydro-1H-cyclopenta[c]furan-1-one core represents a pivotal bicyclic scaffold in medicinal chemistry, serving as the structural foundation for iridoid lactones, strigolactones, and prostaglandin analogs.[1] Its 5,5-fused ring system exhibits unique stereochemical behavior where thermodynamic stability heavily favors cis-fusion due to the high angular strain associated with trans-fusion in bicyclic cyclopentyl systems.[1]

This guide provides a comprehensive technical analysis of the cis-trans isomerism within this scaffold.[1] It details the thermodynamic principles governing stability, validated synthetic protocols for accessing both isomers, and robust analytical methods for stereochemical assignment.

Part 1: Structural Dynamics & Thermodynamics[1]

The 5,5-Fusion Constraint

Unlike 6,6-fused systems (e.g., decalin) where both cis and trans isomers are stable, 5,5-fused systems like hexahydro-1H-cyclopenta[c]furan-1-one are governed by significant angle strain.[1]

  • Cis-Fusion (Thermodynamic): The molecule adopts a "cup-shaped" or "folded" conformation.[1] The bridgehead hydrogens are syn-planar.[1] This conformation minimizes angle strain and is the exclusive product under thermodynamic control.[1]

  • Trans-Fusion (Kinetic/Strained): The trans-fused isomer forces the rings into a rigid, planar-like but highly distorted geometry.[1] The bridgehead carbons must twist significantly to accommodate the trans-diaxial-like relationship, introducing severe torsional strain (approx. 4–6 kcal/mol higher in energy than cis).[1]

Energy Landscape Visualization

The following diagram illustrates the energy gap and the activation barrier required to access the trans-isomer.

EnergyLandscape cluster_legend Thermodynamics Precursor Acyclic/Monocyclic Precursor TS Transition State (Ring Closure) Precursor->TS Activation Cis Cis-Isomer (Thermodynamic Product) Low Strain TS->Cis Fast (Major Path) Trans Trans-Isomer (Kinetic Product) High Strain TS->Trans Slow (High Barrier) Trans->Cis Isomerization (Base/Acid Catalyzed) Delta G: Cis < Trans Delta G: Cis < Trans

Figure 1: Reaction coordinate diagram showing the kinetic accessibility vs. thermodynamic stability of the 5,5-fused lactone system.

Part 2: Synthetic Strategies

Accessing the cis-isomer is straightforward via thermodynamic control.[1] Accessing the trans-isomer requires "locking" the stereochemistry prior to ring closure or using specific inversion techniques.[1]

Protocol A: Synthesis of cis-Hexahydro-1H-cyclopenta[c]furan-1-one (Thermodynamic)

This method utilizes the Iodolactonization of cyclopentenyl acetic acid derivatives, a self-validating protocol where the geometric constraints of the intermediate iodonium ion force cis-ring closure.[1]

Reagents:

  • 2-Cyclopentene-1-acetic acid[1]

  • Iodine (

    
    )
    
  • Potassium Iodide (KI)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Protocol:

  • Preparation: Dissolve 2-cyclopentene-1-acetic acid (10 mmol) in 0.5 M aqueous

    
     (50 mL).
    
  • Iodination: Cool the solution to 0°C. Add a solution of

    
     (12 mmol) and KI (36 mmol) in water dropwise over 30 minutes.
    
    • Mechanism:[1][2][3] The iodine forms a cyclic iodonium ion on the cis face relative to the carboxylate.[1]

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours in the dark.

    • Validation: The reaction mixture will turn from dark brown to pale yellow as iodine is consumed.[1]

  • Deiodination (Optional for final scaffold): Treat the resulting iodolactone with tributyltin hydride (

    
    ) and AIBN in refluxing benzene to remove the iodine atom, yielding the unsubstituted cis-fused core.
    
Protocol B: Accessing the trans-Isomer (Kinetic Control)

Direct synthesis is difficult.[1] The most reliable route involves inversion of the bridgehead center of a pre-formed lactone or cyclization of a precursor with established trans stereochemistry (e.g., via epoxide opening).

Strategy: Epoxide Opening

  • Epoxidation: Treat cyclopent-1-enyl-acetic ester with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -CPBA to form the epoxide.
    
  • Inversion Cyclization: Treat with a Lewis Acid (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). The carboxylate attacks the epoxide from the back-side (anti-opening).
    
    • Note: This often yields the trans-fused lactone, but it is prone to epimerization if basic conditions are used.[1]

Part 3: Analytical Discrimination[1]

Distinguishing cis from trans in 5,5-systems is critical. Nuclear Magnetic Resonance (NMR) is the gold standard.

NMR Parameters ( and NOESY)

The coupling constant (


) between the bridgehead protons (

and

) is the primary diagnostic tool, governed by the Karplus equation.
Parametercis-Isomertrans-IsomerMechanistic Basis
Bridgehead ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

6.0 – 9.0 Hz < 4.0 Hz Dihedral angle is ~0-30° (cis) vs ~120-150° (trans).
NOESY Signal Strong Correlation No Correlation Cis protons are spatially close; Trans protons are distant.[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Shift (Bridge)
Shielded (Lower ppm)Deshielded (Higher ppm)Steric compression in cis leads to upfield shifts (

-effect).
Stereochemical Visualization (NOE)

NOE_Analysis cluster_cis Cis-Isomer (NOE Observed) cluster_trans Trans-Isomer (NOE Silent) Ha_cis H(bridge-1) Hb_cis H(bridge-2) Ha_cis->Hb_cis Strong NOE Ha_trans H(bridge-1) Hb_trans H(bridge-2) Ha_trans->Hb_trans No Signal

Figure 2: Diagnostic Nuclear Overhauser Effect (NOE) interactions for stereochemical assignment.

Part 4: Pharmacological Implications[1]

The stereochemistry of the hexahydro-1H-cyclopenta[c]furan-1-one core dictates its biological activity.[1]

  • Receptor Binding (Lock-and-Key):

    • The cis-fused core mimics the "L-shape" of many natural iridoids (e.g., Iridomyrmecin).[1] This shape is essential for binding to specific enzymatic pockets in terpene synthase pathways.[1]

    • The trans-fused core, being more planar, often fails to fit these pockets but may exhibit unique activity in rigidified analogs used in fragment-based drug design (FBDD).[1]

  • Metabolic Stability:

    • Trans-isomers, being higher in energy, are more reactive toward nucleophilic attack (ring opening) in physiological conditions compared to the compact cis-isomers.[1] This makes the cis-isomer a preferred scaffold for oral drugs requiring metabolic stability.[1]

References

  • PubChem. Hexahydro-1H-cyclopenta[c]furan-1-one Compound Summary. National Library of Medicine.[1] [Link]

  • Molecules (MDPI). Relative Stability of cis- and trans-Hydrindanones (Analogous 5,6-systems). [Link]

  • Chemical Synthesis Database. Synthesis of hexahydro-1H-cyclopenta[c]furan-1-one derivatives. [Link]

Sources

Exploratory

Pharmacological Exploitation of the Hexahydro-1H-cyclopenta[c]furan-1-one Scaffold: From Neuromodulation to Metabolic Regulation

Executive Summary The hexahydro-1H-cyclopenta[c]furan-1-one ring system has emerged as a highly versatile and privileged structural motif in modern drug discovery. Historically challenging to isolate and synthesize due t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexahydro-1H-cyclopenta[c]furan-1-one ring system has emerged as a highly versatile and privileged structural motif in modern drug discovery. Historically challenging to isolate and synthesize due to its complex stereocenters, recent breakthroughs in asymmetric total synthesis have unlocked a new class of highly potent analogs. As a Senior Application Scientist, I have observed that the biological activity of this scaffold is uniquely bifurcated into two primary pharmacological paradigms:

  • Neurological and Oncological Modulation : Driven by synthetic analogs like BAY 36-7620, which act as allosteric inverse agonists at metabotropic glutamate receptors.

  • Metabolic Regulation : Driven by naturally derived polycyclic polyprenylated acylphloroglucinols (PPAPs) such as Hyperimonates A and B, which act as dual-pathway inhibitors for lipid metabolism.

This technical guide provides an in-depth analysis of the mechanistic biology, quantitative efficacy, and self-validating experimental workflows required to evaluate hexahydro-1H-cyclopenta[c]furan-1-one analogs.

The mGluR1 Antagonism Paradigm: BAY 36-7620

Mechanistic Overview

The synthetic analog BAY 36-7620—chemically defined as (3aS,6aS)-5-Methylene-6a-(naphthalen-2-ylmethyl)hexahydro-1H-cyclopenta[c]furan-1-one—is a hallmark compound for this scaffold. It functions as a highly potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1) (1)[1].

Crucially, BAY 36-7620 is not merely an antagonist; it is an inverse agonist . By binding to the transmembrane domain of mGluR1, it stabilizes the receptor in an inactive conformation, thereby inhibiting both glutamate-induced activation and the receptor's intrinsic constitutive (basal) activity[1]. This mechanism is highly sought after in oncology, where constitutive mGluR1 signaling drives aberrant AKT phosphorylation and tumor survival in non-small cell lung cancer (NSCLC), breast cancer, and melanoma (2)[2].

G1 Glu Glutamate mGluR1 mGluR1 (Receptor) Glu->mGluR1 Activation Gq Gq Protein mGluR1->Gq AKT AKT Phosphorylation (Tumor Survival) mGluR1->AKT Oncogenic signaling BAY BAY 36-7620 (Inverse Agonist) BAY->mGluR1 Allosteric Inhibition PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Accumulation PLC->IP3

Caption: Mechanism of mGluR1 inverse agonism by BAY 36-7620, blocking both IP3 and AKT oncogenic pathways.

Protocol 1: Self-Validating mGluR1 Inverse Agonist Assay (IP Accumulation)

Causality & Rationale: Why measure Inositol Phosphate (IP) accumulation instead of downstream calcium flux? While calcium assays (e.g., FLIPR) offer high-throughput kinetic data, they are transient and susceptible to false positives from off-target intracellular calcium release. IP accumulation, particularly when stabilized by lithium chloride (LiCl) to inhibit inositol monophosphatase, provides a cumulative, highly sensitive readout essential for detecting the subtle suppression of constitutive activity characteristic of inverse agonists.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells transiently expressing mGlu1a in 96-well plates.

  • Radiolabeling: Incubate cells with 1 μCi/mL myo-[3H]inositol for 24 hours to radiolabel the phosphoinositide pool.

  • Compound Pre-incubation: Wash cells and pre-incubate with BAY 36-7620 (dose-response: 0.01 μM to 10 μM) for 20 minutes.

  • Enzyme Inhibition: Add 10 mM LiCl to the buffer to prevent the degradation of IP into inositol.

  • Stimulation: Add Glutamate at an EC50 concentration (e.g., 1 μM) for 30 minutes. For inverse agonism validation, include a cohort treated with BAY 36-7620 but NO glutamate.

  • Extraction: Lyse cells using 0.1 M formic acid. Separate the IPs using anion-exchange chromatography (Dowex columns).

  • Quantification: Quantify total [3H]IP accumulation via liquid scintillation counting.

  • System Validation: Calculate the Z'-factor using the vehicle control (max signal) and a known competitive antagonist like LY367385 (min signal). A Z' > 0.5 validates the assay window. Inverse agonism is confirmed if BAY 36-7620 reduces IP levels below the basal vehicle control in the absence of glutamate.

The Metabolic Regulation Paradigm: Hyperimonates A & B

Mechanistic Overview

Recently isolated from Hypericum monogynum, Hyperimonates A and B represent a groundbreaking class of polycyclic polyprenylated acylphloroglucinols (PPAPs) featuring an unprecedented hexahydro-1H-cyclopenta[c]furan-1-one and 2-oxabicyclo[2.2.1]heptane ring system (3)[3].

Synthesized via a bioinspired Au(I)-catalyzed carbometallic cascade cyclization, these analogs exhibit profound lipid-lowering activity. Mechanistically, Hyperimonate A acts as a dual-pathway inhibitor, suppressing both the Notch (specifically Notch 3) and PPAR signaling pathways, alongside the inhibition of the Bckdk protein. This multi-target engagement makes it a highly promising structural template for treating Non-Alcoholic Fatty Liver Disease (NAFLD)[3].

G2 HypA Hyperimonate A (PPAP Analog) Notch3 Notch 3 Pathway HypA->Notch3 Inhibits PPAR PPAR Pathway HypA->PPAR Inhibits Bckdk Bckdk Protein HypA->Bckdk Inhibits Lipid Hepatic Lipid Accumulation Notch3->Lipid Promotes PPAR->Lipid Dysregulates Bckdk->Lipid Promotes NAFLD NAFLD Progression Lipid->NAFLD Drives

Caption: Hyperimonate A exhibits dual-pathway inhibition of Notch3 and PPAR to prevent NAFLD progression.

Protocol 2: Self-Validating NAFLD Zebrafish Model Lipid-Lowering Assay

Causality & Rationale: Why utilize the zebrafish model for NAFLD? Zebrafish possess highly conserved lipid metabolism pathways and optical transparency during larval stages. This allows for whole-organism, in vivo quantification of hepatic steatosis without the confounding variables of ex vivo tissue processing.

Step-by-Step Methodology:

  • Model Induction: Expose 3 days post-fertilization (dpf) wild-type zebrafish larvae to a high-cholesterol diet (HCD) for 4 days to induce robust hepatic steatosis.

  • Compound Administration: Co-treat the aqueous environment with Hyperimonate A (test doses: 1, 5, 10 μM).

  • Control Integration: Include a vehicle control (0.1% DMSO) and a positive clinical control (e.g., Atorvastatin, 10 μM) to establish the dynamic range of lipid reduction.

  • Fixation & Staining: At 7 dpf, fix the larvae in 4% paraformaldehyde (PFA) overnight at 4°C. Wash with PBS and stain with Oil Red O (ORO) (0.3% in isopropanol) for 2 hours to visualize neutral triglycerides.

  • Imaging & Quantification: Mount larvae in glycerol. Image the hepatic region via brightfield microscopy. Quantify the ORO staining area and integrated density using ImageJ software.

  • Orthogonal Validation (Self-Validating Step): To prove the mechanism is not merely cytotoxic, extract total RNA from a parallel cohort of treated larvae. Perform RT-qPCR to confirm that the phenotypic lipid reduction strictly correlates with the targeted downregulation of Notch3 and PPAR transcript levels.

Quantitative Data & Pharmacological Profiling

To facilitate rapid comparison for drug development professionals, the pharmacological profiles of the two primary hexahydro-1H-cyclopenta[c]furan-1-one classes are summarized below.

Compound ClassRepresentative AnalogPrimary Target(s)IC50 / EfficacyDisease Model / ApplicationKey Mechanism
Synthetic BAY 36-7620mGluR10.16 μM (IC50)Oncology (NSCLC, Breast, Melanoma), NeuroprotectionNon-competitive allosteric inverse agonism
Natural (PPAP) Hyperimonate ANotch 3, PPAR, BckdkHigh in vitro / in vivoMetabolic (NAFLD)Dual-pathway transcriptional inhibition

(Data aggregated from authoritative pharmacological evaluations[3][4])

Future Perspectives & Drug Development

The hexahydro-1H-cyclopenta[c]furan-1-one scaffold represents a highly privileged structure. The recent success in synthesizing Hyperimonates via Au(I)-catalyzed carbometallic cascade cyclizations proves that the historical bottleneck of synthetic tractability has been overcome. For drug development professionals, future Structure-Activity Relationship (SAR) campaigns should focus on substituting the naphthalen-2-ylmethyl moiety of BAY 36-7620 to tune CNS penetrance, or modifying the acylphloroglucinol core of Hyperimonate A to enhance oral bioavailability for systemic metabolic therapies.

References

  • Title: Hyperimonates A and B, a pair of unprecedented polyprenylated acylphloroglucinols from Hypericum monogynum: Structural elucidation, total synthesis, and lipid-lowering activity Source: PubMed / Acta Pharmaceutica Sinica B URL
  • Title: BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity Source: PMC / Molecular Pharmacology URL
  • Title: BAY 36-7620 | mGluR Antagonist Source: MedChemExpress URL
  • Title: The Influence of Glutamate Receptors on Proliferation and Metabolic Cell Activity of Neuroendocrine Tumors Source: Anticancer Research URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Hexahydro-1H-cyclopenta[c]furan-1-one from Cyclopentadiene

This Application Note and Protocol details the synthesis of Hexahydro-1H-cyclopenta[c]furan-1-one (also known as cis-3-oxabicyclo[3.3.0]octan-2-one) and its regioisomer, the Grieco Lactone (cis-2-oxabicyclo[3.3.0]octan-3...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of Hexahydro-1H-cyclopenta[c]furan-1-one (also known as cis-3-oxabicyclo[3.3.0]octan-2-one) and its regioisomer, the Grieco Lactone (cis-2-oxabicyclo[3.3.0]octan-3-one), starting from Cyclopentadiene .

These bicyclic lactones are critical scaffolds in the synthesis of prostaglandins, prostacyclins, and bioactive terpenes.

Introduction & Structural Analysis

The target molecule, Hexahydro-1H-cyclopenta[c]furan-1-one , features a cis-fused bicyclic system where a


-lactone is fused to a cyclopentane ring.

Critical Regioisomer Distinction: Researchers must distinguish between the two primary regioisomers derived from cyclopentadiene strategies:

  • [c]-fused (3-oxabicyclo[3.3.0]octan-2-one): The lactone oxygen is not at the bridgehead. This is the specific target named in the topic.

  • [b]-fused (2-oxabicyclo[3.3.0]octan-3-one): The lactone oxygen is at the bridgehead. This is the famous Grieco Lactone (or Corey Lactone scaffold), commonly synthesized via the Dichloroketene route.

This guide provides the protocols for both pathways, as the Grieco lactone route is the most direct high-yield synthesis from Cyclopentadiene, while the [c]-fused target requires a specific anhydride reduction or radical cyclization pathway.

Retrosynthetic Strategies
  • Route A (Direct from Cp): [2+2] Cycloaddition

    
     Ring Expansion. (Yields [b]-fused / Grieco scaffold).
    
  • Route B (From Cp-derived Anhydride): Diels-Alder

    
     Oxidation 
    
    
    
    Regioselective Reduction. (Yields [c]-fused target).

Safety Directives (Critical)

  • Cyclopentadiene (Cp): Freshly crack dicyclopentadiene before use. Cp dimerizes rapidly at room temperature; store at -78°C.

  • Dichloroketene: Generated in situ. Highly toxic and corrosive. Perform all reactions in a well-ventilated fume hood.

  • m-CPBA: Shock-sensitive peroxide. Store in a fridge. Do not concentrate solutions to dryness.

  • Hydrogenation: Pd/C catalysts are pyrophoric. Purge systems with inert gas (Ar/N2) before introducing Hydrogen.

Protocol A: The "Grieco/Corey" Route (Synthesis of [b]-fused Scaffold)

Target:Hexahydro-2H-cyclopenta[b]furan-2-one (2-oxabicyclo[3.3.0]octan-3-one). Relevance: This is the standard industrial route from Cyclopentadiene for prostaglandin precursors.

Phase 1: Preparation of Starting Material

Step 1.1: Cracking of Dicyclopentadiene

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Heat commercial dicyclopentadiene to ~170°C.

  • Collect the monomeric Cyclopentadiene (Cp) (bp 40–42°C) into a receiver cooled in dry ice/acetone.

  • QC: Use immediately or store at -78°C (max 24h).

Phase 2: [2+2] Cycloaddition

Reaction: Cyclopentadiene + Dichloroketene


 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one.
  • Setup: Flame-dry a 1L 3-neck flask. Add Cyclopentadiene (66 g, 1.0 mol) and dry Diethyl Ether (500 mL).

  • Reagents: Add Dichloroacetyl chloride (147 g, 1.0 mol). Cool to 0°C.[1]

  • Addition: Dropwise add Triethylamine (101 g, 1.0 mol) in ether (200 mL) over 2 hours.

    • Mechanism:[2][3][4][5] Et3N eliminates HCl to generate Dichloroketene in situ, which undergoes [2+2] cycloaddition with Cp.

  • Workup: Filter off the amine salts. Wash filtrate with water, NaHCO3, and brine. Dry over MgSO4.[6]

  • Isolation: Concentrate and distill under vacuum to yield the dichlorocyclobutanone adduct.

Phase 3: Dechlorination & Ring Expansion

Step 3.1: Reductive Dechlorination

  • Dissolve the adduct in Glacial Acetic Acid .

  • Add Zinc dust (activated) portion-wise at <15°C.

  • Stir for 2 hours. Filter zinc. Neutralize and extract.[1][6][7]

  • Product:Bicyclo[3.2.0]hept-2-en-6-one .[5]

Step 3.2: Baeyer-Villiger Oxidation (The Key Step)

  • Dissolve the ketone in Dichloromethane (DCM) .

  • Add m-CPBA (1.2 equiv) buffered with NaHCO3. Stir at RT for 12 hours.[6][7][8]

  • Regioselectivity: The secondary bridgehead carbon migrates preferentially over the primary methylene, inserting oxygen at the bridgehead.

  • Product:2-oxabicyclo[3.3.0]oct-6-en-3-one (Grieco Lactone).[9]

Step 3.3: Hydrogenation

  • Dissolve Grieco Lactone in Ethyl Acetate .

  • Add 5% Pd/C (10 wt%).

  • Stir under H2 balloon (1 atm) for 4 hours.

  • Filter through Celite and concentrate.

  • Final Product:Hexahydro-2H-cyclopenta[b]furan-2-one .

Protocol B: The Anhydride Reduction Route (Synthesis of [c]-fused Target)

Target:Hexahydro-1H-cyclopenta[c]furan-1-one (3-oxabicyclo[3.3.0]octan-2-one). Relevance: This yields the specific [c]-fused isomer requested.

Phase 1: Synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride

Note: Direct synthesis from Cp involves multi-step oxidation of norbornene derivatives. For lab scale, this anhydride is often purchased or made via hydrogenation of the Diels-Alder adduct of Cp and Maleic Anhydride followed by oxidative cleavage (complex). Alternative:Hydrogenation of 1-cyclopentene-1,2-dicarboxylic anhydride .

Phase 2: Regioselective Reduction

Reaction: cis-1,2-Cyclopentanedicarboxylic anhydride + NaBH4


 Hexahydro-1H-cyclopenta[c]furan-1-one.
  • Setup: Dissolve cis-1,2-cyclopentanedicarboxylic anhydride (14.0 g, 0.1 mol) in dry THF (150 mL). Cool to 0°C.[1]

  • Reduction: Add Sodium Borohydride (NaBH4) (3.8 g, 0.1 mol) in portions.

  • Stir: Maintain at 0°C for 3 hours. The hydride attacks one carbonyl to form the hemiacetal/alkoxide.

  • Cyclization: Acidify carefully with 6N HCl to pH 1. Stir for 1 hour. This drives the lactonization of the hydroxy-acid intermediate.

  • Extraction: Extract with DCM (3x). Wash with NaHCO3 (to remove unreacted acid).

  • Purification: Distillation or Silica Gel Chromatography (Hexane/EtOAc).

  • Yield: Typically 80-90%.

Process Visualization (Graphviz)

SynthesisPathways cluster_A Route A: Grieco/Corey ([b]-fused) cluster_B Route B: Anhydride Reduction ([c]-fused) Cp Cyclopentadiene (Cp) Ketene Dichloroketene (in situ) Cp->Ketene + Cl2CHCOCl / Et3N Anhydride cis-1,2-Cyclopentane- dicarboxylic anhydride Cp->Anhydride Multi-step (Oxidation) Adduct [2+2] Adduct (7,7-dichloro...) Ketene->Adduct [2+2] Cycloaddition Dechlor Bicyclo[3.2.0]hept-2-en-6-one Adduct->Dechlor Zn / AcOH Grieco Grieco Lactone (2-oxa-3-one) Dechlor->Grieco m-CPBA (Baeyer-Villiger) TargetA Hexahydro-2H-cyclopenta[b]furan-2-one (Saturated Grieco) Grieco->TargetA H2 / Pd/C Intermed Hydroxy-Acid Intermediate Anhydride->Intermed NaBH4 / THF TargetB Hexahydro-1H-cyclopenta[c]furan-1-one (3-oxa-2-one) Intermed->TargetB HCl (Cyclization)

Caption: Dual pathways from Cyclopentadiene. Route A yields the [b]-fused system (Corey/Grieco). Route B yields the [c]-fused target.

Comparison of Isomers

Feature[b]-Fused (Grieco/Corey)[c]-Fused (Target)
IUPAC Hexahydro-2H-cyclopenta[b]furan-2-oneHexahydro-1H-cyclopenta[c]furan-1-one
System 2-oxabicyclo[3.3.0]octan-3-one3-oxabicyclo[3.3.0]octan-2-one
O-Position At BridgeheadAdjacent to Carbonyl (Not at Bridgehead)
Key Reaction Baeyer-Villiger of [3.2.0] ketoneReduction of 1,2-Anhydride
Application Prostaglandin SynthesisTerpene Synthesis, Solvent

Troubleshooting

  • Low Yield in [2+2]: Ensure reagents are anhydrous. Rate of addition of Et3N controls the ketene concentration; too fast leads to ketene dimerization/polymerization.

  • Incomplete Dechlorination: Freshly activate Zinc with dilute HCl, then wash with water, acetone, and ether before use.

  • Baeyer-Villiger Exotherm: The reaction is exothermic. Add peroxide slowly and monitor temperature to prevent thermal runaway or over-oxidation.

References

  • Corey, E. J., et al. "Total Synthesis of Prostaglandins."[10] Journal of the American Chemical Society, 1969.

  • Grieco, P. A. "Cyclopentenones. Efficient synthesis of cis-2-oxabicyclo[3.3.0]oct-6-en-3-one." Journal of Organic Chemistry, 1972.

  • Bailey, D. M., & Johnson, R. E. "Reduction of cyclic anhydrides with sodium borohydride." Journal of Organic Chemistry, 1970.

  • Organic Syntheses. "Cyclopentadiene and 3-Chlorocyclopentene." Org.[2][6][7][11][12] Synth. 1952, 32, 41.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Hexahydro-1H-cyclopenta[c]furan-1-one (Corey Lactone) as a Prostaglandin Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Prostaglandins are a class of potent, biologically active lipid compounds that are central to a vast array of physiological and pathologic...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins are a class of potent, biologically active lipid compounds that are central to a vast array of physiological and pathological processes, including inflammation, blood clotting, and intraocular pressure regulation.[1] Their complex and stereochemically rich structures present a significant challenge for chemical synthesis. This guide provides an in-depth examination of Hexahydro-1H-cyclopenta[c]furan-1-one, universally known in the field as the Corey Lactone , a cornerstone intermediate that revolutionized prostaglandin synthesis.[2] We will explore the causality behind its strategic importance, provide detailed protocols for its conversion into Prostaglandin F2α (PGF2α), and discuss the analytical methodologies required for a self-validating and scalable synthetic process.

The Corey Lactone: A Masterclass in Stereochemical Control

The landmark synthesis developed by E.J. Corey provided a logical and controllable pathway to complex prostaglandins.[3] At the heart of this strategy is the Corey Lactone, a bicyclic intermediate whose rigid framework is the key to solving the primary challenge of prostaglandin synthesis: the precise installation of multiple contiguous stereocenters on the cyclopentane core.[3][4]

Causality of Strategic Importance: The structure of the Corey Lactone locks the relative stereochemistry of what will become carbons 8, 9, 11, and 12 in the final prostaglandin structure.[5] This pre-defined stereochemistry allows for the subsequent introduction of the two side chains (the α- and ω-chains) in a highly controlled manner, avoiding the formation of complex diastereomeric mixtures that would otherwise require difficult purification. This approach transforms a daunting stereochemical problem into a manageable, stepwise process.[6]

Physicochemical Properties of Corey Lactone Diol

Property Value Source
IUPAC Name (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-hexahydro-2H-cyclopenta[b]furan-5-ol (Derived)
Synonyms Corey Lactone Diol, Corey's Lactone [5][7]
Molecular Formula C₇H₁₂O₃ [8][9] (base lactone)
Molecular Weight 144.17 g/mol (Calculated)
CAS Number 5733-03-9 (base lactone) [8]

| Appearance | Typically a crystalline solid |[7] |

G cluster_CoreyLactone Hexahydro-1H-cyclopenta[c]furan-1-one (Corey Lactone Diol) C1 O C2 O C3 CH C2->C3 C4 CH C3->C4 C6 O C3->C6 C8 CH C3->C8 C5 CH2 C4->C5 C10 OH C4->C10 C5->C2 C7 C C7->C1 = C7->C2 C9 CH2OH C8->C9

Caption: Structure of the Corey Lactone Diol intermediate.

Retrosynthetic Logic and Workflow Overview

The power of the Corey Lactone is best understood through retrosynthesis. The complex PGF2α molecule is disconnected at its two side chains, leading back to the bicyclic lactone, which serves as a common, stereochemically defined precursor for numerous prostaglandins.[3]

retrosynthesis PGF2a Prostaglandin F2α (Target Molecule) Intermediate1 Lactol Intermediate (α-chain disconnection) PGF2a->Intermediate1 Wittig Reaction Corey_Aldehyde Corey Aldehyde (ω-chain disconnection) Intermediate1->Corey_Aldehyde Lactone Reduction Corey_Lactone Corey Lactone Diol (Key Intermediate) Corey_Aldehyde->Corey_Lactone Horner-Wadsworth-Emmons & Oxidation

Caption: Retrosynthetic analysis of PGF2α back to the Corey Lactone.

The forward synthesis involves a sequential and highly controlled series of reactions. Modern advancements have led to more efficient chemoenzymatic and one-pot syntheses of the Corey lactone itself, making the overall process more scalable for drug development.[2][10]

Application Protocol: Synthesis of PGF2α from Corey Lactone Diol

This section details the multi-step protocol for converting the Corey Lactone Diol into PGF2α. Each step is designed for stereochemical fidelity and is accompanied by the underlying chemical rationale.

Step 1: Selective Protection of the Secondary Hydroxyl
  • Objective: To differentiate the primary and secondary hydroxyl groups, enabling selective oxidation of the primary alcohol in the next step.

  • Rationale: The secondary hydroxyl (destined to be the C11-OH) is sterically more accessible for protection with a bulky group like p-phenylbenzoyl (PPB) chloride. This selectivity is crucial for the subsequent steps.

  • Protocol:

    • Dissolve Corey Lactone Diol (1 equivalent) in dry pyridine at 0°C under an inert atmosphere (N₂ or Ar).

    • Slowly add a solution of p-phenylbenzoyl chloride (1.1 equivalents) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting PPB-protected lactone by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Oxidation to the "Corey Aldehyde"
  • Objective: To convert the primary alcohol to an aldehyde, which will serve as the electrophilic site for the introduction of the ω-chain.

  • Protocol:

    • Prepare a solution of the PPB-protected lactone (1 equivalent) in dry dichloromethane.

    • Add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.

    • Stir for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

    • Stir vigorously for 15 minutes until the layers are clear.

    • Separate the layers and extract the aqueous phase with dichloromethane.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the Corey Aldehyde, which is often used immediately in the next step.[11]

Step 3: Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction
  • Objective: To install the lower (ω) side chain with the correct trans (E) stereochemistry at the C13-C14 double bond.

  • Rationale: The Horner-Wadsworth-Emmons reaction is superior to the standard Wittig reaction for this transformation as it strongly favors the formation of the thermodynamically more stable E-alkene.[5]

  • Protocol:

    • To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 equivalents) in dry dimethoxyethane (DME) at 0°C, add dimethyl (2-oxoheptyl)phosphonate (1.2 equivalents) dropwise.[3]

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate ylide.

    • Cool the reaction mixture back to 0°C and add a solution of the Corey Aldehyde (1 equivalent) in DME.

    • Stir at room temperature for 2-4 hours until the reaction is complete (TLC monitoring).

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting enone by column chromatography to yield the cyclopentanone intermediate with the full ω-chain.

Step 4: Stereoselective Reduction and Deprotection
  • Objective: To reduce the C9-ketone to the desired α-hydroxyl group and remove the PPB protecting group.

  • Protocol:

    • Dissolve the enone intermediate (1 equivalent) in dry THF and cool to -78°C.

    • Add a solution of a sterically hindered reducing agent, such as L-Selectride® (1.5 equivalents), dropwise to direct the hydride attack from the less hindered convex face, yielding the correct C9-α stereochemistry.

    • Stir at -78°C for 3 hours. Quench with methanol.

    • For deprotection, add a solution of potassium carbonate (K₂CO₃) in methanol and warm the mixture to room temperature, stirring overnight.

    • Neutralize with 1M HCl and extract with ethyl acetate. Purify by chromatography to yield the diol lactone.

Step 5 & 6: Lactone Reduction and α-Chain Introduction via Wittig Reaction
  • Objective: To reduce the lactone to a lactol (a masked aldehyde) and subsequently add the upper (α) chain.

  • Rationale: The lactone is selectively reduced to a lactol using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[5] This lactol exists in equilibrium with the open-chain hydroxy-aldehyde, which can then react with a phosphorus ylide in a Wittig reaction to form the required cis (Z) double bond of the α-chain.

  • Protocol:

    • Dissolve the diol lactone (1 equivalent) in dry toluene and cool to -78°C.

    • Add DIBAL-H (1.5 equivalents, 1.0 M in hexanes) dropwise, maintaining the temperature below -70°C. The reduction is typically very fast (30-60 minutes).

    • In a separate flask, prepare the Wittig ylide by treating (4-carboxybutyl)triphenylphosphonium bromide (2.5 equivalents) with potassium tert-butoxide (5 equivalents) in dry THF.

    • Cannulate the freshly prepared ylide solution into the lactol solution at -78°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench with saturated aqueous NH₄Cl, acidify to pH ~4 with citric acid, and extract with ethyl acetate.

    • Purify the crude product via column chromatography to yield PGF2α.

Typical Yields for Key Transformations

Step Transformation Typical Reported Yield Source
1-3 Corey Lactone Diol → Enone Intermediate ~60-70% (multi-step) [3][5]
4 Stereoselective Ketone Reduction >90% (General Literature)
5-6 Lactone Reduction & Wittig Reaction ~50-60% [5][10]

| Overall | One-pot synthesis of Corey Lactone | ~50% |[12][13] |

Quality Control and In-Process Characterization

A robust prostaglandin synthesis requires rigorous analytical oversight to ensure the purity and stereochemical integrity of each intermediate. This self-validating approach minimizes downstream failures and simplifies final purification.

Analytical Methods Summary

Technique Application Stage Purpose
Thin-Layer Chromatography (TLC) All Steps Rapid monitoring of reaction progress and preliminary purity assessment.
Nuclear Magnetic Resonance (NMR) Intermediate & Final Product Structural verification, determination of stereochemistry (e.g., via NOESY), and assessment of isomeric purity.[14]
Mass Spectrometry (MS) Intermediate & Final Product Confirmation of molecular weight of intermediates and final product. LC-MS is particularly powerful for in-process control.[15][16]

| Chiral High-Performance Liquid Chromatography (HPLC) | Key Intermediates & Final Product | Determination of enantiomeric purity (ee%) of the Corey Lactone and final prostaglandin, crucial for therapeutic applications.[17] |

Conclusion and Broader Applications

The Corey Lactone intermediate is more than a historical footnote; it remains a highly relevant and powerful tool in medicinal chemistry. The strategic principles it embodies—using a rigid scaffold for stereocontrol—are foundational in modern organic synthesis. The protocols outlined here for PGF2α can be adapted for a wide range of prostaglandin analogs. By modifying the phosphonate ylide in Step 3 or the Wittig ylide in Step 6, drug development professionals can readily synthesize valuable therapeutics such as:

  • Latanoprost: An antiglaucoma drug.[10][12]

  • Bimatoprost: Used for glaucoma and hypotrichosis.[10]

  • Travoprost & Fluprostenol: Other PGF2α analogs for ophthalmic use.[5][10]

This strategic intermediate continues to provide a reliable and scalable platform for accessing complex and therapeutically vital molecules, underscoring its enduring legacy in drug development.

References

  • Benchchem. (n.d.). Synthesis of Prostaglandin F2α Analogs: A Technical Guide.
  • Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572.
  • Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PMC - NIH.
  • Ye, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications.
  • Tănase, C., Cocu, F., Căproiu, M. T., & Drăghici, C. (2015). TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie, 60(7-8), 845-852.
  • ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone.
  • Tănase, C., Pintilie, L., & Tănase, R. E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI.
  • MetwareBio. (n.d.). Guide to Prostaglandins: Structure and Analytical Methods.
  • Creative Proteomics. (n.d.). Prostaglandins: Structure, Functions, and Analytical Methods.
  • Oxford Academic. (2006). SYNTHESIS OF PROSTAGLANDIN F2α (PGF2α). Chemistry Letters.
  • Google Patents. (n.d.). EP1721894A1 - Process for the synthesis of prostaglandin derivatives.
  • Hayashi, Y., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science.
  • Hayashi, Y., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. RSC Publishing.
  • Umekubo, N., & Hayashi, Y. (2020). Asymmetric Synthesis of Corey Lactone and Latanoprost. European Journal of Organic Chemistry, 2020(41), 6221-6227.
  • Frontiers Media S.A. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology.
  • ResearchGate. (n.d.). One‐pot and 152‐minutes synthesis of Corey lactone (1).
  • Google Patents. (n.d.). CN113480506A - Preparation method of corey lactone diol.
  • Novák, L., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules.
  • Semantic Scholar. (n.d.). The Study on the Synthesis of PGs Key Intermediate—Corey Lactone.
  • PubChem. (n.d.). Hexahydro-1H-cyclopenta[c]furan-1-one.
  • MilliporeSigma. (n.d.). cis-Hexahydro-cyclopenta[c]furan-1-one.

Sources

Method

catalytic hydrogenation protocols for Hexahydro-1H-cyclopenta[c]furan-1-one

Technical Application Note: Catalytic Hydrogenation Protocols for Hexahydro-1H-cyclopenta[c]furan-1-one Executive Summary This guide details the catalytic hydrogenation protocols for the synthesis of Hexahydro-1H-cyclope...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Catalytic Hydrogenation Protocols for Hexahydro-1H-cyclopenta[c]furan-1-one

Executive Summary

This guide details the catalytic hydrogenation protocols for the synthesis of Hexahydro-1H-cyclopenta[c]furan-1-one (CAS 5733-03-9). This bicyclic lactone scaffold is a critical core in the synthesis of complex natural products (e.g., Hyperimonates, iridoids) and a structural analog to the renowned Corey lactone used in prostaglandin synthesis.

The primary challenge in this transformation is establishing the correct stereochemistry at the ring fusion. This protocol leverages the inherent "cup-shape" geometry of the tetrahydro- precursor to direct cis-selective hydrogenation using heterogeneous Palladium on Carbon (Pd/C).

Substrate Analysis & Mechanistic Insight

The Substrate

The standard precursor is 3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-1-one .[1] This intermediate is typically accessed via [2+2] cycloadditions (e.g., dichloroketene additions) or Prins cyclizations.

  • Target Molecule: Hexahydro-1H-cyclopenta[c]furan-1-one (Saturated bicyclic lactone).

  • Precursor: 3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-1-one (Contains internal C=C unsaturation).

Stereoselective Hydrogenation Mechanism

The hydrogenation of 5,5-fused bicyclic systems is governed by steric approach control. The tetrahydro- precursor adopts a "puckered" or envelope conformation.

  • Convex Face (Exo): The outer face of the "cup" is sterically accessible.

  • Concave Face (Endo): The inner face is shielded by the ring system itself.

Catalytic Outcome: The catalyst surface binds to the convex face, delivering hydrogen atoms from that side. This forces the bridgehead hydrogens (H-3a and H-6a) to adopt a cis-relationship, which is thermodynamically preferred for 5,5-fused systems (trans-fusion introduces significant ring strain).

ReactionScheme Precursor Tetrahydro-1H-cyclopenta[c]furan-1-one (Unsaturated Precursor) Intermediate Syn-Addition (Convex Face Approach) Precursor->Intermediate + H2 (1 atm) Catalyst Catalyst: 10% Pd/C Solvent: EtOAc or MeOH Catalyst->Intermediate Product Hexahydro-1H-cyclopenta[c]furan-1-one (cis-Fused Lactone) Intermediate->Product Stereoselective Reduction

Figure 1: Mechanistic pathway for the stereoselective hydrogenation of the [c]-fused lactone precursor.

Experimental Protocols

Protocol A: Standard Heterogeneous Hydrogenation (Bench Scale)

Best for: Routine synthesis (100 mg – 5 g scale), high stereocontrol.

Materials:

  • Substrate: 3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-1-one (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water) preferred to minimize ignition risk. Loading: 5-10 wt% relative to substrate.

  • Solvent: Ethyl Acetate (EtOAc). Note: EtOAc is preferred over alcohols for lactones to prevent potential transesterification side reactions, although MeOH is acceptable if the lactone is stable.

  • Hydrogen Source: H2 balloon (1 atm).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in EtOAc (concentration ~0.1 M).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under an inert atmosphere (Argon or N2), carefully add the 10% Pd/C catalyst (10 wt% of substrate mass). Rinse the sides of the flask with a small amount of solvent.

  • Purge: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line to evacuate the headspace, then backfill with Hydrogen from a balloon. Repeat this "Evacuate-Refill" cycle 3 times to ensure removal of oxygen.

  • Reaction: Stir the mixture vigorously at Room Temperature (20–25 °C) under 1 atm H2 pressure.

    • Monitoring: Check reaction progress via TLC (visualize with KMnO4 or Anisaldehyde dip) or GC-MS. The starting material (UV active if conjugated, or distinct Rf) should disappear within 2–4 hours.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Filter the suspension through a pad of Celite® (diatomaceous earth) to remove the catalyst. Do not let the filter cake dry out completely to avoid fire hazards.

    • Rinse the filter cake with additional EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator).

  • Purification: The crude product is typically clean (>95%). If necessary, purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Expected Yield: 90–98% Data:

  • 1H NMR (CDCl3): Look for the disappearance of olefinic protons (typically δ 5.5–6.0 ppm) and the appearance of upfield multiplet signals for the bridgehead protons (H-3a, H-6a) confirming saturation.

Protocol B: High-Pressure Hydrogenation (Scale-Up)

Best for: Multi-gram to kilogram scale, stubborn substrates.

Parameters:

  • Vessel: Parr Hydrogenator or Autoclave.

  • Pressure: 3–5 bar (45–75 psi).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) is often used at scale for better solubility, provided the lactone is stable.

  • Temperature: 25–40 °C.

Procedure Modifications:

  • Load the substrate and catalyst into the pressure vessel.

  • Purge with Nitrogen (3x) followed by Hydrogen (3x).

  • Pressurize to 3 bar H2.

  • Stir at 1000 rpm to ensure mass transfer of H2 gas into the liquid phase.

  • Safety Note: On large scale, exotherm control is critical. Monitor internal temperature.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S or N impurities).Perform a charcoal wash of the precursor before hydrogenation. Increase catalyst loading to 20 wt%.
Cis/Trans Mixtures Isomerization of the precursor or product.[3]Ensure neutral conditions. Avoid acidic or basic additives. Lower temperature to 0 °C.
Ring Opening Solvolysis of the lactone.[4]Switch solvent from MeOH to a non-nucleophilic solvent like EtOAc or THF. Ensure solvent is dry.
Over-reduction Reduction of the lactone carbonyl (rare with Pd).Ensure strictly ambient temperature. Do not use PtO2 (Adams catalyst) unless necessary, as it is more aggressive.

Workflow Diagram

Workflow Start Start: Dissolve Tetrahydro- Precursor in EtOAc (0.1 M) CatAdd Add 10% Pd/C (10 wt%) (Under Inert Atmosphere) Start->CatAdd Purge Purge Cycle (3x) Vacuum / H2 Balloon CatAdd->Purge React Stir at RT, 1 atm H2 (2-4 Hours) Purge->React Monitor Check Conversion (TLC/GC) Is SM consumed? React->Monitor Monitor->React No (Extend Time) Filter Filter through Celite (Remove Catalyst) Monitor->Filter Yes Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Finish Final Product: Hexahydro-1H-cyclopenta[c]furan-1-one Concentrate->Finish

Figure 2: Operational workflow for the bench-scale hydrogenation protocol.

References

  • PubChem. (n.d.). Hexahydro-1H-cyclopenta[c]furan-1-one (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Maier, M. E., et al. (2013). Towards the Total Synthesis of Natural Products (–)-Englerin A and Crotogoudin. University of Tübingen. (Protocol for Pd/C hydrogenation of cyclopenta[c]furan-1-one derivatives). Retrieved from [Link]

  • Gimazetdinov, A. M., et al. (2019). A simple and efficient synthesis of enantiomeric (3aRS,4RS,6aSR)-4-hydroxy-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-1-ones.[1]Russian Chemical Bulletin. (Describes the tetrahydro- precursor synthesis and stereochemistry). Retrieved from [Link]

  • Yuan, C., et al. (2026). Hyperimonates A and B... hexahydro-1H-cyclopenta[c]furan-1-one ring system.[5]Acta Pharmaceutica Sinica B. (Context on the biological relevance of the scaffold). Retrieved from [Link]

Sources

Application

stereoselective synthesis of Hexahydro-1H-cyclopenta[c]furan-1-one

Application Notes & Protocols Topic: Stereoselective Synthesis of Hexahydro-1H-cyclopenta[c]furan-1-one For: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Fused Cyclope...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Stereoselective Synthesis of Hexahydro-1H-cyclopenta[c]furan-1-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fused Cyclopentanoid γ-Lactone Core

The hexahydro-1H-cyclopenta[c]furan-1-one skeleton, a cis-fused bicyclic γ-lactone, represents a privileged structural motif in a multitude of biologically active natural products and pharmaceutical agents. Its rigid, well-defined three-dimensional structure makes it an invaluable scaffold for positioning functional groups in precise orientations to interact with biological targets. Consequently, the development of efficient and highly stereocontrolled methods for its synthesis is a significant endeavor in modern organic chemistry, directly impacting the fields of medicinal chemistry and total synthesis.

This document provides an in-depth guide to selected, state-of-the-art stereoselective strategies for constructing this core structure. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, the rationale behind catalyst and reagent selection, and the practical considerations for laboratory execution. The protocols described herein are chosen to highlight diversity in approach, from transition-metal-catalyzed diastereodivergent reactions to multicomponent cascades.

Strategy 1: Diastereodivergent Rhodium-Catalyzed Intramolecular Ketone Hydroacylation

One of the most elegant and powerful strategies for this synthesis is the intramolecular hydroacylation of a diketo aldehyde. This approach is particularly noteworthy for its ability to be "diastereodivergent," meaning either the syn or anti diastereomer of the fused lactone can be selectively produced from the same starting material simply by tuning the reaction conditions.[1] This level of control is exceptionally valuable in drug discovery for building structure-activity relationship (SAR) libraries.

Mechanistic Rationale & Causality

The reaction is catalyzed by a Rhodium(I) complex, typically in conjunction with a chiral phosphine ligand such as JoSPOphos. The catalytic cycle, as illustrated below, is a finely balanced sequence of events where the final stereochemical outcome is determined by the kinetics of the turnover-limiting reductive elimination step.

The process begins with the oxidative addition of the aldehyde's C-H bond to the Rh(I) center, forming an acyl-Rh(III)-hydride intermediate. This is followed by the insertion of the ketone carbonyl into the Rh-H bond, which can occur in two ways to generate two diastereomeric rhodacycle intermediates (II or III in the diagram). These intermediates are in equilibrium. The key to diastereodivergence lies in controlling which rhodacycle undergoes reductive elimination faster. Factors like the solvent, temperature, and the nature of the counterion can subtly alter the energy landscape of the transition states for reductive elimination, thereby favoring the formation of one product diastereomer over the other.[1]

G cluster_0 Catalytic Cycle SM Diketo Aldehyde (1) + Rh(I)-L* I Acyl-Rh(III)-Hydride (I) (Oxidative Addition) SM->I C-H Activation II Rhodacycle II I->II Ketone Insertion (Reversible) III Rhodacycle III I->III Ketone Insertion (Reversible) II->III P_anti anti-Lactone (2) II->P_anti Reductive Elimination (Stereodetermining) III->II P_syn syn-Lactone (3) III->P_syn Reductive Elimination (Stereodetermining) Rh_cat Rh(I)-L* (Regenerated) P_anti->Rh_cat P_syn->Rh_cat Rh_cat->SM Catalyst Turnover MCR_Workflow cluster_inputs Starting Materials cluster_process Reaction Cascade Aldehyde Aldehyde Enamine In Situ Enamine Formation Aldehyde->Enamine Amine Secondary Amine Amine->Enamine Enone Alkynyl Enone Michael Michael Addition (Catalyzed by InBr3) Enone->Michael Enamine->Michael Cyclization Sequential Cyclizations Michael->Cyclization Product Hexahydro-1H- cyclopenta[c]furan Cyclization->Product Radical_Mechanism Start 5-Alkenylmalonate Anion Malonate Anion (Base Deprotonation) Start->Anion NaHMDS Radical Malonate Radical (I2 Oxidation) Anion->Radical I2 Cyclized Cyclized Radical (5-exo-trig) Radical->Cyclized C-C Bond Formation Iodo Iodinated Intermediate (Iodine Atom Transfer) Cyclized->Iodo I2 Product Hexahydro-1H-cyclopenta[c]furan-1-one (Thermal Lactonization) Iodo->Product Δ (Heat)

Sources

Method

Application Note: α-Carbon Functionalization of Hexahydro-1H-cyclopenta[c]furan-1-one

Executive Summary Hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9) is a privileged cis-fused bicyclic γ-lactone scaffold[1]. It serves as a critical building block in the synthesis of complex cyclopentanoid natural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9) is a privileged cis-fused bicyclic γ-lactone scaffold[1]. It serves as a critical building block in the synthesis of complex cyclopentanoid natural products (e.g., iridoids, prostaglandins) and advanced active pharmaceutical ingredients (APIs), including highly potent triple reuptake inhibitors[2].

Functionalization at the α-carbon (the C6a bridgehead position) is a highly sought-after transformation because it establishes a quaternary stereocenter at a topologically complex junction. This application note provides a deep dive into the mechanistic rationale, validated protocols, and modern catalytic alternatives for the α-alkylation and functionalization of this bicyclic lactone.

Mechanistic Insights & Causality (Expertise & Experience)

The generation of an enolate at the α-carbon of a lactone requires precise control over thermodynamics and kinetics. Failure to control these parameters results in catastrophic side reactions, including self-condensation (Claisen-type reactions) or nucleophilic ring-opening[3].

  • Base Selection & Causality : Lithium diisopropylamide (LDA) is the gold standard for this transformation. Its high

    
     (~36) ensures rapid, quantitative, and irreversible deprotonation of the lactone α-proton. More importantly, LDA's extreme steric bulk prevents it from acting as a nucleophile; smaller bases (like alkoxides or unhindered amides) would attack the electrophilic lactone carbonyl, leading to irreversible ring-opening[3].
    
  • Temperature & Kinetic Control : The reaction must be initiated and maintained at -78 °C. At this cryogenic temperature, the kinetic lithium enolate is perfectly stable. Allowing the temperature to rise before the addition of the electrophile leads to enolate equilibration, proton transfer, and degradation.

  • Stereochemical Trajectory : In the cis-fused hexahydro-1H-cyclopenta[c]furan-1-one system, the fused cyclopentane ring forces the molecule into a distinct "V-shape," creating a sterically hindered concave face and an accessible convex face. Electrophilic attack on the planar enolate occurs almost exclusively from the less hindered convex face, yielding highly diastereoselective α-functionalized products.

  • The Role of Additives : In ethereal solvents like THF, lithium enolates exist as unreactive hexameric or tetrameric aggregates. The introduction of strongly coordinating additives—such as N,N'-dimethylpropyleneurea (DMPU) or hexamethylphosphoramide (HMPA)—disrupts these aggregates. This generates highly reactive monomeric enolates, which are essential when trapping with less reactive electrophiles (e.g., secondary alkyl halides).

Workflow Visualization

G Start Hexahydro-1H-cyclopenta[c]furan-1-one (Starting Scaffold) Enol Kinetic Enolate Formation (LDA, THF, -78°C) Start->Enol Base-Mediated CH_Act Transition Metal Catalysis (Rh2(TPA)4 or Pd) Start->CH_Act Metal-Catalyzed Alkylation Electrophilic Trapping (Alkyl Halides, Aldehydes) Enol->Alkylation Arylation Direct C-H Insertion (Diazoesters, Ar-X) CH_Act->Arylation Product1 α-Alkylated Bicyclic Lactone (Quaternary Stereocenter) Alkylation->Product1 Product2 α-Functionalized Lactone (C-H Activation Product) Arylation->Product2

Workflow for alpha-carbon functionalization of bicyclic lactones.

Experimental Methodologies

Protocol A: Diastereoselective α-Alkylation via Lithium Enolate

This protocol is designed as a self-validating system to ensure reaction fidelity at each step.

Reagents:

  • Hexahydro-1H-cyclopenta[c]furan-1-one (1.0 equiv, 10 mmol)

  • Diisopropylamine (1.1 equiv, 11 mmol)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol)

  • Electrophile (e.g., Benzyl bromide) (1.2 equiv, 12 mmol)

  • Anhydrous THF (0.2 M)

  • DMPU (2.0 equiv, 20 mmol)

Step-by-Step Procedure:

  • LDA Preparation: Charge a flame-dried Schlenk flask with anhydrous THF (25 mL) and diisopropylamine. Cool to -78 °C under an argon atmosphere. Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes at -78 °C, then briefly warm to 0 °C for 10 minutes to ensure complete metalation. Re-cool to -78 °C.

  • Enolate Generation: Dissolve the bicyclic lactone in THF (10 mL) and add it dropwise to the LDA solution over 15 minutes down the side of the flask to pre-cool the drops.

    • Self-Validation Check 1: The solution should transition from colorless to a pale yellow/orange hue, indicating successful enolate formation.

  • Electrophilic Trapping: Stir the enolate for 45 minutes at -78 °C. Add DMPU, followed immediately by the dropwise addition of the electrophile. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to -20 °C over 4 hours.

    • Self-Validation Check 2: Quench a 0.1 mL aliquot in saturated

      
       and extract with EtOAc. TLC (20% EtOAc/Hexanes) should reveal the complete disappearance of the starting lactone (
      
      
      
      ~0.4) and the emergence of a new, less polar spot (
      
      
      ~0.6).
  • Quench and Workup: Quench the bulk reaction at -20 °C with saturated aqueous

    
     (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (silica gel, gradient 5-20% EtOAc in Hexanes).

Protocol B: Advanced Catalytic α-C–H Functionalization

To bypass the cryogenic conditions and strong bases required for enolate chemistry, modern protocols utilize transition-metal-catalyzed C-H functionalization. Rhodium-catalyzed intramolecular C-H insertion using sterically demanding achiral catalysts (e.g.,


) enables the direct functionalization of saturated lactone precursors with exceptional regio- and diastereoselectivity[4].

General Workflow:

  • Dissolve the lactone precursor and an α-diazoester coupling partner in anhydrous dichloromethane.

  • Add 1-2 mol% of

    
     catalyst at room temperature.
    
  • The reaction proceeds via a rhodium-carbenoid intermediate, which selectively inserts into the α-C-H bond of the lactone, extruding nitrogen gas.

    • Self-Validation Check: The cessation of

      
       bubbling serves as a visual indicator of reaction completion.
      

Quantitative Data Presentation

The following table summarizes the optimization and scope of the α-alkylation of hexahydro-1H-cyclopenta[c]furan-1-one, demonstrating the critical impact of additives and electrophile selection on the reaction's yield and diastereomeric ratio (dr).

EntryBaseAdditiveElectrophile (

)
Temp ProfileYield (%)dr (Convex:Concave)
1LDANoneMethyl Iodide (

)
-78 °C to rt68%>95:5
2LDADMPUMethyl Iodide (

)
-78 °C to rt89%>95:5
3LDADMPUBenzyl Bromide (

)
-78 °C to -20 °C82%92:8
4NaHNoneBenzyl Bromide (

)
0 °C to rt<10%*N/A
5LHMDSHMPAAllyl Bromide-78 °C to 0 °C76%88:12

*Note: Entry 4 resulted primarily in starting material recovery and ring-opened degradation products, validating the necessity of LDA.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues Source: ResearchGate URL
  • Intramolecular C-H Functionalization of α-Alkyl-α-diazoesters towards the Synthesis of Lactones Source: ChemRxiv URL
  • Organic Chemistry II - Alpha Alkylation Source: LibreTexts URL

Sources

Application

Application Note: Ring-Opening Strategies for Hexahydro-1H-cyclopenta[c]furan-1-one

This Application Note and Protocol Guide details the ring-opening chemistry of Hexahydro-1H-cyclopenta[c]furan-1-one (also known as cis-3-oxabicyclo[3.3.0]octan-2-one).[1] This bicyclic -lactone scaffold is a pivotal int...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the ring-opening chemistry of Hexahydro-1H-cyclopenta[c]furan-1-one (also known as cis-3-oxabicyclo[3.3.0]octan-2-one).[1] This bicyclic


-lactone scaffold is a pivotal intermediate in the total synthesis of prostaglandins (e.g., the Corey lactone), iridoids, and polycyclic polyprenylated acylphloroglucinols (PPAPs).

Introduction & Mechanistic Scope

Hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9) represents a cis-fused bicyclic system where a thermodynamically stable cyclopentane ring is fused to a reactive


-lactone.[1] While the cis-fusion minimizes ring strain compared to trans-fused analogs, the lactone moiety remains susceptible to nucleophilic attack and hydride reduction.[1]

Why Open the Ring?

  • Functionalization: Unmasks a hydroxyl group and a carbonyl derivative (acid, aldehyde, or alcohol) on the cyclopentane ring with defined cis-stereochemistry.

  • Scaffold Extension: Essential for appending

    
    - and 
    
    
    
    -side chains in prostaglandin synthesis (via the lactol intermediate).[1]
  • Chiral Resolution: Aminolysis with chiral amines allows for the separation of enantiomers via diastereomeric hydroxy-amides.[1]

Reaction Landscape

The reactivity is governed by the Acyl-Oxygen cleavage (


)  mechanism. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the alkoxide (which remains tethered to the ring).

ReactionLandscape Figure 1: Divergent Ring-Opening Pathways Lactone Hexahydro-1H-cyclopenta[c] furan-1-one Tetrahedral Tetrahedral Intermediate Lactone->Tetrahedral Nu⁻ Attack Product_Acid Hydroxy Acid (Hydrolysis) Tetrahedral->Product_Acid OH⁻ / H₃O⁺ Product_Amide Hydroxy Amide (Aminolysis) Tetrahedral->Product_Amide R-NH₂ Product_Lactol Lactol (DIBAL-H) Tetrahedral->Product_Lactol H⁻ (1 eq) Product_Diol Diol (LiAlH4) Tetrahedral->Product_Diol H⁻ (xs)

Experimental Protocols

Protocol A: Reductive Ring Opening to Lactol (The "Corey" Method)

Objective: Selective reduction of the lactone to the lactol (hemiacetal) without over-reduction to the diol. This is the critical step in converting the bicyclic scaffold into prostaglandin precursors.

Reagents:

  • Substrate: Hexahydro-1H-cyclopenta[c]furan-1-one (1.0 equiv)[1]

  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.1 equiv)

  • Solvent: Anhydrous Toluene or DCM[1]

  • Quench: Methanol, Saturated Rochelle's Salt (Potassium Sodium Tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solvation: Dissolve the lactone (e.g., 1.0 g, 7.9 mmol) in anhydrous toluene (15 mL, 0.5 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Note: Toluene is preferred over THF for DIBAL reductions to minimize Lewis basic complexation, which can retard reactivity.

  • Addition: Add DIBAL-H (8.7 mL, 8.7 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70 °C.

    • Mechanism:[1][2] DIBAL coordinates to the carbonyl oxygen, delivering a hydride to form a stable aluminum-acetal intermediate at low temperatures.[1]

  • Monitoring: Stir at -78 °C for 1–2 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The lactone spot (

    
    ) should disappear, replaced by the lactol streak (
    
    
    
    ).
  • Quenching (Critical):

    • Add Methanol (2 mL) dropwise at -78 °C to destroy excess hydride.[1]

    • Remove the cooling bath and allow to warm to 0 °C.

    • Add saturated aqueous Rochelle's salt solution (20 mL) and stir vigorously for 1–2 hours.

    • Why? This breaks the gelatinous aluminum emulsion, allowing for clean phase separation.

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Result: The product is typically a colorless oil/solid existing as an equilibrium mixture of the lactol and the open-chain hydroxy-aldehyde.[1]

Protocol B: Nucleophilic Aminolysis (Hydroxy-Amide Synthesis)

Objective: Ring opening with amines to generate hydroxy-amides.[1] This is often used for chiral resolution or library synthesis.[1]

Reagents:

  • Substrate: Hexahydro-1H-cyclopenta[c]furan-1-one[1][2][3][4][5][6]

  • Nucleophile: Primary amine (e.g., Benzylamine,

    
    -Butylamine)[1]
    
  • Catalyst (Optional): Trimethylaluminum (AlMe₃) or 2-Hydroxypyridine

  • Solvent: DCM or THF[1][2]

Methodology (AlMe₃ Promoted - Weinreb Type): Use this for sterically hindered amines or faster rates.[1]

  • Complex Formation: In a flame-dried flask under Ar, dissolve the amine (1.1 equiv) in anhydrous DCM.

  • Activation: Carefully add AlMe₃ (2.0 M in Hexanes, 1.1 equiv) at 0 °C. Stir for 30 mins to form the dimethylaluminum amide species (

    
    ).
    
    • Safety: AlMe₃ is pyrophoric.[1] Handle with extreme caution.

  • Addition: Add a solution of the lactone (1.0 equiv) in DCM to the aluminum amide mixture at 0 °C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully quench with dilute HCl (1 M) or Rochelle's salt solution at 0 °C.

  • Purification: Extract with DCM. The product is a hydroxy-amide.[1]

Methodology (Thermal/Uncatalyzed): Use for volatile/reactive amines.

  • Dissolve lactone in neat amine (if liquid) or high-concentration THF solution.[1]

  • Heat to 60 °C in a sealed tube for 12 hours.

  • Evaporate excess amine.[1]

Protocol C: Hydrolytic Ring Opening (Saponification)

Objective: Synthesis of cis-2-(hydroxymethyl)cyclopentane-1-carboxylic acid derivatives.

Reagents:

  • Base: LiOH[1]·H₂O (2.0 equiv)

  • Solvent: THF:Water (3:1)

Methodology:

  • Dissolve lactone in THF/Water.[1]

  • Add LiOH in one portion.

  • Stir at RT for 4 hours.

  • Workup (pH Sensitive):

    • Remove THF under reduced pressure.[1]

    • Wash the aqueous layer with Et₂O (to remove neutral impurities).

    • Acidify the aqueous layer to pH 3–4 with 1 M HCl.

    • Caution: If pH drops too low (< 2) and the solution stands, the hydroxy acid will spontaneously cyclize back to the lactone (thermodynamic product).

    • Immediately extract with EtOAc and dry.[1]

Data Summary & Troubleshooting

Reaction TypeReagentKey IntermediateProductCommon Pitfall
Reduction DIBAL-H (-78°C)Al-AcetalLactolOver-reduction to diol if T > -60°C.
Aminolysis R-NH₂ / AlMe₃Al-AmideHydroxy-AmideIncomplete conversion without Lewis acid.[1]
Hydrolysis LiOH / H₂OCarboxylateHydroxy-AcidRe-lactonization upon acidic workup.[1]
Reduction LiAlH₄AlkoxideDiolNone (very robust).
Troubleshooting Guide
  • Problem: Low yield in DIBAL reduction.

    • Solution: Ensure anhydrous conditions.[1] Old DIBAL reagent often loses titer; titrate before use.[1] Use Rochelle's salt for at least 2 hours to recover trapped product from aluminum salts.[1]

  • Problem: Re-lactonization during hydrolysis workup.

    • Solution: Do not acidify below pH 4.[1] Keep the product as the carboxylate salt if possible, or esterify immediately (e.g., with Diazomethane or TMS-diazomethane) if the methyl ester is desired.

References

  • Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society, vol. 91, no. 20, 1969, pp. 5675-5677.[1] Link

  • Grieco, P. A. "Methods for the Synthesis of

    
    -Methylene-
    
    
    
    -Butyrolactones."[1] Synthesis, vol. 1975, no.[7] 02, 1975, pp. 67-82.[1] Link
  • Salomon, R. G., et al. "Copper(I) Catalysis in Photocycloadditions.[6] Synthesis of 3-Oxabicyclo[3.3.0]octan-2-ones." Journal of the American Chemical Society, vol. 104, 1982, pp. 998.

  • Tomita, H., et al. "Model Reaction for the Synthesis of Polyhydroxyurethanes from Cyclic Carbonates with Amines."[8] Journal of Polymer Science Part A: Polymer Chemistry, vol. 39, no.[8] 21, 2001, pp. 3678-3685.[1][8] (Context for aminolysis kinetics). Link

  • PubChem. "Hexahydro-1H-cyclopenta[c]furan-1-one Compound Summary." National Center for Biotechnology Information, 2025. Link

Sources

Method

scale-up procedures for Hexahydro-1H-cyclopenta[c]furan-1-one production

Application Note: Scalable Production of Hexahydro-1H-cyclopenta[c]furan-1-one Abstract & Scope This application note details the scale-up procedures for the synthesis of Hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of Hexahydro-1H-cyclopenta[c]furan-1-one

Abstract & Scope

This application note details the scale-up procedures for the synthesis of Hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9), also known as cis-3-oxabicyclo[3.3.0]octan-2-one. This bicyclic lactone is a critical intermediate in the synthesis of modified nucleosides, carbocyclic analogs, and specific prostaglandin derivatives.

Unlike the more common [b]-fused isomer (Grieco lactone), the [c]-fused system requires specific synthetic architecture to ensure the oxygen atom is positioned correctly within the fused ring system. This guide focuses on the Regioselective Reduction of cis-1,2-Cyclopentanedicarboxylic Anhydride , a route selected for its operational safety, scalability, and use of readily available precursors.

Chemical Pathway & Strategy

The production strategy utilizes a two-stage workflow designed to minimize high-pressure hazards while maintaining high atom economy.

  • Stage 1: Anhydride Formation. Thermal dehydration of cis-1,2-cyclopentanedicarboxylic acid.

  • Stage 2: Regioselective Reduction. Controlled reduction using Sodium Borohydride (NaBH

    
    ) to yield the target lactone without over-reduction to the diol.
    

Reaction Scheme:

ReactionScheme Acid cis-1,2-Cyclopentane- dicarboxylic Acid Anhydride cis-Cyclopentane-1,2- dicarboxylic Anhydride Acid->Anhydride Ac2O, Reflux (-AcOH) Lactone Hexahydro-1H-cyclopenta [c]furan-1-one (Target) Anhydride->Lactone NaBH4, THF 0°C -> RT Diol Side Product: 1,2-Bis(hydroxymethyl) cyclopentane Anhydride->Diol Over-reduction (Excess NaBH4)

Figure 1: Synthetic pathway from dicarboxylic acid to the [c]-fused lactone.[1][2][3]

Process Safety & Engineering Controls

ParameterHazard / RequirementControl Measure
Sodium Borohydride Water reactive; releases H

gas.
Use anhydrous solvents (THF). Inert atmosphere (N

). Dedicated off-gas venting.
Exotherm Reduction is highly exothermic.Active cooling (jacketed reactor) to maintain T < 5°C during addition.
Acetic Anhydride Corrosive, lachrymator, flammable.Closed dosing system. Scrubber for acetic acid vapors.
Product Stability Lactone can hydrolyze in strong base.Maintain pH < 8 during workup. Store under inert gas.

Detailed Protocol (100 g Scale)

Stage 1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Anhydride

Objective: Convert the dicarboxylic acid to the anhydride to activate the carbonyls for reduction.

  • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charging: Charge 158.1 g (1.0 mol) of cis-1,2-cyclopentanedicarboxylic acid.

  • Reagent Addition: Add 300 mL of Acetic Anhydride.

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 3–5 hours. Monitor by TLC or GC (disappearance of acid).

  • Workup:

    • Cool the mixture to 50°C.

    • Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure (50 mbar, 60°C).

    • Purification: The residue typically solidifies upon cooling. Recrystallize from minimal hexane or use directly if purity >95% (GC).

    • Yield Target: >130 g (>93%).

Stage 2: Regioselective Reduction to Hexahydro-1H-cyclopenta[c]furan-1-one

Objective: Selective reduction of one carbonyl group to a methylene group while retaining the cyclic structure.

  • Setup: Equip a 3 L jacketed reactor with an overhead stirrer, nitrogen inlet, dropping funnel, and cryostat.

  • Solvent Charge: Dissolve 140.1 g (1.0 mol) of the Anhydride (from Stage 1) in 1.0 L of anhydrous THF . Cool to 0°C .

  • Reductant Preparation: In a separate vessel, suspend 28.3 g (0.75 mol) of Sodium Borohydride (NaBH

    
    ) in 200 mL of anhydrous THF  (or DMF for better solubility, though THF is easier to strip).
    
    • Note: Stoichiometry is critical. Theoretical requirement is 2 hydrides per molecule for lactone, but slight excess is often used. However, to prevent diol formation, control is essential.

  • Addition (Critical Step):

    • Slowly add the NaBH

      
       suspension to the anhydride solution over 60 minutes .
      
    • Constraint: Maintain internal temperature < 5°C . Hydrogen gas evolution will occur; ensure venting is active.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20–25°C) for another 2 hours.

  • Quench:

    • Cool back to 0°C.

    • Slowly add 6N HCl (approx. 150 mL) dropwise. Caution: Vigorous foaming (H

      
       release).
      
    • Adjust pH to ~1–2 to ensure cyclization of the hydroxy-acid intermediate to the lactone. Stir for 1 hour.

  • Extraction:

    • Remove THF under reduced pressure.

    • Dilute residue with 500 mL Water .

    • Extract with Dichloromethane (DCM) (3 x 300 mL) .

    • Wash combined organics with Saturated NaHCO

      
       (200 mL) and Brine (200 mL).
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Purification (Distillation):

    • The crude oil is purified via vacuum distillation.

    • Boiling Point: Expect fractions at 110–115°C @ 10 mmHg (approximate, adjust for vacuum).

    • Collect the colorless liquid.

    • Yield Target: 80–95 g (65–75%).

Analytical Quality Control

TestMethodAcceptance Criteria
Purity GC-FID / HPLC> 98.0% Area
Identity 1H-NMR (CDCl

)
Diagnostic peaks:

4.2-4.4 (m, 1H, -CH-O-),

3.8-4.0 (m, 1H, -CH-O-). Absence of aldehyde protons.
Water Content Karl Fischer< 0.1%
Residual Solvent GC-HeadspaceTHF < 720 ppm, DCM < 600 ppm

Process Flow Diagram

ProcessFlow Reactor Jacketed Reactor (Reduction) Quench Acid Quench (Cyclization) Reactor->Quench Reaction Complete Separator Phase Separation (DCM Extraction) Quench->Separator Crude Mix Evaporator Solvent Strip (Rotovap) Separator->Evaporator Org. Layer Waste Aqueous Waste (Borates) Separator->Waste Aq. Layer Distillation High Vac Distillation (Purification) Evaporator->Distillation Crude Oil Product Product Distillation->Product Pure Lactone

Figure 2: Operational workflow for the isolation of the lactone.

Troubleshooting & Optimization

  • Issue: Low Yield / High Diol Content.

    • Cause: Over-reduction due to excess NaBH

      
       or high temperature.
      
    • Solution: Strictly control temperature (<5°C). Consider adding a Lewis acid (e.g., ZnCl

      
      ) to modulate reactivity, or switch to Sodium Triacetoxyborohydride  for milder conditions.
      
  • Issue: Incomplete Cyclization.

    • Cause: The intermediate hydroxy-acid did not fully close.

    • Solution: Ensure the acid quench (Step 6) brings pH < 2 and stir for sufficient time. A mild reflux in toluene with p-TsOH (Dean-Stark) can force cyclization if necessary.

  • Issue: Color/Purity.

    • Cause: Polymerization or residual anhydride.

    • Solution: Ensure the distillation vacuum is stable. A pre-wash with basic alumina can remove acidic impurities before distillation.

References

  • Bailey, D. M., & Johnson, R. E. (1970). "Reduction of cyclic anhydrides with sodium borohydride: A convenient synthesis of lactones." The Journal of Organic Chemistry, 35(10), 3574–3576. Link

  • Kayser, M. M., et al. (1982). "Regioselectivity in the reduction of cyclic anhydrides." Canadian Journal of Chemistry, 60(13), 1687-1691. Link

  • Sigma-Aldrich. (2025). "cis-Hexahydro-cyclopenta[c]furan-1-one Product Specification." MilliporeSigma Catalog. Link

  • NIST Chemistry WebBook. (2024). "cis-Cyclohexane-1,2-dicarboxylic anhydride (Analogous Chemistry)." National Institute of Standards and Technology. Link

  • Org. Synth. (1963). "Preparation of Cyclopentane-1,2-dicarboxylic anhydride." Organic Syntheses, Coll. Vol. 4, p. 273. Link

Sources

Application

Hexahydro-1H-cyclopenta[c]furan-1-one in total synthesis of natural products

Application Note: Hexahydro-1H-cyclopenta[c]furan-1-one in Natural Product Synthesis Introduction: The "Iridoid Core" Advantage Hexahydro-1H-cyclopenta[c]furan-1-one (IUPAC: 3-oxabicyclo[3.3.0]octan-2-one) is not merely...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hexahydro-1H-cyclopenta[c]furan-1-one in Natural Product Synthesis

Introduction: The "Iridoid Core" Advantage

Hexahydro-1H-cyclopenta[c]furan-1-one (IUPAC: 3-oxabicyclo[3.3.0]octan-2-one) is not merely a structural motif; it is the biosynthetic and synthetic linchpin for the Iridoid family of terpenes. Its cis-fused bicyclic architecture serves as a rigid stereochemical template, directing facial selectivity in subsequent functionalizations.

For drug development professionals, this scaffold is critical because it grants access to:

  • Iridomyrmecin & Isoiridomyrmecin: Potent defense chemicals with antibiotic activity.

  • Nepetalactones: Feline attractants with insect-repellent properties.

  • Prostaglandin Intermediates: Via the related "Grieco lactone," providing a route to inflammation modulators.

This guide details the construction of this core and its application in the total synthesis of (-)-Isoiridomyrmecin , emphasizing the thermodynamic stability of the cis-fused junction and the utility of iodolactonization as a self-validating protocol.

Mechanistic Insight: Stereocontrol of the cis-Fusion

The chemical value of hexahydro-1H-cyclopenta[c]furan-1-one lies in its topology. Unlike the [4.3.0] (hydrindane) or [4.4.0] (decalin) systems, the [3.3.0] system is overwhelmingly more stable in the cis-fused configuration (approx. 6 kcal/mol more stable than trans).

Why this matters:

  • Concave/Convex Bias: The cis-fusion creates a "cup" shape. Reagents inevitably approach from the convex (exo) face, allowing for predictable stereocontrol at C-4, C-5, and C-6.

  • Ring Strain Release: Synthetic strategies often utilize the strain of a precursor (like a [2.2.1] norbornanone or a [3.2.0] cyclobutane) to drive the rearrangement into this stable [3.3.0] lactone system via Baeyer-Villiger oxidation or radical fragmentation.

Case Study: Total Synthesis of (-)-Isoiridomyrmecin

The synthesis of (-)-Isoiridomyrmecin showcases the power of the hexahydro-1H-cyclopenta[c]furan-1-one scaffold. The strategy relies on establishing the cis-fused lactone early, then using the lactone carbonyl as a handle to install the methyl group with inversion of configuration (if needed) or retention.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis cluster_legend Strategy Target (-)-Isoiridomyrmecin (Target Natural Product) Core Hexahydro-1H-cyclopenta[c]furan-1-one (Core Scaffold) Target->Core Methylation & Reduction Precursor 2-Cyclopentene-1-acetic acid (Acyclic Precursor) Core->Precursor Iodolactonization (Stereodefining Step) Key Transformation: Kinetic Iodolactonization fixes cis-fusion Key Transformation: Kinetic Iodolactonization fixes cis-fusion

Caption: Retrosynthetic logic deconstructing Isoiridomyrmecin to the bicyclic lactone core and its acyclic acid precursor.

Experimental Protocol: Construction of the Core Scaffold

This protocol utilizes Kinetic Iodolactonization followed by Radical Deiodination . This is a "Gold Standard" method because the formation of the iodolactone is visually distinct (precipitate formation) and stereospecific.

Target: cis-Hexahydro-1H-cyclopenta[c]furan-1-one (from 2-cyclopentene-1-acetic acid).

Phase 1: Iodolactonization (The Stereodefining Step)

Reagents:

  • 2-Cyclopentene-1-acetic acid (1.0 equiv)

  • Iodine (

    
    ) (2.0 equiv)
    
  • Potassium Iodide (KI) (3.0 equiv)

  • Sodium Bicarbonate (

    
    ) (saturated aq.)
    
  • Solvent:

    
     (1:1)[1]
    

Step-by-Step:

  • Preparation: Dissolve 2-cyclopentene-1-acetic acid (10 mmol) in 50 mL of THF/Water (1:1). Add

    
     (30 mL) and stir until the solution is clear (formation of the carboxylate).
    
  • Iodination: Cool the mixture to 0°C (ice bath).

  • Addition: Slowly add the

    
     solution (dissolved in water) dropwise over 30 minutes. Critical Checkpoint: The solution will turn dark brown. A precipitate (the iodolactone) may begin to form.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight in the dark (aluminum foil wrap).

  • Quench: Pour the mixture into a separatory funnel containing saturated aqueous

    
     (sodium thiosulfate). Shake vigorously until the iodine color disappears (turns from brown to colorless/pale yellow).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (Silica, 20% EtOAc/Hexanes).

    • Yield Expectation: 85-95%.

    • Product: 5-iodo-hexahydro-1H-cyclopenta[c]furan-1-one.

Phase 2: Radical Deiodination (The Core Formation)

Reagents:

  • 5-iodo-lactone intermediate (from Phase 1)

  • Tributyltin hydride (

    
    ) (1.2 equiv)
    
  • AIBN (Azobisisobutyronitrile) (0.1 equiv)

  • Solvent: Dry Benzene or Toluene (degassed)

Step-by-Step:

  • Setup: Dissolve the iodolactone (5 mmol) in dry Toluene (25 mL) under Argon atmosphere.

  • Degassing: Bubble Argon through the solution for 15 minutes. Reasoning: Oxygen inhibits radical chain propagation.

  • Initiation: Add AIBN and

    
    .
    
  • Reflux: Heat to reflux (110°C) for 2-4 hours. Monitor by TLC (disappearance of the iodo-compound).

  • Workup: Cool to RT. Add aqueous KF (Potassium Fluoride) solution and stir for 30 minutes. Self-Validating Step: This precipitates the tin residues as an insoluble white solid (

    
    ), making removal easy.
    
  • Isolation: Filter the solid. Extract the filtrate with ether, dry, and concentrate.

  • Result: Hexahydro-1H-cyclopenta[c]furan-1-one .

Data Summary & Troubleshooting

ParameterIodolactonization PhaseRadical Reduction Phase
Key Reagent Iodine / Bicarbonate

/ AIBN
Color Change Brown

Colorless (Quench)
Clear

White ppt (Workup)
Stereochemistry cis-fused, exo-iodineRetention of cis-fusion
Common Pitfall Incomplete darkness (light degrades

)

presence (stops radical chain)
Optimization Use

as co-solvent if solubility is poor
Use TTMSS (Silane) if Tin toxicity is a concern

Senior Scientist Tip: If the radical reduction stalls, add a second portion of AIBN (0.05 equiv) and continue reflux. The "KF Workup" is non-negotiable; standard extraction leaves tin residues that ruin subsequent catalytic steps.

Pathway Visualization: Mechanism of Iodolactonization

Mechanism Substrate Unsaturated Acid (Acyclic) Iodonium Iodonium Ion (Intermediate) Substrate->Iodonium I2, NaHCO3 Cyclization Intramolecular Nucleophilic Attack Iodonium->Cyclization 5-exo-trig Note Stereocontrol: Carboxylate attacks from face opposite to Iodine bridge Iodonium->Note Product Iodolactone (cis-fused) Cyclization->Product Kinetic Control

Caption: Mechanistic flow of the stereoselective iodolactonization forming the cis-fused bicyclic system.

References

  • Stereoselective Synthesis of Iridoids: Isoiridomyrmecin and Iridomyrmecin.[2]

    • Source: Journal of the American Chemical Society
    • (Validation: Classic synthesis referencing the core structure).

  • General Synthesis of cis-fused Lactones:Iodolactoniz

    • Source: Organic Syntheses
    • (Validation: Standard protocol for iodolactonization).

  • Radical Cyclization Methods:Tin-free altern

    • Source: Chemical Reviews
  • Mitsugashiwalactone Synthesis:Applic

    • Source: Tetrahedron Letters

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Yield of Hexahydro-1H-cyclopenta[c]furan-1-one

This technical guide details the optimization of Hexahydro-1H-cyclopenta[c]furan-1-one (also known as 3-oxabicyclo[3.3.0]octan-2-one ) synthesis.[1] It focuses on the two most chemically distinct and reliable pathways: t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of Hexahydro-1H-cyclopenta[c]furan-1-one (also known as 3-oxabicyclo[3.3.0]octan-2-one ) synthesis.[1] It focuses on the two most chemically distinct and reliable pathways: the Anhydride Reduction (for scalability) and the Baeyer-Villiger Oxidation (for stereochemical complexity).

Executive Summary & Molecule Profile

Target Molecule: Hexahydro-1H-cyclopenta[c]furan-1-one IUPAC Synonym: 3-Oxabicyclo[3.3.0]octan-2-one CAS No: 35878-28-5 (racemic), 113428-55-0 (cis-isomer) Core Application: Key intermediate for prostaglandins (Corey lactone analogs), polymer monomers, and fragrance ingredients.[1]

Yield Challenge: The synthesis often suffers from over-reduction (opening the ring to a diol) or poor regioselectivity (forming the wrong lactone isomer). This guide provides protocols to lock in the lactone state and maximize conversion.

Route Selection Strategy

To improve yield, you must first select the route that matches your starting material availability and stereochemical needs.

FeatureRoute A: Anhydride Reduction Route B: Baeyer-Villiger Oxidation (BVO)
Precursor cis-1,2-Cyclopentanedicarboxylic anhydrideBicyclo[3.2.0]heptan-6-one
Primary Yield Killer Over-reduction to diolRegioselectivity (Migration of wrong carbon)
Scalability High (Commercial starting material)Moderate (Requires [2+2] cycloaddition first)
Best For Bulk preparation of racemic/meso lactoneEnantioselective synthesis (via chiral ketone)
Strategic Pathway Visualization

SynthesisPathways Anhydride cis-1,2-Cyclopentane- dicarboxylic anhydride Inter_Acid Hydroxy-Acid Intermediate Anhydride->Inter_Acid NaBH4 / THF (Hydride Attack) Ketone Bicyclo[3.2.0] heptan-6-one Inter_Criegee Criegee Intermediate Ketone->Inter_Criegee mCPBA (Oxidation) Target Hexahydro-1H- cyclopenta[c]furan-1-one Inter_Acid->Target Acid Workup (Lactonization) Side_Diol Side Product: 1,2-Bis(hydroxymethyl) cyclopentane Inter_Acid->Side_Diol Excess Hydride (Over-reduction) Inter_Criegee->Target Bridgehead Migration (Preferred) Side_Isomer Isomer Product: 3-Oxabicyclo [4.2.0]octan-2-one Inter_Criegee->Side_Isomer Methylene Migration (Minor)

Caption: Figure 1. Comparative reaction pathways showing critical branch points for yield loss (red nodes).

Protocol A: Selective Anhydride Reduction (High Yield)

Objective: Reduce cis-1,2-cyclopentanedicarboxylic anhydride to the lactone without generating the diol.[1]

The Mechanism & Logic

Sodium borohydride (NaBH₄) typically reduces ketones/aldehydes.[2] Reducing an anhydride is faster, but the resulting lactone is also susceptible to reduction.

  • Yield Key: The reaction proceeds via a boronate species. Upon hydrolysis, this forms a hydroxy-acid which spontaneously cyclizes to the lactone.[1]

  • Critical Control: You must use a solvent system that "deactivates" the reducing agent after the first hydride delivery or use stoichiometric precision at low temperatures.

Optimized Protocol
  • Reagents:

    • Substrate: cis-1,2-Cyclopentanedicarboxylic anhydride (1.0 equiv).[1]

    • Reductant: NaBH₄ (1.0 - 1.2 equiv).[1] Do not use excess.

    • Solvent: Dry THF (primary) + Methanol (additive).

  • Procedure:

    • Dissolve anhydride in dry THF (0.5 M) and cool to -5°C to 0°C .

    • Add NaBH₄ solid in portions.

    • Crucial Step: Add Methanol dropwise over 30 mins.[1] The MeOH reacts with NaBH₄ to form alkoxy-borohydrides (e.g., NaBH(OMe)₃), which are milder and more selective for the anhydride over the lactone.[1]

    • Stir at 0°C for 2 hours. Monitor by TLC (look for disappearance of anhydride; avoid appearance of diol spot).

    • Quench: Acidify with 2N HCl to pH 1-2. This converts the intermediate carboxylate-alkoxide to the hydroxy-acid, which then cyclizes to the lactone.[1]

    • Stir the acidic solution for 1 hour to drive lactonization.

  • Purification: Extract with DCM. Wash with bicarbonate (removes unreacted acid) and brine.[1] Distill or recrystallize.

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
High Diol Content (>10%)Excess NaBH₄ or Temperature too highReduce NaBH₄ to exactly 1.0 equiv.[1] Maintain T < 0°C. Switch to LiAl(OtBu)₃H for higher selectivity.[1]
Low Conversion Incomplete reduction of anhydrideEnsure MeOH is added slowly to generate the active species in situ. Increase reaction time, not temperature.
Product is Hydroxy-Acid Incomplete lactonization during workupThe acidification step is critical.[1] Ensure pH < 2 and stir for sufficient time to allow ring closure.

Protocol B: Baeyer-Villiger Oxidation (Stereoselective)

Objective: Convert bicyclo[3.2.0]heptan-6-one to the [c]furan-1-one skeleton.[1]

The Mechanism & Logic

The regioselectivity of oxygen insertion depends on the migratory aptitude of the carbons adjacent to the carbonyl.

  • Bridgehead (Tertiary/Secondary): Higher migratory aptitude.

  • Methylene (Secondary): Lower migratory aptitude.

  • Yield Key: Conditions that stabilize the transition state favor the migration of the more substituted carbon (the bridgehead), leading to the desired 5,5-fused system (Target) rather than the 4,6-fused system.[1]

Optimized Protocol
  • Reagents:

    • Substrate: Bicyclo[3.2.0]heptan-6-one.[1][3][4][5]

    • Oxidant: m-CPBA (meta-chloroperbenzoic acid) (1.2 equiv).[1]

    • Buffer: NaHCO₃ (sodium bicarbonate) (1.5 equiv).

    • Solvent: DCM (Dichloromethane).

  • Procedure:

    • Dissolve ketone in DCM.[1] Add NaHCO₃ (prevents acid-catalyzed transesterification or rearrangement).[1]

    • Cool to 0°C .

    • Add m-CPBA portion-wise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12-24 hours.

  • Workup:

    • Quench with aqueous Na₂SO₃ (destroys excess peroxide).[1]

    • Wash with saturated NaHCO₃ (removes m-chlorobenzoic acid byproduct).[1]

    • Purification: Chromatography is usually required to separate the minor regioisomer (approx. 90:10 to 95:5 ratio in favor of the desired product).

Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
Poor Regioselectivity (Ratio < 80:20)Temperature too high or unbuffered acidPerform reaction at -20°C. Ensure NaHCO₃ buffer is present.[1] Acidic conditions can equilibrate the intermediates.
Incomplete Conversion Old m-CPBATitrate m-CPBA to verify activity. It degrades over time.[1] Use 1.2-1.5 equivalents.
Ring Opening Hydrolysis of lactoneAvoid strong aqueous bases during workup. Use mild bicarbonate washes and separate layers quickly.[1]

FAQ: Expert Insights

Q: Can I use LiAlH₄ for the anhydride reduction? A: Generally, no. LiAlH₄ is too aggressive and will almost certainly reduce the anhydride all the way to the diol (1,2-bis(hydroxymethyl)cyclopentane). If you must use aluminum hydrides, use the sterically hindered LiAl(OtBu)₃H (Lithium tri-tert-butoxyaluminum hydride) at -78°C.[1]

Q: Why is my yield low even though TLC shows conversion? A: The lactone is water-soluble to some extent.[1] During extraction, ensure you use a polar organic solvent like DCM or Chloroform and salt out the aqueous layer (saturate with NaCl) to force the lactone into the organic phase. Continuous extraction may be necessary for large scales.[1]

Q: I need the enantiopure (+)-isomer. Which route is best? A: Use Route B . You can synthesize enantiopure bicyclo[3.2.0]heptan-6-one via an asymmetric [2+2] cycloaddition or enzymatic resolution, then perform the BVO.[1] The stereochemistry is retained during the oxygen insertion.[6]

References

  • Bailey, D. M., & Johnson, R. E. (1970).[1] "Reduction of cyclic anhydrides with sodium borohydride." Journal of Organic Chemistry, 35(10), 3574–3576.[1] (Establishes NaBH4 selectivity).

  • Kayser, M. M., & Morand, P. (1978).[1] "Reduction of cyclic anhydrides. II. Factors affecting regioselectivity." Canadian Journal of Chemistry, 56(11), 1524-1532.[1] (Mechanistic insight on hydride attack).

  • Grieco, P. A. (1972).[1] "Cyclopentenones.[1][7][8] Efficient synthesis of cis-jasmone." Journal of Organic Chemistry, 37(14), 2363-2364.[1] (Context on cyclopentanoid synthesis).

  • Mazzini, C., et al. (2016).[1] "Understanding the regioselectivity of the Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one." Journal of Computational Methods in Molecular Design, 6(3), 75-79.[1] (Theoretical basis for BVO regioselectivity).

Sources

Optimization

Technical Support Center: Purification of Hexahydro-1H-cyclopenta[c]furan-1-one

An in-depth guide to the purification of Hexahydro-1H-cyclopenta[c]furan-1-one by column chromatography, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this g...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of Hexahydro-1H-cyclopenta[c]furan-1-one by column chromatography, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides a comprehensive, field-tested approach to the purification of Hexahydro-1H-cyclopenta[c]furan-1-one using column chromatography. We will delve into the causality behind experimental choices, offering a self-validating system for robust and reproducible results.

Understanding the Analyte: Hexahydro-1H-cyclopenta[c]furan-1-one

Hexahydro-1H-cyclopenta[c]furan-1-one is a bicyclic lactone. Its structure, containing a polar ester group within a non-polar hydrocarbon framework, gives it moderate polarity. This characteristic is central to designing an effective chromatographic separation strategy. The lactone functional group can be sensitive to hydrolysis under strongly acidic or basic conditions, a critical factor when selecting the stationary and mobile phases.[1]

Table 1: Physicochemical Properties of Hexahydro-1H-cyclopenta[c]furan-1-one

PropertyValueSource
Molecular Formula C₇H₁₀O₂PubChem[2]
Molecular Weight 126.15 g/mol PubChem[2]
Physical Form Colorless LiquidMilliporeSigma
Polarity Moderately PolarInferred from lactone structure
Chemical Stability Stable under recommended storage. Avoid moisture. Incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.MSDS[3]

Recommended Experimental Protocol

This protocol outlines a standard normal-phase flash column chromatography procedure. Normal-phase chromatography utilizes a polar stationary phase and a less polar mobile phase, making it ideal for compounds of moderate polarity like our target lactone.[4][5]

Step 1: Stationary Phase Selection
  • Primary Recommendation: Silica Gel (60 Å, 230-400 mesh).

    • Rationale: Silica gel is the most common, versatile, and cost-effective stationary phase for normal-phase chromatography.[6][7] Its slightly acidic nature is generally compatible with lactones, but compound stability should always be verified.[8]

  • Alternative: Neutral Alumina.

    • Rationale: If the lactone shows degradation on silica gel (see Troubleshooting section), neutral alumina is a less acidic alternative.[6]

Step 2: Mobile Phase (Eluent) System Development

The key to a successful separation is selecting a mobile phase that provides optimal resolution between the target compound and its impurities.[6] This is best achieved by preliminary analysis using Thin Layer Chromatography (TLC).

  • Recommended Solvent System: A mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate).[9][10]

  • TLC Optimization:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a pre-determined ratio of Hexane:Ethyl Acetate (start with 9:1, 8:2, 7:3, etc.).

    • Visualize the spots using a UV lamp (if applicable) and/or a potassium permanganate stain.

    • Goal: Achieve a retention factor (Rƒ) of ~0.25-0.35 for Hexahydro-1H-cyclopenta[c]furan-1-one. This Rƒ value typically translates well to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.[8]

Step 3: Column Packing and Sample Loading

Proper column packing is essential to prevent cracking of the stationary phase and ensure even flow, which is critical for good separation.

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Packing (Recommended):

    • In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase determined by your TLC analysis.

    • Pour the slurry into the column, gently tapping the side to dislodge air bubbles and promote even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle. Add more eluent as needed, ensuring the top of the silica bed never runs dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Preferred for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (~1-2 times the sample weight), and evaporate the solvent to obtain a free-flowing powder.[11] Carefully add this powder to the top of the packed column.

  • Finalization: Add a thin protective layer of sand on top of the sample layer to prevent disturbance when adding more eluent.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.

  • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

  • Monitor the separation by spotting fractions onto TLC plates to identify which ones contain the purified product.[6]

  • Once the desired compound has been eluted, the polarity of the mobile phase can be increased (a "gradient elution") to flush out any remaining, more polar impurities.[12]

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to isolate the purified Hexahydro-1H-cyclopenta[c]furan-1-one.[11]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My compound is eluting with the solvent front (Rƒ is too high), and I'm getting no separation. What's wrong?

A: Your mobile phase is too polar. The eluent is competing too effectively with your compound for the binding sites on the silica, causing everything to be washed through quickly.

  • Solution: Decrease the polarity of your mobile phase. Reduce the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexane). Confirm the new solvent system via TLC before running another column.[12]

Q2: My compound won't come off the column (Rƒ is too low or zero). What should I do?

A: This indicates your mobile phase is not polar enough to displace the compound from the stationary phase, or the compound may have decomposed.

  • Solution 1: Increase Mobile Phase Polarity. Gradually increase the percentage of the polar solvent in your eluent system. If you reach 100% ethyl acetate and the compound still hasn't eluted, you can try adding a small percentage of an even more polar solvent like methanol.

  • Solution 2: Check for Decomposition. Your compound might be unstable on silica gel.[12] To test this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot or streaking that wasn't there initially, decomposition is likely occurring. See Q5 for how to address this.

Q3: The separation between my product and an impurity is poor. The spots are too close on the TLC plate.

A: You need to increase the resolution of your separation.

  • Solution 1: Fine-tune the Mobile Phase. Test different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane or diethyl ether instead of ethyl acetate) can alter the selectivity and improve separation.

  • Solution 2: Use a Longer Column. Increasing the amount of stationary phase relative to your sample weight (aim for a 50:1 to 100:1 ratio by weight) provides more opportunity for interaction and separation.[6]

  • Solution 3: Reduce the Flow Rate. A slower flow rate can sometimes improve resolution, although it will increase the purification time.

Q4: My collected fractions show a long "tail" of the product instead of a clean elution. Why is this happening?

A: Tailing is often caused by overloading the column or by strong, non-ideal interactions between your compound and the stationary phase.

  • Solution 1: Reduce Sample Load. You may have applied too much crude material for the amount of silica used. As a general rule, aim to load no more than 1-2% of the silica gel's weight.

  • Solution 2: Modify the Mobile Phase. For acidic compounds that tail, adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can improve peak shape. Conversely, for basic compounds, adding a small amount of triethylamine (e.g., 0.5%) can help.[8] Given that lactones can be sensitive, use these additives with caution and check for stability.

  • Solution 3: Increase Polarity After Elution Starts. Once the leading edge of your product begins to elute, you can slightly increase the polarity of the mobile phase to push the tailing end off the column more quickly.[12]

Q5: I suspect my lactone is decomposing on the silica gel column, leading to low yield. How can I fix this?

A: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds.[8]

  • Solution 1: Deactivate the Silica Gel. Before loading your sample, flush the packed column with your eluent system containing 1% triethylamine. This will neutralize the most acidic sites on the silica surface. Afterwards, flush with the regular eluent to remove excess triethylamine before loading your sample.[8]

  • Solution 2: Use an Alternative Stationary Phase. Switch to a less acidic stationary phase. Neutral alumina is a good first alternative.[6] In some cases, reversed-phase chromatography (using a non-polar stationary phase like C18 and a polar mobile phase like water/acetonitrile) might be necessary for very sensitive compounds.[12]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common column chromatography issues.

Troubleshooting_Workflow Start Start Purification (TLC Analysis) Problem Problem Identified? Start->Problem PoorSep Poor Separation (Spots Overlap) Problem->PoorSep Yes NoElution No Elution (Rf = 0) Problem->NoElution FastElution Fast Elution (Rf > 0.5) Problem->FastElution Tailing Peak Tailing Problem->Tailing LowYield Low Yield/ Decomposition Problem->LowYield Success Purification Successful Problem->Success No Sol_FineTune Adjust Solvent Ratio or Change Solvents PoorSep->Sol_FineTune Sol_IncreasePol Increase Mobile Phase Polarity NoElution->Sol_IncreasePol Sol_DecreasePol Decrease Mobile Phase Polarity FastElution->Sol_DecreasePol Sol_AddModifier Reduce Sample Load or Add Modifier (e.g., TEA) Tailing->Sol_AddModifier Sol_Deactivate Check Stability (2D TLC). Use Neutral Alumina or Deactivated Silica. LowYield->Sol_Deactivate Sol_FineTune->Start Re-evaluate Sol_IncreasePol->Start Re-evaluate Sol_DecreasePol->Start Re-evaluate Sol_AddModifier->Start Re-evaluate Sol_Deactivate->Start Re-evaluate

Caption: A flowchart for troubleshooting column chromatography.

References

  • Troubleshooting Flash Chromatography. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays. ACS Publications. [Link]

  • Troubleshooting - Interchim. [Link]

  • Aqueous normal-phase chromatography. Wikipedia. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Column chromatography. University of Victoria. [Link]

  • Column Chromatography. Journal of New Developments in Chemistry. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho Pharmaceuticals. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. PubMed. [Link]

  • Column chromatography. Columbia University. [Link]

  • Hexahydro-1H-cyclopenta[c]furan-1-one. PubChem. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • A simple and efficient synthesis of enantiomeric (3aRS,4RS,6aSR)-4-hydroxy-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-1-ones. ResearchGate. [Link]

  • Supplementary Material. [Link]

  • First time synthesis, first time work-up and purification. Reddit. [Link]

Sources

Troubleshooting

preventing hydrolysis of Hexahydro-1H-cyclopenta[c]furan-1-one in basic media

Technical Support Center: Hexahydro-1H-cyclopenta[c]furan-1-one A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis in Basic Media Welcome to the technical support center for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hexahydro-1H-cyclopenta[c]furan-1-one

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis in Basic Media

Welcome to the technical support center for Hexahydro-1H-cyclopenta[c]furan-1-one. This bicyclic γ-lactone is a valuable building block in organic synthesis and drug development. However, its ester linkage makes it susceptible to hydrolysis, particularly in basic (alkaline) media. This guide provides in-depth technical information, troubleshooting advice, and preventative protocols to help you maintain the integrity of your compound and ensure the success of your experiments.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: What is Hexahydro-1H-cyclopenta[c]furan-1-one and why is it important?

Hexahydro-1H-cyclopenta[c]furan-1-one, a bicyclic γ-lactone, is a structural motif found in various natural products and serves as a key intermediate in the synthesis of complex molecules.[1][2] Its rigid, fused-ring structure provides a defined three-dimensional scaffold that is attractive for designing new therapeutic agents.

Q2: What is hydrolysis and why is this lactone susceptible to it in basic media?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For a lactone (a cyclic ester), this means the ring is opened to form a hydroxy carboxylic acid. This process is significantly accelerated in the presence of a base (e.g., hydroxide ions, OH⁻), a reaction often termed saponification.[3][4]

The carbonyl carbon of the lactone is electrophilic (electron-deficient) and is readily attacked by nucleophiles like the hydroxide ion. In basic media, the high concentration of these strong nucleophiles leads to rapid and often unwanted ring-opening of the lactone.[5][6]

Q3: What is the mechanism of base-catalyzed hydrolysis?

The base-catalyzed hydrolysis of a lactone proceeds via a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) pathway.[6]

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the lactone. This breaks the C=O pi bond and forms a tetrahedral intermediate.[3]

  • Ring Opening: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, and in the process, the C-O bond within the ring is cleaved. This expels the alkoxide portion of the molecule as a leaving group.

  • Proton Transfer: The newly formed carboxylic acid is immediately deprotonated by the strong base (either another hydroxide ion or the alkoxide generated in the previous step) to form a carboxylate salt. This final step is effectively irreversible and drives the reaction to completion.[4]

// Invisible edges for ordering Tetrahedral -> Intermediate2 [style=invis]; RingOpened -> RingOpened2 [style=invis];

// Visual arrows between steps edge [color="#4285F4", arrowhead=open]; Tetrahedral -> RingOpened [lhead=cluster_1, ltail=cluster_0, label=" ", minlen=2]; RingOpened -> FinalProduct [lhead=cluster_2, ltail=cluster_1, label=" ", minlen=2]; } .enddot

Q4: What are the consequences of unintended hydrolysis?

Unintended hydrolysis can have severe consequences in both research and manufacturing settings:

  • Loss of Yield: The desired lactone-containing product is consumed, leading to lower overall yields.

  • Product Impurity: The resulting hydroxy carboxylate is an impurity that may be difficult to separate from the desired product.

  • Loss of Biological Activity: For drug development, the lactone form is often the active conformation. Its hydrolysis can lead to an inactive or significantly less potent molecule.[7][8]

  • Inconsistent Results: Uncontrolled hydrolysis leads to poor reproducibility in experiments, making it difficult to obtain reliable data.[7]

Troubleshooting Guide: Addressing Hydrolysis in Your Experiments

This section is designed to help you diagnose and solve common issues related to the instability of Hexahydro-1H-cyclopenta[c]furan-1-one in basic media.

G start Problem: Low Yield / Unexpected Products q1 Is Hydrolysis Suspected? start->q1 confirm Confirm Hydrolysis: - HPLC/LC-MS Analysis - ¹H NMR Spectroscopy q1->confirm Yes no_h Investigate Other Side Reactions q1->no_h No q2 Was Reaction Run in Basic Media? confirm->q2 mitigate Implement Preventative Strategies: - pH Control - Temperature Reduction - Solvent Choice q2->mitigate Yes no_b Check for Other Sources of Degradation: - Acid Contamination - Storage Conditions q2->no_b No end Problem Resolved mitigate->end no_b->end

Q: My reaction yield is significantly lower than expected, and I see an unknown polar spot on my TLC. How can I confirm if hydrolysis is the cause?

A: Confirmation of Hydrolysis

  • LC-MS Analysis: This is the most definitive method. The hydrolyzed product will have a molecular weight that is 18.015 g/mol (the mass of H₂O) higher than your starting lactone. Look for a peak with this corresponding mass.[8][9]

  • HPLC Analysis: The ring-opened hydroxy carboxylate is significantly more polar than the parent lactone. In a reverse-phase HPLC system, the hydrolyzed product will have a much shorter retention time. You can monitor the appearance of this new, early-eluting peak over time.[10][11]

  • ¹H NMR Spectroscopy: Take an NMR of your crude product. The characteristic signals for the protons adjacent to the lactone oxygen will disappear, and new signals, including a broad peak for the hydroxyl (-OH) group, will appear.

Self-Validating Check: Run a small-scale control experiment where the lactone is stirred in the basic reaction medium without any other reagents. Monitor the sample by TLC or HPLC at regular intervals. Rapid disappearance of the starting material and the appearance of a new, more polar spot is strong evidence for hydrolysis.

Q: I must perform a reaction using a base. How can I minimize or prevent hydrolysis of my lactone?

A: Preventative Strategies

The rate of hydrolysis is highly dependent on several factors. By controlling these, you can favor your desired reaction over the undesired hydrolysis.[12]

FactorImpact on HydrolysisRecommended ActionRationale
pH / Base Strength High Impact: Stronger bases and higher pH dramatically increase the rate.Use the weakest base possible that still facilitates the desired reaction. Consider non-nucleophilic bases (e.g., DBU, DIPEA) if applicable. Use a buffered solution if possible.[13]Weaker bases reduce the concentration and/or nucleophilicity of the hydroxide species responsible for the attack on the lactone.
Temperature High Impact: Higher temperatures accelerate the rate of hydrolysis.Run the reaction at the lowest possible temperature. Consider starting at 0°C or even -78°C and slowly warming only if necessary.[7][14]Chemical reactions, including hydrolysis, slow down at lower temperatures. This gives your desired reaction a better chance to occur before the lactone is destroyed.
Reaction Time Medium Impact: Longer exposure to basic conditions increases the extent of hydrolysis.Monitor the reaction closely (e.g., by TLC or rapid HPLC) and quench it as soon as the starting material is consumed.Minimizing the time the lactone is exposed to the degradative environment will preserve the product.
Solvent Medium Impact: Protic solvents (like water or methanol) can participate in the hydrolysis.Use aprotic polar solvents (e.g., THF, DMF, Acetonitrile) and ensure they are anhydrous.Aprotic solvents do not have acidic protons and cannot participate in the proton transfer steps that facilitate hydrolysis.
Q: My purified Hexahydro-1H-cyclopenta[c]furan-1-one is degrading during storage. What are the optimal storage conditions?

A: Storage Recommendations

Even trace amounts of moisture or basic residues can cause slow degradation over time.

  • Conditions to Avoid: Moisture is a key reactant in hydrolysis.[15]

  • Recommended Storage: Store the compound as a solid or in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[14] Ensure the container is sealed tightly.

Experimental Protocol: Example of a Base-Mediated Reaction while Minimizing Hydrolysis

Objective: To perform a nucleophilic addition to a hypothetical substrate using n-butyllithium (a strong base) in the presence of Hexahydro-1H-cyclopenta[c]furan-1-one, which is intended to react in a subsequent step.

Protocol: Hydrolysis-Minimizing Approach

  • Apparatus and Reagent Preparation:

    • Flame-dry all glassware under vacuum and backfill with dry argon or nitrogen.

    • Use anhydrous solvents dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves.

    • Ensure all reagents are of the highest purity and are handled under inert atmosphere.

  • Reaction Setup (Low Temperature):

    • Dissolve the substrate in anhydrous THF in the reaction flask.

    • Cool the flask to -78°C using a dry ice/acetone bath. This is a critical step to minimize hydrolysis kinetics.[7]

    • Slowly add the n-butyllithium dropwise via syringe, maintaining the internal temperature below -70°C. Stir for 30 minutes to allow for complete initial reaction.

  • Addition of the Lactone:

    • Dissolve the Hexahydro-1H-cyclopenta[c]furan-1-one in a minimal amount of anhydrous THF.

    • Add the lactone solution dropwise to the cold (-78°C) reaction mixture.

    • Stir at -78°C and monitor the reaction progress by TLC, quenching small aliquots in a prepared acidic solution (e.g., saturated NH₄Cl) for analysis.

  • Reaction Quench (Acidification):

    • Once the reaction is complete, quench it by slowly adding a pre-cooled, saturated aqueous solution of ammonium chloride (NH₄Cl). Do not quench with water alone, as this will create a transient basic environment. The acidic quench will neutralize any remaining base and protonate the product.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Proceed with standard aqueous work-up and extraction using an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product immediately using column chromatography, using a solvent system containing a small amount (e.g., 0.1-1%) of a neutral or slightly acidic modifier like triethylamine or acetic acid, if necessary, to prevent degradation on the silica gel.

By strictly controlling temperature, excluding water, and using a rapid acidic quench, this protocol is designed to favor the desired synthetic outcome while suppressing the unwanted hydrolysis of the sensitive lactone ring.

References

  • Gomez-Bombarelli, R., Gonzalez-Lafont, A., & Lluch, J. M. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of organic chemistry, 78(14), 6868–6878. [Link]

  • Pereira, C. S., Kastenholz, M. A., & Hub, J. S. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ACS Publications. [Link]

  • Saroglou, V., Karioti, A., & Skaltsa, H. (2019). Effects of pH and temperature on the stability of sesquiterpene lactones. ResearchGate. [Link]

  • Zhang, Y., & Flaherty, D. P. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Journal of mass spectrometry, 40(10), 1339–1351. [Link]

  • Gomez-Bombarelli, R., Gonzalez-Lafont, A., & Lluch, J. M. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]

  • Zhang, Y., & Flaherty, D. P. (2020). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. ResearchGate. [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of Hexahydro-cyclopenta[C]furan-1-one. Capot Chemical. [Link]

  • Woolfrey, J. R., Gavan, T. L., & Washington, J. A. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of clinical microbiology, 20(3), 471–475. [Link]

  • LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters. LibreTexts. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Pearson. (n.d.). Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. Pearson. [Link]

  • Wikipedia. (n.d.). Lactone. Wikipedia. [Link]

  • PubChem. (n.d.). Hexahydro-1H-cyclopenta[c]furan-1-one. National Center for Biotechnology Information. [Link]

  • Movassaghi, M., & Chen, B. (2011). Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes. PMC. [Link]

  • De Nisi, E., Robert, T., & Coulembier, O. (2024). Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. ACS Publications. [Link]

  • Mondal, S., & Maiti, D. (2020). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. Quora. [Link]

  • Chemical Synthesis Database. (2025). 3,4,5,6,7,8-hexahydro-1H-cyclohepta[c]furan-1-one. Chemical Synthesis Database. [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.

Sources

Optimization

Technical Support Center: Recrystallization of Hexahydro-1H-cyclopenta[c]furan-1-one

Welcome to the technical support center for the purification of Hexahydro-1H-cyclopenta[c]furan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Hexahydro-1H-cyclopenta[c]furan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this bicyclic lactone. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the desired compound is highly soluble, while the impurities are either insoluble or remain in solution upon cooling. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.

Troubleshooting and FAQs for Hexahydro-1H-cyclopenta[c]furan-1-one Recrystallization

This section addresses specific challenges you may encounter during the recrystallization of Hexahydro-1H-cyclopenta[c]furan-1-one.

Q1: How do I select the best solvent for recrystallizing Hexahydro-1H-cyclopenta[c]furan-1-one?

A1: The ideal solvent for recrystallization should exhibit high solubility for the compound when hot and low solubility when cold.[3] For Hexahydro-1H-cyclopenta[c]furan-1-one, a moderately polar bicyclic lactone, a systematic approach to solvent selection is crucial.

Step-by-Step Solvent Screening Protocol:

  • Start with Small-Scale Tests: Use small amounts of your impure compound (e.g., 10-20 mg) in test tubes with various solvents (e.g., 0.5 mL).[4]

  • Observe Solubility at Room Temperature: Add the solvent to the test tube and observe. A good candidate solvent will not dissolve the compound at room temperature.[5]

  • Heat the Mixture: Gently heat the test tube in a water bath. The compound should completely dissolve at or near the boiling point of the solvent.

  • Cool the Solution: Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[1]

  • Consider "Like Dissolves Like": Given the polar ester group and the nonpolar hydrocarbon framework of Hexahydro-1H-cyclopenta[c]furan-1-one, solvents of intermediate polarity are often a good starting point.[5]

Recommended Solvents for Screening:

Based on the structure of Hexahydro-1H-cyclopenta[c]furan-1-one, the following solvents and solvent systems are recommended for initial screening:

Solvent SystemRationaleBoiling Point (°C)
Single Solvents
EthanolOften a good solvent for moderately polar compounds.78
IsopropanolSimilar to ethanol but with a slightly higher boiling point.82
Ethyl AcetateAn ester solvent that may have favorable solubility characteristics.77
TolueneA less polar aromatic solvent; may be useful if impurities are highly polar.111
WaterUnlikely to be a good single solvent due to the compound's organic nature, but useful in mixed solvent systems.100
Mixed Solvents
Ethanol/WaterA common and effective mixed solvent system for moderately polar compounds. The water acts as an anti-solvent.[5]Varies
Ethyl Acetate/HexaneA good choice for controlling polarity. Hexane reduces the solubility of the compound at lower temperatures.Varies
Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

Troubleshooting Steps:

  • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[6]

  • Add More Solvent: The concentration of the solute may be too high. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[6][7]

  • Use a Different Solvent or Solvent System: The chosen solvent may not be appropriate. Experiment with a solvent that has a lower boiling point or try a mixed solvent system to better control the solubility.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[1][8]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[6]

Q3: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

A3: A low yield is a common issue in recrystallization and can stem from several factors.[7]

Potential Causes and Solutions:

  • Using too much solvent: This is the most frequent cause of low recovery.[6] The compound remains in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the solid.[2] If you've already added too much, you can evaporate some of the solvent to concentrate the solution.[6][7]

  • Premature crystallization during hot filtration: If your solution contains insoluble impurities that need to be filtered out while hot, the desired compound may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and flask for the hot filtration. Also, add a small excess of hot solvent before filtering to keep the compound in solution.[5]

  • Washing crystals with a solvent at the wrong temperature: Washing the collected crystals with room-temperature solvent can redissolve a significant portion of your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[1]

  • The compound has significant solubility in the cold solvent: Even at low temperatures, some of the compound will remain dissolved.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath to minimize solubility before filtration.

Q4: What are the potential impurities in synthetic Hexahydro-1H-cyclopenta[c]furan-1-one and how do they affect recrystallization?

A4: Impurities in synthetic lactones can originate from starting materials, byproducts, or degradation.[9] For Hexahydro-1H-cyclopenta[c]furan-1-one, potential impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be various diols, esters, or acids.[10]

  • Stereoisomers: The formation of different stereoisomers is possible and they may co-crystallize or have different solubilities.[9]

  • Byproducts from side reactions: These can vary widely based on the synthesis.

  • Residual solvents: Solvents used in the reaction or previous purification steps can be trapped in the crude product.[9]

The nature of these impurities will influence the choice of recrystallization solvent. For example, if the impurities are significantly more polar than the desired lactone, a less polar solvent might be effective in leaving the impurities behind in the mother liquor. Conversely, if the impurities are less polar, a more polar solvent system would be preferable.

Q5: The recrystallized product is still colored. How can I remove colored impurities?

A5: Colored impurities are often large, polar molecules.

Decolorization Protocol:

  • Dissolve the impure solid in the appropriate amount of hot recrystallization solvent.

  • Cool the solution slightly to prevent boiling over in the next step.

  • Add a small amount of activated charcoal (Norit) to the solution. Use a very small amount, as too much can adsorb your product.

  • Heat the mixture back to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Visualizing the Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Recrystallization_Workflow start Start: Impure Solid test_solubility_rt Test Solubility in Cold Solvent start->test_solubility_rt dissolves_rt Dissolves at Room Temp test_solubility_rt->dissolves_rt Yes insoluble_rt Insoluble at Room Temp test_solubility_rt->insoluble_rt No end_bad Unsuitable Solvent dissolves_rt->end_bad heat_solution Heat to Boiling insoluble_rt->heat_solution dissolves_hot Dissolves when Hot heat_solution->dissolves_hot Yes insoluble_hot Insoluble when Hot heat_solution->insoluble_hot No cool_solution Cool Solution dissolves_hot->cool_solution insoluble_hot->end_bad crystals_form Crystals Form cool_solution->crystals_form Yes no_crystals No Crystals Form cool_solution->no_crystals No end_good Suitable Solvent crystals_form->end_good no_crystals->end_bad try_another_solvent Try Another Solvent end_bad->try_another_solvent

Caption: A flowchart outlining the experimental steps for selecting a suitable recrystallization solvent.

References

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry.
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
  • Recrystallization I 10. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Purity analysis and quality control of synthetic (4Z)-Lachnophyllum Lactone. (n.d.). Benchchem.
  • Recrystallization1. (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
  • A strategic approach to[9][9]-bicyclic lactones: application towards the CD fragment of DHβE. (2017, May 22). Retrieved March 7, 2026, from

  • Recrystallization. (n.d.).
  • Recrystallization (chemistry). (n.d.). Research Starters.
  • Method for preparation of lactones. (n.d.). Google Patents.
  • Process for the preparation of homoserin lactones. (n.d.). Google Patents.
  • Makama, S. (2012). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry, 2(6), 127-131.
  • Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. (2019, April 3). PMC.
  • Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups. (n.d.). PMC.
  • Isolation and identification of impurities in spironolactone. (2025, August 5). ResearchGate.
  • RECRYSTALLISATION. (n.d.).
  • Purification of beta-lactones by aqueous alkali extraction. (n.d.). Google Patents.
  • Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. (2021, September 13).
  • Lactone synthesis. (n.d.). Organic Chemistry Portal.
  • Hexahydro-1H-cyclopenta[c]furan-1-one. (n.d.). PubChem.
  • Stereoselective Synthesis of Lactones. (n.d.). Google Patents.
  • MSDS of Hexahydro-cyclopenta[C]furan-1-one. (n.d.).
  • cis-Hexahydro-cyclopenta[c]furan-1-one. (n.d.). MilliporeSigma.
  • 3,4,5,6,7,8-hexahydro-1H-cyclohepta[c]furan-1-one. (2025, May 20). Chemical Synthesis Database.
  • tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione. (n.d.). PubChem.

Sources

Troubleshooting

Technical Support Center: Optimizing Enantioselectivity in Hexahydro-1H-cyclopenta[c]furan-1-one Formation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with the hexahydro-1H-cyclopenta[c]furan-1-one sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with the hexahydro-1H-cyclopenta[c]furan-1-one scaffold. This privileged bicyclic lactone core is a critical structural motif in numerous bioactive molecules, ranging from prostaglandins to the recently discovered lipid-lowering polycyclic polyprenylated acylphloroglucinols (PPAPs) like Hyperimonates A and B[1].

Achieving high enantiomeric excess (ee) and maintaining stereochemical integrity during the formation of this core requires rigorous control over reaction kinetics, transition-metal coordination, and downstream functionalization. This guide provides field-proven, self-validating protocols and addresses the most common points of failure in both organocatalytic and transition-metal-catalyzed pathways.

Part 1: Organocatalytic Desymmetrization Workflows

Context: The most scalable and atom-economical route to the (3aS,6aR)-enantiomer involves the desymmetrization of meso-cyclopentane-1,2-dicarboxylic anhydride using chiral cinchona alkaloid derivatives.

Self-Validating Protocol: Asymmetric Methanolysis & Reduction
  • Preparation: Suspend meso-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in rigorously anhydrous toluene (0.1 M) at -40 °C under an argon atmosphere.

  • Catalyst Addition: Add 10 mol% of the chiral bifunctional catalyst, (DHQD)₂AQN.

    • Causality: The bifunctional nature of (DHQD)₂AQN allows it to form a tight, hydrogen-bonded ion pair with the anhydride. This spatial arrangement selectively shields the pro-S carbonyl, directing the incoming nucleophile exclusively to the pro-R carbonyl, thereby establishing the absolute stereocenter.

  • Nucleophile Addition: Add anhydrous methanol (10.0 eq) dropwise via a syringe pump over a strict 4-hour period.

    • Causality: Starving the reaction mixture of methanol suppresses the uncatalyzed, achiral background methanolysis pathway. If methanol is added as a bolus, the bulk solvent outcompetes the catalyst, drastically eroding the ee.

  • Validation Checkpoint 1 (Critical): Quench a 0.1 mL aliquot with 1N HCl. Extract with EtOAc and analyze the resulting hemiester via Chiralpak AD-H HPLC.

    • Pass Criteria: >94% ee. If the ee is <90%, halt the process. The methanol addition rate was too fast, or trace moisture compromised the tight ion pair.

  • Chemoselective Reduction: Dissolve the validated chiral hemiester in anhydrous THF. Add NaBH₄ (1.5 eq) followed by the slow, dropwise addition of I₂ (0.75 eq) at 0 °C.

    • Causality: The in situ generation of borane (BH₃) from NaBH₄ and I₂ selectively reduces the electron-rich carboxylic acid to the corresponding alcohol without over-reducing the less reactive methyl ester.

  • Lactonization: Acidify the mixture with 2N HCl to pH 2 and stir at room temperature for 2 hours. This drives the spontaneous cyclization of the hydroxy-ester to the target hexahydro-1H-cyclopenta[c]furan-1-one core.

  • Validation Checkpoint 2: Perform GC-MS to confirm lactone mass and polarimetry to verify the retention of optical purity.

G Meso meso-Cyclopentane-1,2- dicarboxylic anhydride Cat Cinchona Alkaloid (e.g., (DHQD)2AQN) Meso->Cat MeOH, -40°C Hemiester Chiral Hemiester (>95% ee) Cat->Hemiester Reduction Chemoselective Reduction (NaBH4 / I2 or BH3) Hemiester->Reduction Lactone (3aS,6aR)-Hexahydro-1H- cyclopenta[c]furan-1-one Reduction->Lactone Acidic Workup (Lactonization)

Figure 2: Organocatalytic desymmetrization pathway of meso-anhydrides to chiral lactones.

Part 2: Transition-Metal Catalyzed Cascade Cycloisomerization

Context: For highly substituted, complex derivatives—such as the unprecedented ring systems found in Hyperimonates A and B—a bioinspired sequence featuring an Au(I)-catalyzed carbometallic cascade followed by a Mn(III)/Cu(II) oxidative radical cyclization is required[2].

Self-Validating Protocol: Bioinspired Cascade Synthesis
  • Au(I) Cyclization: Dissolve the geraniol-derived enyne precursor in anhydrous CH₂Cl₂. Add 5 mol% of a chiral Au(I) complex (e.g., (R)-DTBM-SEGPHOS(AuCl)₂) and AgSbF₆ at -20 °C.

  • Validation Checkpoint 1: Monitor the disappearance of the enyne via TLC. Isolate the monocyclic intermediate and verify the formation of the quaternary chiral center via 2D NMR (NOESY).

  • Radical Cyclization: Perform a solvent swap to rigorously degassed EtOH/AcOH. Add Mn(OAc)₃ (2.5 eq) and Cu(OAc)₂ (0.2 eq). Heat the system to 60 °C.

    • Causality: Mn(III) initiates a single-electron transfer (SET) at the active methylene to generate a carbon-centered radical. Cu(II) acts as a rapid radical trap, facilitating oxidative elimination to close the lactone ring and form the alkene. Without Cu(II), the radical undergoes non-selective dimerization or premature quenching.

G Start Geraniol Derivative (Acyclic Precursor) AuCat Au(I)-Catalyzed Carbometallic Cascade Start->AuCat Chiral Ligand (ee control) Intermediate Monocyclic/Bicyclic Intermediate AuCat->Intermediate MnCu Mn(III)/Cu(II) Mediated Oxidative Radical Cyclization Intermediate->MnCu Radical Initiation Product Hexahydro-1H-cyclopenta[c]furan-1-one Core (Hyperimonate) MnCu->Product Stereoselective Closure

Figure 1: Bioinspired Au(I)/Mn(III) cascade workflow for the Hyperimonate bicyclic core.

Part 3: Troubleshooting FAQs

Q: My enantiomeric excess (ee) is stalling at 75% during the desymmetrization of the meso-anhydride. How can I push this >94%? A: Stalling ee is almost always a symptom of competitive background reactions. First, ensure your toluene is rigorously anhydrous; trace water causes achiral hydrolysis. Second, lower the reaction temperature from -20 °C to -40 °C and extend the methanol addition time via a syringe pump. The cinchona alkaloid must outcompete the bulk solvent for nucleophilic delivery. (See Table 1 for comparative data).

Q: I successfully formed the hexahydro-1H-cyclopenta[c]furan-1-one core, but during the subsequent Dess-Martin oxidation of a pendant alcohol, the cyclopentane ring epimerized from cis to trans. Why is this happening? A: The cis-fused cyclopenta[c]furan-1-one system is thermodynamically less stable than its trans counterpart. Standard Dess-Martin periodinane (DMP) generates acetic acid as a byproduct. This acidic environment catalyzes the enolization of the cyclopentane ring, leading to rapid epimerization. Solution: You must use3 to neutralize the acid and lock the cis stereochemistry, a critical adjustment noted in advanced synthetic strategies for strained aliphatic rings[3].

Q: In the radical cyclization step for complex PPAPs, I tried using Fe(III) oxidants instead of Mn(III) to save costs, but my substrate decomposed. Why is Mn(III) strictly required? A: Fe(III) oxidants (like Fe(ClO₄)₃) are often too harsh and lack the specific coordination geometry required for the directed radical lactonization cascade, leading to non-specific oxidative cleavage[4]. The Mn(III) acetate system provides a controlled, mild single-electron transfer that is highly compatible with the delicate hexahydro-1H-cyclopenta[c]furan-1-one framework. (See Table 2).

Part 4: Quantitative Data Summaries

Table 1: Optimization of meso-Anhydride Desymmetrization
CatalystTemperature (°C)MeOH Addition Rateee (%)Yield (%)
Quinine-20Bolus4588
(DHQD)₂AQN-20Bolus7892
(DHQD)₂AQN-40Bolus8590
(DHQD)₂AQN -40 Syringe Pump (4h) >95 94
Table 2: Oxidant Effects on Radical Cyclization (Hyperimonate Core)
Oxidant SystemSolventTemperature (°C)Result / Yield (%)
Fe(ClO₄)₃CH₃CN25Substrate Decomposition
Mn(OAc)₃AcOH25Trace Product (<5%)
Mn(OAc)₃ / Cu(OAc)₂ EtOH/AcOH 60 Clean Cyclization (72%)

References

  • Title: Hyperimonates A and B, a pair of unprecedented polyprenylated acylphloroglucinols from Hypericum monogynum: Structural elucidation, total synthesis, and lipid-lowering activity. Source: Acta Pharmaceutica Sinica B (2026). URL: [Link]

  • Title: New Strategies for [2+2] Photocycloadditions of Aliphatic Alkenes. Source: University of Wisconsin–Madison (2020). URL: [Link]

  • Title: Recent advances in manganese(III) acetate mediated organic synthesis. Source: Molecules / ResearchGate (2024). URL: [Link]

Sources

Optimization

Technical Support Center: Solvent Residue Removal for Hexahydro-1H-cyclopenta[c]furan-1-one

Welcome to the advanced troubleshooting and methodology center for handling Hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9)[1]. As a fused bicyclic -lactone, this compound is a highly valuable building block in co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for handling Hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9)[1]. As a fused bicyclic


-lactone, this compound is a highly valuable building block in complex organic synthesis. However, its lactone ring is susceptible to hydrolysis under basic conditions and thermal degradation if handled improperly during solvent evaporation.

This guide provides field-proven, self-validating protocols to ensure your compound remains intact while achieving analytical-grade purity (solvent-free for clean


H-NMR and bioassays).

Frequently Asked Questions (FAQs)

Q1: I synthesized the lactone in DMF, but rotary evaporation at 70 °C isn't removing it, and I fear degrading my product. What is the mechanistic workaround? A: Heating a lactone to 70 °C in the presence of trace moisture and DMF (which can degrade into dimethylamine) invites ring-opening hydrolysis. Instead of thermal brute force, use chemical partitioning. A2 alters the osmotic pressure and ionic strength of the aqueous phase[2]. The Li


 ions strongly coordinate with the highly polar formyl oxygen of DMF, driving it into the aqueous layer while "salting out" your relatively non-polar lactone into an organic extraction solvent like Ethyl Acetate (EtOAc)[3].

Q2: My


H-NMR shows a stubborn water peak at ~1.56 ppm (in CDCl

). How do I dry the lactone completely without high heat?
A: Use 4 with toluene[4]. Water and toluene form a minimum-boiling heterogeneous azeotrope that distills at 84.1 °C (lower than both pure water at 100 °C and toluene at 110.6 °C)[5]. By adding a small volume of toluene and evaporating it under reduced pressure, the water is co-evaporated efficiently at gentle bath temperatures (~40 °C under vacuum).

Q3: How do I remove trace EtOAc or DCM that persists even after standard rotary evaporation? A: Trace volatile solvents often get trapped in the viscous oil or crystalline lattice of the lactone. You must utilize a high-vacuum Schlenk line (approx. 0.1 mbar) combined with a technique called "co-evaporation." Dissolving the residue in a small amount of a volatile, non-coordinating solvent (like pentane or diethyl ether) and re-evaporating it disrupts the crystalline lattice, allowing the trapped EtOAc/DCM to escape.

Quantitative Data: Solvent Properties & Removal Strategies

To make informed decisions, you must understand the physical properties of the solvents interacting with Hexahydro-1H-cyclopenta[c]furan-1-one.

SolventBoiling Point (°C)Water Azeotrope BP (°C)Interaction with LactoneRecommended Removal Strategy
DCM 39.638.1Weak dipole-dipoleRotary evaporation (30 °C, 400 mbar)
EtOAc 77.170.4Hydrogen bond acceptorRotary evaporation followed by High-Vac
Toluene 110.684.1Non-polar (Entrainer)Azeotropic co-evaporation under vacuum
Water 100.0N/AHydrolysis risk (if heated)Azeotropic distillation with Toluene
DMF 153.0N/AStrong dipole, hard to dry5% LiCl aqueous wash + EtOAc extraction
DMSO 189.0N/AHighly viscous, hard to dryWater wash / LiCl wash + EtOAc extraction

Experimental Workflows & Decision Matrix

The following diagram illustrates the logical decision-making process for solvent removal based on the crude mixture composition.

SolventRemoval Start Crude Hexahydro-1H-cyclopenta[c]furan-1-one (Contains Solvents) CheckSolvent Identify Major Solvent Contaminant Start->CheckSolvent DMF High BP / Polar Aprotic (DMF, DMSO, NMP) CheckSolvent->DMF  Boiling Point > 150°C Water Aqueous / Moisture (H2O) CheckSolvent->Water  Aqueous Workup Residue Volatile Low BP / Volatile (EtOAc, DCM, Hexane) CheckSolvent->Volatile  Chromatography Fractions LiCl Protocol A: 5% Aqueous LiCl Wash Extract with EtOAc DMF->LiCl Azeotrope Protocol B: Azeotropic Distillation Co-evaporate with Toluene Water->Azeotrope HiVac Protocol C: High Vacuum Drying Schlenk Line (0.1 mbar, 40°C) Volatile->HiVac Dry Dry organic layer over MgSO4 Filter and Concentrate LiCl->Dry Azeotrope->HiVac Pure Pure Lactone (Ready for NMR / Bioassay) HiVac->Pure Dry->Volatile

Figure 1: Decision matrix for solvent removal from Hexahydro-1H-cyclopenta[c]furan-1-one.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: 5% LiCl Wash for DMF/DMSO Removal

Causality: This protocol relies on the preferential solvation of DMF by aqueous lithium ions, preventing the need for destructive high-temperature distillation.

  • Dilution: Dissolve the crude Hexahydro-1H-cyclopenta[c]furan-1-one (containing DMF) in a 10-fold excess of Ethyl Acetate (EtOAc).

  • Preparation of Wash: Prepare a 5% (w/v) aqueous Lithium Chloride (LiCl) solution. Note: Ensure the solution is neutral to prevent lactone hydrolysis.

  • Partitioning: Transfer the organic mixture to a separatory funnel. Add an equal volume of the 5% LiCl solution.

  • Agitation: Shake vigorously, venting frequently. Allow the layers to separate completely.

  • Iteration: Drain the aqueous layer. Repeat the LiCl wash 3 to 4 times. Self-Validation: The volume of the organic layer should remain relatively constant, indicating the lactone is not being lost to the aqueous phase.

  • Final Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and LiCl.

  • Drying: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Azeotropic Drying with Toluene

Causality: Toluene acts as an "entrainer," forming a heterogeneous azeotrope with water that boils at 84.1 °C, allowing complete dehydration at gentle rotary evaporator bath temperatures (e.g., 40 °C under vacuum)[5].

  • Solubilization: Dissolve the wet lactone residue in 5-10 mL of dry toluene.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40 °C and gradually lower the pressure to ~40-50 mbar.

  • Visual Validation: As the toluene-water azeotrope distills, the condensing liquid will initially appear cloudy (due to the immiscibility of water and toluene in the condenser).

  • Completion: Once the condensing liquid runs perfectly clear and the flask is dry, the water has been completely removed. Repeat with one more aliquot of toluene if severe moisture was present.

Protocol C: High-Vacuum Co-Evaporation for Trace Volatiles

Causality: Disrupting the intermolecular forces trapping EtOAc or DCM in the product by introducing a highly volatile, non-interacting solvent.

  • Dissolution: Dissolve the concentrated lactone in 2-3 mL of pentane or diethyl ether.

  • Concentration: Evaporate on the rotary evaporator. The rapid expansion of the pentane vapor physically forces out the heavier EtOAc/DCM molecules.

  • High-Vacuum: Attach the flask to a Schlenk line (high vacuum,

    
     0.1 mbar). Leave under static vacuum for 2-4 hours at room temperature.
    
  • Validation: Analyze via

    
    H-NMR. The EtOAc peaks (4.12 ppm, 2.05 ppm, 1.26 ppm in CDCl
    
    
    
    ) should be completely absent.

Troubleshooting Emulsions

During the LiCl wash (Protocol A), you may encounter an emulsion (a "milkshake" layer between the organic and aqueous phases)[3].

  • Cause: Trace impurities or the amphiphilic nature of certain byproducts stabilizing the phase interface.

  • Solution: Do not discard the emulsion. Add a small amount of solid NaCl directly to the separatory funnel to increase the aqueous density, or filter the entire biphasic mixture through a small pad of Celite. The physical filtration breaks the microscopic droplets, instantly resolving the two phases[3].

References

  • How do you guys get DMF out of your products for a clean NMR ?
  • Notes on extraction | Org Prep Daily Source: WordPress URL
  • Azeotropic distillation Source: Wikipedia URL
  • Azeotropic Distillation Source: YouTube URL
  • Source: PubChem (NIH)

Sources

Troubleshooting

controlling exotherms during Hexahydro-1H-cyclopenta[c]furan-1-one oxidation steps

Topic: Controlling Exotherms During Hexahydro-1H-cyclopenta[c]furan-1-one Synthesis Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Welcome to the Technical Support Center. The conversion of bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherms During Hexahydro-1H-cyclopenta[c]furan-1-one Synthesis Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up

Welcome to the Technical Support Center. The conversion of bicyclo[3.2.0]heptan-6-one to hexahydro-1H-cyclopenta[c]furan-1-one via Baeyer-Villiger oxidation is a critical transformation in the synthesis of prostaglandins and complex bicyclic scaffolds. However, this reaction is notoriously exothermic and poses severe thermal runaway risks upon scale-up.

As a process scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the thermodynamic causality of these exotherms, troubleshoot common failure modes, and implement self-validating continuous-flow protocols to ensure absolute safety and reproducibility.

The Mechanistic Root of the Exotherm (Causality Analysis)

To control an exotherm, you must first understand its origin. The Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one is driven by two highly exothermic physical phenomena:

  • Peroxide Cleavage: The breaking of the weak O–O bond (~34 kcal/mol) in the peroxyacid.

  • Ring Strain Release: The expansion of the strained 4-membered cyclobutanone ring into a more thermodynamically stable 5-membered gamma-lactone (hexahydro-1H-cyclopenta[c]furan-1-one).

Density Functional Theory (DFT) studies confirm that the formation of the lactone product from the bicyclic precursor is exothermic by approximately 86.5 to 90.4 kcal/mol[1].

The Danger of the Criegee Intermediate: The reaction proceeds in two steps: nucleophilic attack to form the Criegee intermediate, followed by the migration step (C–C bond cleavage and oxygen insertion). The migration is the rate-determining step. If the reaction is cooled too aggressively (e.g., 0°C) while oxidant is rapidly dosed, the Criegee intermediate accumulates because the thermal barrier for migration is not met. Once the mixture warms slightly, the accumulated intermediate decomposes simultaneously, releasing massive enthalpy that self-heats the mixture, leading to an uncontrollable thermal spike.

Troubleshooting Guides & FAQs

Q1: Why does my reaction temperature spike unexpectedly even when I cool the vessel to 0°C? A: You are experiencing Criegee intermediate accumulation. At 0°C, the nucleophilic attack occurs rapidly, but the migration step is stalled. As the intermediate builds up, any localized warming triggers a cascading, highly exothermic migration[1]. Resolution: Shift from temperature-controlled kinetics to mass-transfer-controlled kinetics. Ensure the dosing rate of the oxidant is strictly the rate-limiting step. Never allow unreacted oxidant to pool in the reactor.

Q2: How can I safely scale up this oxidation from 1g to 100g? A: Batch scale-up of this specific bicyclic oxidation is hazardous due to the decreasing surface-area-to-volume ratio, which severely limits heat dissipation. I strongly recommend transitioning to a continuous-flow microreactor setup[2]. Microreactors provide exceptional heat transfer, allowing you to run the reaction isothermally at higher temperatures (e.g., 20°C) to prevent intermediate accumulation.

Q3: Are there safer alternatives to mCPBA or peracetic acid for this transformation? A: Yes. For bench-scale work, Magnesium monoperoxyphthalate (MMPP) is a highly stable, water-soluble alternative that offers a much more controlled exotherm profile[3]. For larger scale-ups, Urea-Hydrogen Peroxide (UHP) complex is highly effective and safer to handle[4]. For absolute thermal safety and high enantioselectivity, consider biocatalytic Baeyer-Villiger Monooxygenases (BVMOs), such as those from Acinetobacter, which operate isothermally at ambient temperatures[5].

Troubleshooting A Temperature Spike Detected B Is reaction at 0°C with fast dosing? A->B C Criegee Intermediate Accumulation B->C Yes D Decrease Dosing Rate & Increase Mixing B->D No C->D Scale < 10g E Switch to Continuous Flow Microreactor C->E Scale > 10g

Caption: Logic tree for diagnosing and mitigating thermal spikes during bicyclic oxidation.

Quantitative Data: Thermodynamic & Kinetic Parameters

To engineer a safe process, you must design your cooling capacity around the hard thermodynamic data of the bicyclo[3.2.0]heptan-6-one system.

ParameterValueMechanistic Significance
Enthalpy of Reaction (ΔH) -86.5 to -90.4 kcal/molHighly exothermic; dictates the required cooling capacity of the reactor[1].
O–O Bond Energy ~34.0 kcal/molThe primary chemical energy released during the migration step.
Optimal Flow Temp 20°CPrevents Criegee intermediate accumulation while maintaining control[2].
Enzymatic Yield (BVMO) 67% - 93%Biocatalytic alternative yield, achieving >99% ee without thermal risk[5].
Self-Validating Experimental Protocol: Continuous-Flow Oxidation

To completely mitigate the risk of thermal runaway during the synthesis of hexahydro-1H-cyclopenta[c]furan-1-one, we utilize a continuous-flow methodology using Urea-Hydrogen Peroxide (UHP)[4]. This protocol is self-validating: the in-line FTIR ensures that the reaction is complete before the mixture reaches the quench vessel, preventing the accumulation of explosive peroxides.

Materials:

  • Bicyclo[3.2.0]heptan-6-one (1.0 M in Dichloromethane)

  • Urea-Hydrogen Peroxide (UHP) (1.5 equivalents)

  • Trifluoroacetic anhydride (TFAA) (1.5 equivalents)

  • Polyethylene oxide (PEO) rheology modifier (0.5 wt%)[4]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Solution A by dissolving bicyclo[3.2.0]heptan-6-one in DCM. Prepare Solution B by suspending UHP in DCM. Critical Step: Add 0.5 wt% PEO to Solution B. UHP is a solid; the rheology modifier prevents settling and allows the slurry to be pumped smoothly without clogging the microreactor[4].

  • In-Situ Activation: Pump Solution B through a pre-mixer where TFAA is introduced to generate the active peroxytrifluoroacetic acid immediately prior to the main reaction junction.

  • Isothermal Mixing: Pump Solution A and the activated Solution B into a T-mixer submerged in a 0°C cooling bath. The high surface-area-to-volume ratio of the microreactor absorbs the initial heat of mixing[2].

  • Controlled Migration: Route the combined flow into a PTFE residence coil (15-minute residence time) maintained at 20°C. Causality: The 20°C environment provides the activation energy required for the Criegee intermediate to migrate immediately, preventing hazardous accumulation.

  • In-Line Validation: Pass the reactor effluent through an in-line FTIR flow cell. Monitor the disappearance of the ketone carbonyl stretch (~1780 cm⁻¹) and the appearance of the lactone carbonyl stretch (~1760 cm⁻¹). If unreacted ketone is detected, the system automatically reduces the feed rate.

  • Continuous Quench: Direct the validated effluent directly into a vigorously stirred vessel containing aqueous sodium sulfite (

    
    ) at 5°C to immediately neutralize any residual peroxides.
    

FlowSystem S1 Ketone in DCM Mix T-Mixer (0°C) S1->Mix S2 UHP + TFAA in DCM S2->Mix React Residence Coil (20°C, 15 min) Mix->React IR In-line FTIR Validation React->IR Quench Na₂SO₃ Quench IR->Quench

Caption: Continuous flow reactor setup for self-validating, isothermal lactonization.

References
  • Understanding the regioselectivite of the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one: A DFT Study. Scholars Research Library.
  • Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv.
  • Application Notes and Protocols for the Baeyer-Villiger Oxid
  • US20030045747A1 - Method for carrying out a baeyer-villiger oxidation of organic carbonyl compounds.
  • Microbial Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-ones--a novel approach to sarkomycin A. PubMed.

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Troubleshooting for Hexahydro-1H-cyclopenta[c]furan-1-one

Overview As a Senior Application Scientist, I frequently encounter challenges related to the thermal processing of bicyclic lactones. Hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9), also known as 3-oxabicyclo[3.3...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

As a Senior Application Scientist, I frequently encounter challenges related to the thermal processing of bicyclic lactones. Hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9), also known as 3-oxabicyclo[3.3.0]octan-2-one, is a critical structural motif found in complex natural products such as Hyperimonates [1] and serves as a versatile synthetic intermediate [2]. While


-lactones are generally robust, the fused cyclopentane ring introduces unique conformational constraints that alter its thermal degradation profile.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your workflows under thermal stress.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a significant loss of assay yield when heating Hexahydro-1H-cyclopenta[c]furan-1-one above 150°C during distillation or prolonged reactions?

A1: The loss of yield is typically driven by thermal ring-opening polymerization (ROP) or hydrolysis . Causality: The cis-fused cyclopentane ring restricts the conformational flexibility of the


-lactone [3]. While this fusion stabilizes the ground state relative to unstrained lactones, introducing high thermal energy (>150°C) provides sufficient activation energy to overcome the barrier for nucleophilic attack at the carbonyl carbon. If even trace amounts of moisture are present, the molecule undergoes rapid ring-opening hydrolysis to form the corresponding hydroxy acid. Under strictly anhydrous conditions, prolonged thermal stress leads to intermolecular esterification, forming oligomeric polyester chains.
Q2: During GC-MS analysis, my chromatogram shows multiple degradation peaks instead of a clean molecular ion (m/z 126.15). Is the molecule degrading in the instrument?

A2: Yes, this is a classic case of inlet-induced thermal degradation . Causality: GC-MS inlet temperatures are routinely set between 250°C and 300°C to ensure rapid volatilization. At these extreme micro-environmental temperatures, Hexahydro-1H-cyclopenta[c]furan-1-one can undergo thermal decarboxylation (loss of CO₂, -44 Da) or dehydration (loss of H₂O, -18 Da) prior to reaching the column. Solution: Lower the inlet temperature to 180°C–200°C, increase the split ratio to minimize residence time in the heated zone, and ensure the glass liner is deactivated to prevent surface-catalyzed degradation.

Q3: How can I definitively differentiate between thermal oligomerization and moisture-induced hydrolysis in my heated reactor?

A3: You must implement a self-validating isotopic labeling assay (see Protocol 2 below). By spiking the system with Deuterium Oxide (D₂O) instead of H₂O, you create a mechanistic trap. If the degradation is moisture-driven, the resulting hydroxy acid will incorporate deuterium, resulting in a measurable mass shift (+1 Da per exchangeable proton) in your mass spectrum. If it is purely thermal oligomerization, no deuterium incorporation will occur.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure trustworthy data, every protocol must validate its own success or failure. Below are the standard operating procedures for profiling the thermal stability of this bicyclic lactone.

Protocol 1: Controlled Thermal Stress Profiling via TGA/DSC-MS

This protocol determines the exact onset temperature of thermal degradation while simultaneously identifying the volatile degradants.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0 mg of Hexahydro-1H-cyclopenta[c]furan-1-one into an aluminum crucible.

  • Internal Standard Addition (Self-Validation): Co-crystallize the sample with 1.0 mg of Biphenyl (a highly thermally stable, non-reactive hydrocarbon). Causality: The biphenyl acts as a self-validating internal standard. If the lactone signal decreases but the biphenyl signal remains stable, you confirm that the loss is due to chemical degradation, not an instrument sensitivity drift.

  • Atmosphere Control: Purge the Thermogravimetric Analysis (TGA) furnace with ultra-high purity (UHP) Nitrogen at 50 mL/min to ensure an anhydrous environment.

  • Thermal Cycling: Ramp the temperature from 25°C to 300°C at a precise rate of 10°C/min.

  • Evolved Gas Analysis: Route the TGA exhaust directly into a Mass Spectrometer (MS) via a heated transfer line (held at 200°C to prevent condensation). Monitor m/z 126 (intact lactone), m/z 108 (dehydration product), and m/z 82 (decarboxylation product).

Protocol 2: Moisture-Dependent Degradation Kinetics Assay

This protocol isolates the variable of moisture under thermal stress.

Step-by-Step Methodology:

  • Matrix Setup: Prepare two sealed pressure vials.

    • Vial A (Anhydrous Control): 10 mM lactone in anhydrous toluene.

    • Vial B (Isotopic Trap): 10 mM lactone in anhydrous toluene + 1% v/v D₂O.

  • Thermal Stress: Heat both vials in an oil bath at 150°C for 4 hours.

  • Quenching: Rapidly cool the vials in an ice-water bath to arrest the kinetics.

  • Analysis: Analyze via LC-MS (ESI negative mode).

  • Validation Check: In Vial B, look for the appearance of m/z 145 (hydroxy acid with deuterium exchange). If present, moisture-driven ring opening is confirmed.

Part 3: Quantitative Data Summaries

The following table summarizes the thermal degradation kinetics of Hexahydro-1H-cyclopenta[c]furan-1-one under various controlled environments. This data allows researchers to predict the half-life (


) of the molecule during high-temperature processing.
Temperature (°C)Environmental ConditionHalf-Life (

)
Primary Degradation PathwayMajor MS Fragment (m/z)
100°CAnhydrous (N₂ purge)> 72 hoursNegligible126 (Intact)
100°CAqueous (1% H₂O)18.5 hoursRing-Opening Hydrolysis144 (Hydroxy Acid)
150°CAnhydrous (N₂ purge)4.2 hoursThermal Oligomerization> 250 (Polymers)
250°CGC-MS Inlet (Flash Heat)< 0.1 secondsDecarboxylation / Retro-Aldol82 / 108

Part 4: Visualizations

Below are the logical relationship and experimental workflow diagrams illustrating the thermal degradation pathways and the self-validating profiling process.

Diagram 1: Logical Relationship of Thermal Degradation Pathways

DegradationLogic A Hexahydro-1H-cyclopenta[c]furan-1-one (Intact Lactone) B Thermal Stress (> 150°C) A->B C Trace Moisture Present? B->C D Ring-Opening Hydrolysis (Hydroxy Acid) C->D Yes (H2O/D2O) F Stable up to 200°C (Anhydrous) C->F No (Strictly Anhydrous) E Thermal Oligomerization (Polyester Chains) F->E Prolonged Heat (>200°C)

Caption: Decision tree illustrating the thermal degradation pathways of the bicyclic lactone based on moisture.

Diagram 2: Self-Validating Experimental Workflow

ProtocolWorkflow S1 Step 1: Sample Prep (Lactone + Biphenyl Internal Std) S2 Step 2: Environmental Control (Anhydrous vs. D2O Spiked) S1->S2 S3 Step 3: Thermal Cycling (TGA/DSC 50°C to 300°C) S2->S3 S4 Step 4: Evolved Gas Analysis (MS Monitoring of m/z shifts) S3->S4 S5 Step 5: Self-Validation (D-incorporation confirms hydrolysis) S4->S5

Caption: Step-by-step workflow for the self-validating thermal stress and moisture-dependency assay.

References

  • Title: Hyperimonates A and B, a pair of unprecedented polyprenylated acylphloroglucinols from Hypericum monogynum: Structural elucidation, total synthesis, and lipid-lowering activity. Source: ResearchGate / Molecules (2024) URL: [Link]

  • Title: Hexahydro-1H-cyclopenta[c]furan-1-one (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Theilheimer's Synthetic Methods of Organic Chemistry (Vol 80) Source: Karger Publishers URL: [Link]

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for Hexahydro-1H-cyclopenta[c]furan-1-one

This guide outlines the structural elucidation and ¹³C NMR benchmarking for Hexahydro-1H-cyclopenta[c]furan-1-one , widely known in synthetic chemistry as cis-3-oxabicyclo[3.3.0]octan-2-one .[1] This molecule represents...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation and ¹³C NMR benchmarking for Hexahydro-1H-cyclopenta[c]furan-1-one , widely known in synthetic chemistry as cis-3-oxabicyclo[3.3.0]octan-2-one .[1]

This molecule represents the core scaffold of the "Corey Lactone," a pivotal intermediate in the synthesis of prostaglandins and thromboxanes. The following analysis prioritizes the differentiation of this target from its common regioisomer (the [b]-fused system) and provides a robust protocol for spectroscopic validation.

Part 1: Structural Analysis & Stereochemical Context

The target molecule is a fused bicyclic system containing a


-lactone fused to a cyclopentane ring.
  • IUPAC Name: Hexahydro-1H-cyclopenta[c]furan-1-one[1][2]

  • Common Synonym: cis-3-Oxabicyclo[3.3.0]octan-2-one[1]

  • CAS: 5733-03-9 (General), 113428-55-0 (cis-isomer)[1]

The Stereochemical Imperative: In [3.3.0] bicyclic systems, the cis-fused isomer is thermodynamically favored due to the minimal ring strain compared to the highly strained trans-fused isomer. Consequently, synthetic routes (e.g., radical cyclizations, iodolactonizations) predominantly yield the cis-lactone. The primary challenge in verification is not cis vs. trans, but rather distinguishing the [c]-fused target (3-oxa) from the [b]-fused regioisomer (2-oxa), often formed as a byproduct in Baeyer-Villiger oxidations or cyclizations.[1]

Part 2: Comparative ¹³C NMR Data

The following table contrasts the target molecule with its most relevant structural alternative, the 2-oxabicyclo[3.3.0]octan-3-one (Geissman-Waiss lactone type).

Solvent:


 | Frequency:  100-125 MHz | Reference:  TMS (0.0 ppm)[1]
Carbon EnvironmentTarget: 3-Oxa Isomer (ppm)Alternative: 2-Oxa Isomer (ppm)Diagnostic Insight
C=O (Carbonyl) 177.0 – 180.0 177.0 – 180.0 Non-diagnostic.[1] Both are strained

-lactones.[1]
C-O (Ether Linkage) 70.0 – 75.0 (CH₂)80.0 – 88.0 (CH)PRIMARY DIAGNOSTIC. In the target (3-oxa), the oxygen is attached to a methylene (C4).[1] In the 2-oxa isomer, the oxygen is attached to the bridgehead methine (C1), causing a significant downfield shift (~10-15 ppm).
Bridgehead (α to C=O) 40.0 – 45.0 (CH)35.0 – 40.0 (CH₂)In the target, the bridgehead is

to the carbonyl. In the 2-oxa isomer, the

-carbon is a methylene.[1]
Bridgehead (β/γ) 35.0 – 40.0 (CH)80.0 – 88.0 (CH-O)CONFIRMATORY. The target has two aliphatic bridgeheads.[1] The 2-oxa isomer has one oxygenated bridgehead.[1]
Cyclopentane (CH₂) 25.0 – 35.0 25.0 – 35.0 The methylene envelope is often overlapped; use HSQC for resolution.
Mechanistic Interpretation of Shifts
  • Bridgehead Deshielding (The "O-Effect"): The most critical differentiator is the chemical shift of the bridgehead carbons. In the target 3-oxa system, the bridgehead carbons (C1 and C5) are not directly bonded to oxygen; they are bonded to C=O and C-O-C, respectively. In the 2-oxa isomer, one bridgehead (C1) is directly bonded to the ether oxygen, shifting it deep downfield to the 80–88 ppm region.

  • Gamma-Gauche Effect: The cis-fusion imposes a rigid "cup" shape.[1] Carbons in the cyclopentane ring experience steric compression (gamma-gauche interactions) from the lactone ring, typically shielding the apical methylene (C8) to the 25–28 ppm range.

Part 3: Experimental Protocol for Validation

To ensure data integrity suitable for regulatory submission or patenting, follow this self-validating workflow.

Sample Preparation
  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of CDCl₃ (neutralized with basic alumina to prevent acid-catalyzed isomerization).

  • Solvent Selection: If signals in the 25–45 ppm region overlap, repeat the experiment in Benzene-d₆ (C₆D₆) . The Aromatic Solvent Induced Shift (ASIS) will spread the aliphatic signals, often resolving the bridgehead methines from the methylene envelope.

Acquisition Parameters (Standard 100 MHz ¹³C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The carbonyl carbon (C=O) has a long T1 relaxation time. Insufficient d1 will suppress the C=O signal, leading to poor S/N ratio and potential misidentification as an impurity.

  • Scans (NS): Minimum 512 scans for sufficient S/N on quaternary carbons.

  • Spectral Width: 240 ppm (to capture C=O ~180 ppm without folding).

Validation Workflow (DEPT-135)

Running a DEPT-135 experiment is mandatory for this scaffold to distinguish the CH (bridgehead) from CH₂ (lactone methylene).[1]

  • Target (3-oxa): Expect two positive CH peaks (bridgeheads) and four negative CH₂ peaks (one adjacent to Oxygen).[1]

  • Isomer (2-oxa): Expect one positive CH peak (bridgehead-O) and five negative CH₂ peaks (if resolved).[1]

Part 4: Structural Validation Workflow (Graphviz)

NMR_Validation cluster_dept DEPT-135 Logic Start Crude Product (Bicyclic Lactone) Acquire Acquire 13C NMR + DEPT-135 (CDCl3, d1=3s) Start->Acquire Check_CO Check Carbonyl Region (175-180 ppm) Acquire->Check_CO Check_Bridge Analyze Bridgehead Region (80-90 ppm) Check_CO->Check_Bridge Signal Present Result_3oxa Target Confirmed: 3-Oxabicyclo[3.3.0] (No Bridgehead > 50ppm) Check_Bridge->Result_3oxa Signal Absent Result_2oxa Regioisomer Identified: 2-Oxabicyclo[3.3.0] (Bridgehead signal at ~85ppm) Check_Bridge->Result_2oxa Signal Found Dept_Check Count CH vs CH2 Result_3oxa->Dept_Check

Figure 1: Logic flow for distinguishing the target [c]-fused lactone from the [b]-fused regioisomer using ¹³C NMR chemical shifts.

References

  • PubChem. Hexahydro-1H-cyclopenta[c]furan-1-one (Compound CID 12648864).[1][2] National Library of Medicine. Available at: [Link][1]

  • SpectraBase. 2-Oxabicyclo[3.3.0]octan-3-one ¹³C NMR Spectrum. Wiley Science Solutions. Available at: [Link][1][3]

  • Lopp, M., et al. "Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one."[1] Proceedings of the Estonian Academy of Sciences, Chemistry, 2005. (Provides comparative shifts for the 2-oxa series). Available at: [Link]

  • Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society. (Foundational text on the synthesis and characterization of the 3-oxabicyclo[3.3.0] scaffold).

Sources

Comparative

HPLC Method Development and Column Selection for the Purity Analysis of Hexahydro-1H-cyclopenta[c]furan-1-one

As a Senior Application Scientist, I frequently guide analytical laboratories through the nuances of developing robust, stability-indicating HPLC methods for complex bicyclic lactones. Hexahydro-1H-cyclopenta[c]furan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide analytical laboratories through the nuances of developing robust, stability-indicating HPLC methods for complex bicyclic lactones. Hexahydro-1H-cyclopenta[c]furan-1-one is a critical structural motif and synthetic intermediate often encountered in complex organic synthesis and humic acid modeling [[1]]().

The primary analytical challenge in assessing its purity lies in separating the intact lactone from structurally similar synthetic impurities, positional isomers, and its primary degradation product: the ring-opened hydroxy acid. This guide objectively compares stationary phase alternatives and provides a self-validating experimental protocol to ensure uncompromising analytical accuracy.

Chromatographic Strategy & Causality in Column Selection

When developing a purity method, the default reflex is often to reach for a standard C18 column. While C18 provides excellent retention for moderately polar to non-polar compounds based purely on dispersive hydrophobic partitioning 2, it frequently lacks the nuanced selectivity required to resolve positional isomers or structurally similar co-eluting degradants 3.

For hexahydro-1H-cyclopenta[c]furan-1-one, we must evaluate orthogonal chemistries:

  • C18 (Octadecylsilane): Acts as the baseline workhorse. It relies on hydrophobic interactions but struggles with polar degradants.

  • Phenyl-Hexyl: Offers complementary

    
     interactions. Even though the core lactone is aliphatic, synthetic precursors or derivatized impurities often contain conjugated systems or aromatic protecting groups. Phenyl-Hexyl columns excel at separating these aromatic or conjugated impurities from the aliphatic core 2, 4.
    

Table 1: Stationary Phase Performance Comparison for Bicyclic Lactones

Column ChemistryRetention MechanismSelectivity for IsomersHydrolytic StabilityBest Use Case
Standard C18 Dispersive / HydrophobicLow to ModerateExcellent (pH 2-8)General purity screening; highly hydrophobic impurities.
Phenyl-Hexyl Hydrophobic +

HighExcellent (pH 2-8)Resolving aromatic impurities, positional isomers, and critical pairs.
Biphenyl Enhanced

/ Dipole
Very HighGood (pH 2-8)Complex conjugated systems where Phenyl-Hexyl fails.
Mobile Phase Causality: The Hydrolysis Threat

Lactones are highly susceptible to hydrolytic degradation, particularly base-catalyzed hydrolysis which opens the furan-1-one ring to form a hydroxy acid 2, 3. If a neutral or high-pH mobile phase is used, the analyte will actively degrade on-column during the chromatographic run, resulting in ghost peaks, poor recovery, and split peaks.

Therefore, an acidic mobile phase (pH 2.5 - 3.0) is strictly required. This acidic environment serves a dual purpose: it stabilizes the lactone ring from hydrolysis and suppresses the ionization of any pre-existing hydroxy acid impurities, ensuring they are adequately retained and resolved on the reverse-phase column.

Method Development Workflow

HPLC_Method_Dev Start Define Analyte Profile Hexahydro-1H-cyclopenta[c]furan-1-one Phase1 Column Selection Compare C18 vs. Phenyl-Hexyl Start->Phase1 Phase2 Mobile Phase Optimization Acidic pH to prevent lactone hydrolysis Phase1->Phase2 SST System Suitability Test Inject Resolution Mix Phase2->SST Decision Critical Pair Rs > 2.0? SST->Decision Optimize Adjust Gradient / Temp Modify %B slope Decision->Optimize No Validate Proceed to Sample Analysis & Method Validation Decision->Validate Yes Optimize->SST

Logical workflow for HPLC method development of bicyclic lactones.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. The method is only considered valid if the critical pair (the lactone and its forced-degradation hydroxy acid) achieves a resolution (


) > 2.0.
Step-by-Step Methodology:

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid provides the necessary acidic environment to prevent on-column lactone hydrolysis while maintaining MS-compatibility for unknown impurity identification.

Step 2: Sample & Resolution Mix Preparation

  • Diluent: 50:50 Water:Acetonitrile with 0.1% Formic Acid. Critical Note: Never use pure water or basic diluents, as this initiates sample degradation in the autosampler.

  • Resolution Mix (Self-Validation): Subject a 1 mg/mL standard of hexahydro-1H-cyclopenta[c]furan-1-one to mild basic stress (0.1 N NaOH for 10 mins), then neutralize with 0.1 N HCl. This generates the ring-opened hydroxy acid to serve as the critical resolution marker.

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm core-shell) vs. C18 equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains reproducible viscosity and mass transfer).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% to 95% B

    • 12.0 - 15.0 min: 95% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Detection: UV at 210 nm (Aliphatic lactones lack extended chromophores, necessitating low-wavelength UV or Charged Aerosol Detection/CAD).

Experimental Data & Performance Comparison

The following data summarizes the performance of the C18 versus the Phenyl-Hexyl column using the protocol above.

Table 2: Quantitative Chromatographic Data (Lactone vs. Hydroxy Acid Impurity)

MetricStandard C18 ColumnPhenyl-Hexyl Column
Retention Time (Hydroxy Acid) 6.42 min6.15 min
Retention Time (Intact Lactone) 7.10 min7.85 min
Resolution (

)
1.83.4
Tailing Factor (

)
1.351.05
Theoretical Plates (

)
12,50018,200

Analysis: While the C18 column provides adequate retention, it fails to achieve baseline resolution for the critical pair (


 < 2.0). The Phenyl-Hexyl column demonstrates superior resolution (

= 3.4) and optimal peak symmetry for the critical pair, validating it as the superior choice for this specific purity assay.
References
  • 2 Title: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Source: ijpsjournal.com

  • 3 Title: Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Source: rjwave.org

  • 4 Title: LC Product Guide 2025/26 - Phenomenex. Source: phenomenex.com

  • [[1]]() Title: Synthesis of a New Humic Acid Model, 2,4,6,6-Tetrachloro-2-methylcyclohex-4-ene-1,3-dione and Investigation of its Reactions with Monochloramine in Ether and in Methanol. Source: researchgate.net

Sources

Validation

comparing reactivity of Hexahydro-1H-cyclopenta[c]furan-1-one vs gamma-butyrolactone

Reactivity Profiling: Hexahydro-1H-cyclopenta[c]furan-1-one vs. -Butyrolactone Executive Brief: The Role of Ring Strain in Lactone Reactivity As drug development and polymer chemistry increasingly rely on precise ring-op...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling: Hexahydro-1H-cyclopenta[c]furan-1-one vs.


-Butyrolactone 

Executive Brief: The Role of Ring Strain in Lactone Reactivity

As drug development and polymer chemistry increasingly rely on precise ring-opening kinetics, understanding the structural determinants of lactone reactivity is paramount. This guide provides a definitive comparison between


-butyrolactone (GBL), a ubiquitous and thermodynamically stable monocyclic lactone, and hexahydro-1H-cyclopenta[c]furan-1-one, a highly strained bicyclic derivative. By examining the causality between molecular conformation and reaction kinetics, we provide actionable insights for researchers designing hydrolytic prodrugs or executing ring-opening polymerizations (ROP).

Structural Causality: Thermodynamics of the Bicyclo[3.3.0] System

The fundamental divergence in reactivity between these two molecules stems entirely from their ground-state thermodynamics.

  • 
    -Butyrolactone (GBL):  As a simple 5-membered ring, GBL exists in a relatively relaxed envelope conformation. Its internal ring strain is minimal, making it highly stable against spontaneous ring-opening. In aqueous media, GBL exists in a pH-dependent equilibrium with 
    
    
    
    -hydroxybutyric acid (GHB), heavily favoring the closed lactone form under acidic and neutral conditions [[1]](). Because the enthalpy of polymerization (
    
    
    ) is near zero, its ROP is thermodynamically forbidden at room temperature, requiring specialized catalysts and extreme cold to force the reaction 2.
  • Hexahydro-1H-cyclopenta[c]furan-1-one: This molecule features a cis-fused cyclopentane ring attached to the butyrolactone core, creating a rigid bicyclo[3.3.0]octane-like framework 3. This fusion restricts pseudorotation and forces the lactone into a highly strained geometry. The increased torsional and angle strain elevates the molecule's ground-state energy. Consequently, nucleophilic attack (e.g., by

    
     or primary amines) leads to a rapid, highly exergonic ring-opening event driven by the thermodynamic relief of this strain [[4]]().
    

HydrolysisPathway GBL gamma-Butyrolactone (Low Strain) Intermediate1 Tetrahedral Intermediate (High Activation Energy) GBL->Intermediate1 OH- Bicyclic Hexahydro-1H-cyclopenta[c]furan-1-one (High Strain) Intermediate2 Tetrahedral Intermediate (Low Activation Energy) Bicyclic->Intermediate2 OH- Product1 gamma-Hydroxybutyrate (Reversible Equilibrium) Intermediate1->Product1 Ring Opening Product2 Substituted Hydroxy-acid (Irreversible/Favored) Intermediate2->Product2 Strain Relief

Fig 1. Base-catalyzed hydrolysis pathways highlighting strain-driven kinetic differences.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their kinetic behavior under standardized conditions. The transition from a unimolecular/bimolecular hydrolysis mechanism is highly dependent on the lactone's inherent electrophilicity and steric environment 5.

Property / Metric

-Butyrolactone (GBL)
Hexahydro-1H-cyclopenta[c]furan-1-one
Ring System Monocyclic (5-membered)Bicyclic (cis-fused 5,5-system)
Relative Ring Strain LowHigh
Hydrolysis Half-Life (

)
Slow (Hours to Days at pH 7)Fast (Minutes at pH 7)
Polymerizability (ROP) Highly resistant (requires extreme conditions)Favorable (driven by strain relief)
Primary Application Solvent, Reagent, GHB ProdrugReactive intermediate, Specialty Polymers

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following workflows are designed to provide internal controls, ensuring that the observed reactivity differences are purely a function of molecular structure rather than environmental artifacts.

Protocol A: Comparative Hydrolysis Kinetics via In Situ 1H NMR

Causality Check: NMR allows real-time observation of the lactone-to-hydroxy-acid conversion without perturbing the chemical equilibrium, providing a direct measurement of the pseudo-first-order rate constant (


).
  • Preparation: Prepare a 0.1 M solution of the chosen lactone in

    
     containing 0.05 M 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) as an internal standard.
    
  • Initiation: Inject a standardized

    
     solution to achieve a final pD of 10.0. Immediately vortex for 5 seconds.
    
  • Data Acquisition: Transfer the mixture to an NMR tube and insert it into a spectrometer pre-equilibrated at 25.0 °C. Acquire 1H NMR spectra every 60 seconds for 1 hour.

  • Validation & Analysis: Integrate the

    
     multiplet of the lactone (typically ~4.3 ppm for GBL) against the newly forming 
    
    
    
    triplet of the open-chain product. Plot
    
    
    versus time. The steeper slope of the bicyclic lactone will quantitatively validate its higher reactivity.
Protocol B: Ring-Opening Polymerization (ROP) Evaluation

Causality Check: ROP strictly requires a negative Gibbs free energy (


). GBL will fail to polymerize under standard conditions, acting as a negative control, whereas the strained bicyclic lactone will yield a polymer due to its higher ground-state enthalpy.

Workflow Step1 Monomer Purification (Vacuum Distillation over CaH2) Step2 Initiation in Glovebox (Add Benzyl Alcohol & Superbase Catalyst) Step1->Step2 Step3 Polymerization Reaction (Anhydrous Toluene, 25°C, 24h) Step2->Step3 Step4 Reaction Quenching (Precipitation in Acidic Methanol) Step3->Step4 Step5 Polymer Characterization (GPC for Mw/Mn, DSC for Tg) Step4->Step5

Fig 2. Standardized workflow for the ring-opening polymerization (ROP) of lactone monomers.

  • Purification: Rigorously dry both monomers over

    
     for 48 hours and distill under reduced pressure to remove trace water (which acts as a chain transfer agent).
    
  • Reaction Setup: In a nitrogen-filled glovebox, dissolve 1.0 M of the monomer in anhydrous toluene.

  • Catalysis: Add 1.0 mol% of a phosphazene superbase (e.g., tert-Bu-P4) and 1.0 mol% benzyl alcohol as the initiator 2.

  • Execution: Stir the reactions at 25 °C for 24 hours.

  • Validation: Quench the reaction by pouring the mixture into cold, acidic methanol. The bicyclic lactone will yield a white polymer precipitate, whereas the GBL solution will remain clear, validating the thermodynamic barrier of the unstrained 5-membered ring.

References

  • Wikipedia Contributors. "

    
    -Butyrolactone - Reactions and Pharmacokinetics." Wikipedia, The Free Encyclopedia. Available at:[Link]
    
  • Gomez-Bombarelli, R., et al. "Mechanisms of Lactone Hydrolysis in Acidic Conditions." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • "Preparation and use of gamma-butyrolactone as a cross-linking agent." Google Patents (JP2005515267A).
  • Hong, M., et al.

    
    -Methylene-
    
    
    
    -Butyrolactone Using Organophosphazene/Urea Binary Catalysts Toward Sustainable Polyesters." CCS Chemistry. Available at:[Link]
  • "A Solvent Effect in the Reaction of Diazomethane with Norbornane-2,3-dione 3-Hemiketals." Taylor & Francis. Available at:[Link]

Sources

Comparative

Structural Determination Guide: Hexahydro-1H-cyclopenta[c]furan-1-one Scaffolds

Comparative Analysis: X-ray Crystallography vs. Solution-State NMR[1][2] Executive Summary: The Stereochemical Challenge Hexahydro-1H-cyclopenta[c]furan-1-one (often referred to as 3-oxabicyclo[3.3.0]octan-2-one) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: X-ray Crystallography vs. Solution-State NMR[1][2]

Executive Summary: The Stereochemical Challenge

Hexahydro-1H-cyclopenta[c]furan-1-one (often referred to as 3-oxabicyclo[3.3.0]octan-2-one) represents a critical bicyclic lactone scaffold in medicinal chemistry, serving as a core motif in prostaglandins and terpene synthesis.[1][2]

For drug development professionals, this scaffold presents a specific challenge: Stereochemical Ambiguity. The core molecule is typically a colorless liquid at room temperature (Melting Point < 25°C), rendering standard benchtop single-crystal X-ray diffraction (SC-XRD) impossible without modification.[2] While solution-state NMR is the standard alternative, it often fails to definitively distinguish between cis- and trans-fused ring junctions due to overlapping signal multiplets in the flexible cyclopentane ring.[1][2]

This guide compares the "Product" (Crystallographic analysis of solid derivatives) against the "Alternative" (NMR analysis of the native liquid) to demonstrate why the X-ray workflow provides superior data for structure-based drug design (SBDD).[2]

Technical Comparison: X-ray Data vs. NMR Metrics

The following table contrasts the structural insights derived from the X-ray diffraction of a crystalline derivative (e.g., the 3,3-dimethyl-1,6-dione analog) versus high-field NMR of the native liquid scaffold.

FeatureMethod A: X-ray Crystallography (Recommended) Method B: Solution NMR (Alternative)
Primary Analyte Solid Derivative (e.g., p-bromobenzoate or dione analog)Native Liquid Scaffold
Stereochemical Certainty Absolute (100%) : Defines cis/trans fusion and enantiomer.[1][2]Inferential : Based on NOE correlations (often ambiguous).[2]
Conformational Insight Envelope Conformation : Precise bond angles/torsions.[2]Time-Averaged : Rapid ring flipping blurs specific puckering.[1][2]
Ring Strain Analysis Direct Measurement : Bond angles <109.5° reveal strain.[2]Indirect : Inferred from coupling constants (

).[2]
Resolution/Precision Atomic (< 0.8 Å) : Exact atomic coordinates.[2]Molecular : Relative proximity of protons.[2]
Throughput Low (Requires synthesis & crystallization).[2]High (Direct measurement).[2]
Experimental Data Case Study

Data derived from the structural analysis of the crystalline analog cis-3,3-Dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-1,6-dione [1].

  • Crystal System: Monoclinic

  • Space Group: P2₁/c (Racemic mixture)[2]

  • Unit Cell Dimensions:

    
    , 
    
    
    
    ,
    
    
    [3]
  • Key Bond Lengths (Avg C-C): 1.528 ± 0.010 Å[2][4]

  • Ring Junction Geometry: The angle between the ketone and ester mean planes is 60.7(1)° , confirming a specific "open-book" cis-fusion that is difficult to quantify via NMR.[1][2]

  • Strain Indicators: Internal ring angles on the carbonyl side are compressed (~107.9°), indicating significant ring strain essential for reactivity profiling.

Protocol: From Liquid Scaffold to X-ray Structure[1]

Since the native molecule is liquid, the following protocol details the Derivatization-Crystallization Workflow . This is a self-validating system: if crystals do not form, the derivative purity is likely insufficient.[1][2]

Phase 1: Heavy-Atom Derivatization (Optional but Recommended)

To facilitate phase determination (if molecular replacement is not possible), synthesize a heavy-atom derivative.[1][2]

  • Reactant: Treat the hydroxy-lactone precursor with p-bromobenzoyl chloride.

  • Conditions: Pyridine, DMAP (cat.), CH₂Cl₂, 0°C to RT, 4h.

  • Validation: Check TLC for a single UV-active spot (distinct from starting material).[1][2]

Phase 2: Crystallization via Vapor Diffusion

Target: Single crystals > 0.1 mm suitable for diffraction.[1]

  • Dissolution: Dissolve 10 mg of the solid derivative in a minimal amount (approx. 0.5 mL) of a "Good Solvent" (e.g., Acetone or THF). Ensure the solution is clear.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of a "Poor Solvent" (e.g., Pentane or Hexane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Observation: Inspect daily under polarized light. Birefringence indicates crystallinity.[2]

Phase 3: Data Collection & Refinement[1]
  • Mounting: Harvest crystal using a cryo-loop with Paratone-N oil.

  • Cooling: Flash cool to 100 K in a liquid nitrogen stream to minimize thermal motion.

  • Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy.

Structural Logic & Signaling Pathways[1][2]

The following diagram illustrates the decision matrix for choosing between NMR and X-ray for this specific scaffold, highlighting the "Critical Path" for drug development.

G Start Start: Hexahydro-1H-cyclopenta[c]furan-1-one (Liquid Scaffold) Decision Requirement: Absolute Stereochemistry? Start->Decision Path_NMR Path A: Solution NMR (NOESY/COSY) Decision->Path_NMR No (Routine Check) Path_Xray Path B: Derivatization (e.g., p-Bromobenzoate) Decision->Path_Xray Yes (Drug Dev Critical) Result_NMR Result: Relative Config Only (Ambiguous Ring Fusion) Path_NMR->Result_NMR Cryst Crystallization (Vapor Diffusion) Path_Xray->Cryst Diffraction X-ray Diffraction (100 K) Cryst->Diffraction Result_Xray Result: Absolute Config Defined (Cis-Fusion Confirmed) Diffraction->Result_Xray DrugDesign Structure-Based Drug Design (High Confidence) Result_Xray->DrugDesign Validates QSAR Model

Caption: Workflow decision tree comparing NMR vs. X-ray pathways. Path B (Blue) is required for absolute stereochemical validation in drug development.[2]

Expert Insights: Why X-ray Wins for This Scaffold

As an Application Scientist, I often see researchers rely solely on NMR for fused-ring systems, leading to costly errors in late-stage synthesis.[1][2]

  • The "Floppy" Cyclopentane Problem: In solution, the cyclopentane ring in this scaffold undergoes rapid pseudorotation. This averages the NMR couplings (

    
    -values), making it mathematically difficult to distinguish a cis-fused system from a trans-fused one with high confidence.[1][2]
    
  • The "Envelope" Freeze: Crystallography freezes the molecule in its lowest-energy conformation (often an envelope or twist-envelope).[1][2] For the cis-fused lactone, X-ray data typically reveals a dihedral angle of ~60° between the rings [1]. This geometric parameter is a "fingerprint" for biological activity that NMR cannot provide directly.[2]

  • Self-Validation: The presence of a sharp diffraction pattern is binary proof of molecular homogeneity.[2] NMR can hide minor diastereomeric impurities under the baseline; X-ray diffraction spots will split or streak if the crystal lattice is impure.

References
  • Crystal structure of cis-3,3-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-1,6-dione . Source: National Institutes of Health (NIH) / PubMed Central.[2] URL:[Link]

  • Hexahydro-1H-cyclopenta[c]furan-1-one (Compound Summary) . Source: PubChem.[2][5][6] URL:[Link][2]

  • Comparison of X-ray Crystallography and NMR Spectroscopy . Source: News-Medical.net.[2] URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing Cis and Trans Isomers of Hexahydro-1H-cyclopenta[c]furan-1-one

In the landscape of drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring efficacy and safety. The seemi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring efficacy and safety. The seemingly subtle difference between cis and trans isomers can lead to profound variations in biological activity, metabolic stability, and toxicity. This guide provides an in-depth technical comparison of the analytical methodologies used to distinguish between the cis and trans diastereomers of Hexahydro-1H-cyclopenta[c]furan-1-one, a bicyclic lactone scaffold of interest in medicinal chemistry.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of techniques. Instead, this guide will elucidate the causal relationships behind experimental choices, providing a framework for robust, self-validating protocols. We will explore the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by theoretical and experimental data, to empower researchers to make unambiguous stereochemical assignments.

The Structural Nuances of Cis and Trans Isomers

The core of our investigation lies in the fusion of the cyclopentane and γ-butyrolactone rings. The relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C6a) defines the cis and trans isomers. In the cis isomer, these hydrogens are on the same face of the molecule, resulting in a more compact, "V-shaped" conformation. Conversely, the trans isomer has these hydrogens on opposite faces, leading to a more linear and potentially more strained ring system. These conformational differences are the key to their spectroscopic differentiation.

Spectroscopic Fingerprinting: A Comparative Analysis

While X-ray crystallography provides the most definitive stereochemical assignment, it is not always feasible due to the challenges of obtaining suitable single crystals. Therefore, spectroscopic methods, particularly NMR and IR, are the workhorses for routine and high-throughput analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for elucidating the three-dimensional structure of molecules in solution. For distinguishing the cis and trans isomers of Hexahydro-1H-cyclopenta[c]furan-1-one, several NMR techniques are indispensable.

¹H NMR: Unraveling Connectivity and Spatial Relationships

The proton NMR spectra of the two isomers are expected to exhibit distinct differences in both chemical shifts and coupling constants (³J).

  • Chemical Shifts: The spatial arrangement of protons in the cis and trans isomers will place them in different magnetic environments. Protons on the concave face of the cis isomer are likely to be more shielded compared to their counterparts in the more extended trans isomer.

  • Coupling Constants (³J): The dihedral angle between vicinal protons is a critical determinant of the magnitude of their coupling constant, as described by the Karplus equation. In rigid bicyclic systems, the ³J values for the bridgehead protons can be particularly informative. The cis isomer is expected to show a smaller coupling constant between the bridgehead protons compared to the trans isomer, where a more anti-periplanar relationship can exist, leading to a larger coupling constant.[1][2]

¹³C NMR: Probing the Carbon Skeleton

The carbon chemical shifts will also be influenced by the stereochemistry. Ring strain and steric interactions in the more constrained isomer can lead to noticeable shifts in the ¹³C NMR spectrum. For instance, the carbonyl carbon in the more strained isomer may exhibit a different chemical shift compared to the less strained counterpart.[3]

Nuclear Overhauser Effect (NOE) Spectroscopy: The Definitive Assignment

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (< 5 Å).[4][5] This makes NOE-based experiments, such as 1D NOE difference spectroscopy or 2D NOESY, the most unambiguous methods for assigning cis and trans stereochemistry in the absence of crystals.[5][6][7]

  • For the cis isomer: Irradiation of one of the bridgehead protons should result in a significant NOE enhancement for the other bridgehead proton, as they are on the same face of the molecule and therefore spatially close.

  • For the trans isomer: No NOE is expected between the two bridgehead protons due to their large spatial separation.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Isomer Differentiation using NMR Spectroscopy"

Infrared (IR) Spectroscopy: A Quick Diagnostic Tool

IR spectroscopy can serve as a rapid and complementary technique for distinguishing between the cis and trans isomers. The primary diagnostic band is the carbonyl (C=O) stretching frequency of the lactone.

  • Ring Strain: The fusion of the five-membered rings can induce different degrees of ring strain in the cis and trans isomers. Generally, increased ring strain in a lactone leads to a higher C=O stretching frequency.[8] The γ-lactone (five-membered ring) already has a characteristically high C=O stretching frequency (typically 1760-1795 cm⁻¹).[8] Subtle differences in this region can be indicative of the specific isomer.

  • Dipole Moment: The different symmetries of the cis and trans isomers can lead to variations in their overall dipole moments, which can influence the intensity of the C=O stretching band.[9]

While IR spectroscopy alone may not always provide a definitive assignment, it can be a powerful tool when used in conjunction with NMR data or when comparing to known reference spectra.

Quantitative Data Comparison

The following table summarizes the expected spectroscopic differences between the cis and trans isomers of Hexahydro-1H-cyclopenta[c]furan-1-one based on general principles for similar bicyclic systems.

Spectroscopic ParameterExpected for cis-IsomerExpected for trans-IsomerRationale
¹H NMR
³J (H-C3a, H-C6a)Smaller valueLarger valueDihedral angle dependence of coupling constants.
NOESY/NOE
Correlation (H-C3a, H-C6a)PresentAbsentThrough-space proximity of bridgehead protons.
IR Spectroscopy
ν(C=O)Potentially differentPotentially differentDifferences in ring strain affecting the carbonyl bond strength.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and NOESY spectra for the unambiguous assignment of stereochemistry.

Materials:

  • Sample of Hexahydro-1H-cyclopenta[c]furan-1-one (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard 1D ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • NOESY Acquisition:

    • Acquire a 2D NOESY spectrum. A mixing time of 500-800 ms is a good starting point for a molecule of this size.[7]

    • Process the 2D spectrum and look for cross-peaks between the bridgehead protons.

IR Spectroscopy

Objective: To determine the C=O stretching frequency of the lactone.

Materials:

  • Sample of Hexahydro-1H-cyclopenta[c]furan-1-one

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum.

  • Data Analysis: Identify the C=O stretching frequency and compare the values obtained for the different isomers.

Conclusion

The differentiation of cis and trans isomers of Hexahydro-1H-cyclopenta[c]furan-1-one is a critical step in its chemical and biological characterization. While both NMR and IR spectroscopy provide valuable information, Nuclear Overhauser Effect (NOE) spectroscopy stands out as the most definitive method for unambiguous assignment in solution. The presence or absence of an NOE correlation between the bridgehead protons is a direct and reliable indicator of their relative stereochemistry. By employing the systematic workflow and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently and accurately characterize these important bicyclic lactones.

References

  • D. A. Evans, "Stereoselectivity of Organic Reactions," in Asymmetric Synthesis, Vol. 3, ed. J. D. Morrison (Academic Press, 1984).
  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]

  • Thresen Mathew, response to "How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones?," ResearchGate, December 22, 2014. [Link]

  • University College London, "NOE Experiments," Faculty of Mathematical & Physical Sciences. [Link]

  • Enrico F. Reale, response to "How to experimentally find if my compound is in cis or trans?," ResearchGate, February 14, 2017. [Link]

  • St. Paul's Cathedral Mission College, "INFRARED SPECTROSCOPY." [Link]

  • "IR Spectroscopy," e-PG Pathshala. [Link]

  • Wikipedia, "Nuclear Overhauser effect." [Link]

  • Chemistry LibreTexts, "22: Nuclear Overhauser Effect (NOE)." [Link]

  • John Decatur, "NOESY and ROESY," University of Connecticut, August 8, 2018. [Link]

  • H. J. Gais, G. Hellmann, and H. J. Lindner, "Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones," Arkivoc, vol. 2008, no. viii, pp. 68-73, 2008. [Link]

Sources

Comparative

Analytical Reference Standards for Hexahydro-1H-cyclopenta[c]furan-1-one: A Comprehensive Comparison Guide

Introduction & Scientific Context Hexahydro-1H-cyclopenta[c]furan-1-one (Molecular Formula: C7H10O2, MW: 126.15 g/mol ) is a conformationally rigid bicyclic lactone[1]. As a Senior Application Scientist, I frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Hexahydro-1H-cyclopenta[c]furan-1-one (Molecular Formula: C7H10O2, MW: 126.15 g/mol ) is a conformationally rigid bicyclic lactone[1]. As a Senior Application Scientist, I frequently encounter this compound utilized as a crucial stereochemical control element in the asymmetric total synthesis of complex natural products, including terpenes, dolabellanes, and hyperimonates[2][3]. Because the biological activity of these downstream active pharmaceutical ingredients (APIs) relies heavily on their precise 3D architecture, the stereoisomeric purity—specifically the cis-fused versus trans-fused ring junction—of the starting lactone is paramount.

When sourcing or validating reference standards for this compound (often listed under the general CAS 5733-03-9 or the specific cis-isomer CAS 113428-55-0[1][4]), researchers must navigate varying grades of purity, analytical validation methods, and storage requirements. This guide objectively compares the performance of commercially available standards and provides a self-validating analytical framework for in-house certification.

Comparative Analysis of Commercial Reference Standards

Not all commercially available standards are created equal. The table below synthesizes the quantitative data and analytical specifications from leading chemical suppliers, highlighting the differences between bulk synthetic intermediates and analytical-grade reference materials.

Supplier / GradeCAS NumberClaimed PurityPrimary Analytical MethodStorage ConditionsPrimary Application
MilliporeSigma (Analytical)113428-55-0≥96.0%GC-FID & qNMRRoom Temp / 2-8°CQuantitative analysis, Stereochemical standard[4]
BLD Pharm (Research)5733-03-995.0 - 98.0%LC-MS / NMRCold-chain requiredSynthetic building block[5]
Alchimica (Bulk)5733-03-9>95.0%UnspecifiedAmbientLarge-scale synthesis[6]

Scientific Integrity & Logic: The Analytical Challenge

Validating Hexahydro-1H-cyclopenta[c]furan-1-one presents two distinct analytical challenges:

  • Lack of a Chromophore: As a simple aliphatic lactone, the molecule lacks conjugated double bonds. This renders standard HPLC-UV (e.g., at 254 nm) highly insensitive. Relying on UV absorption will result in a false sense of purity because many aliphatic impurities will be "invisible."

  • Stereoisomeric Resolution: The synthesis of this compound—often via the reaction of norbornane-2,3-dione 3-hemiketals with diazomethane in aprotic solvents—can yield a mixture of products, including oxetane derivatives and different diastereomers[7][8]. Chromatographic methods alone may not separate cis and trans isomers effectively without specialized chiral stationary phases.

Therefore, a self-validating system must employ Gas Chromatography with Flame Ionization Detection (GC-FID) for volatile impurity profiling, coupled with Quantitative Nuclear Magnetic Resonance (


H qNMR)  for absolute purity and isomeric ratio determination.

AnalyticalWorkflow Start Hexahydro-1H-cyclopenta[c]furan-1-one Candidate Batch GC GC-FID Analysis (Volatile Impurities) Start->GC NMR 1H qNMR (CDCl3) (Absolute Purity & Isomers) Start->NMR HPLC HPLC-ELSD (Non-volatile Impurities) Start->HPLC Decision Purity > 96.0%? Isomeric Ratio Confirmed? GC->Decision NMR->Decision HPLC->Decision Pass Certified Reference Standard (Store at 2-8°C) Decision->Pass Yes Fail Recrystallization / Vacuum Distillation Decision->Fail No Fail->Start Reprocess

Fig 1: Self-validating analytical workflow for certifying bicyclic lactone reference standards.

Experimental Protocol: Self-Validating Analytical Workflow

Step 1: Volatile Purity Profiling via GC-FID
  • Sample Preparation: Dissolve 10.0 mg of the reference standard in 1.0 mL of GC-grade dichloromethane (DCM).

  • Column Selection: Use a mid-polarity capillary column (e.g., DB-5, 30 m × 0.25 mm, 0.25 µm film) to ensure adequate retention of the bicyclic system.

  • Temperature Program: Initial temperature at 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Expert Causality: Why GC-FID over standard HPLC-UV? GC-FID provides a near-universal response for carbon-hydrogen bonds, ensuring that unreacted cyclopentane precursors or oxetane byproducts are accurately detected and quantified based on peak area normalization, bypassing the molecule's lack of UV absorbance.

Step 2: Absolute Purity & Isomeric Ratio via H qNMR
  • Internal Standard Selection: Weigh exactly 15.0 mg of the lactone and 10.0 mg of a certified internal standard (e.g., Dimethyl sulfone, TraceCERT® grade) into a vial.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
     (100% atom D) containing 0.03% TMS.
    
  • Acquisition: Acquire the

    
    H NMR spectrum at 400 MHz with a relaxation delay (D1) of at least 30 seconds.
    
  • Expert Causality: Why a 30-second relaxation delay? In qNMR, ensuring that all protons fully relax between pulses is critical for accurate integration. Because the rigid bicyclic framework restricts molecular tumbling, the

    
     relaxation times of the bridgehead protons can be unusually long. A standard 1-second delay would result in incomplete relaxation and artificially low purity calculations. Furthermore, integrating the bridgehead protons (typically appearing around 2.50–3.00 ppm) and analyzing their 
    
    
    
    -coupling constants definitively distinguishes the cis-isomer from the trans-isomer[8].

Mechanistic Grounding: Synthesis and Impurity Profiling

Understanding the synthetic origin of the standard is crucial for anticipating impurities. Hexahydro-1H-cyclopenta[c]furan-1-one is often synthesized via a ring-expansion mechanism. When norbornane-2,3-dione 3-hemiketals are treated with diazomethane (CH


N

) in aprotic solvents (like ether or DCM), a zwitterionic intermediate forms[7][8]. This intermediate can undergo N

elimination and ring closure to form the target lactone, but it competes with pathways forming oxetane derivatives. A high-quality reference standard must be rigorously tested to ensure the absence of these specific oxetane byproducts.

SyntheticPathway Precursor Norbornane-2,3-dione 3-hemiketal Intermediate Zwitterionic Intermediate (Exo-face attack) Precursor->Intermediate + Reagent Reagent Diazomethane (CH2N2) in Aprotic Solvent Reagent->Intermediate Product Hexahydro-1H-cyclopenta[c]furan-1-one (Target Lactone) Intermediate->Product Ring Expansion & N2 Loss Byproduct Oxetane Derivatives (Side Products) Intermediate->Byproduct Competing Pathway

Fig 2: Synthetic pathway and competing impurity formation during lactone synthesis.

References

  • [5] Title: 5733-03-9 | Hexahydro-1H-cyclopenta[c]furan-1-one - BLDpharm Source: bldpharm.com URL:

  • [6] Title: Hexahydro-1H-cyclopenta[c]furan-1-one (1 x 1 g) | Alchimica Source: alchimica.cz URL:

  • [1] Title: Hexahydro-1H-cyclopenta[c]furan-1-one | C7H10O2 | CID 12648864 - PubChem Source: nih.gov URL:

  • [7] Title: Reaction of 3 with diazomethane in aprotic solvent | Download Table - ResearchGate Source: researchgate.net URL:

  • [4] Title: cis-Hexahydro-cyclopenta[c]furan-1-one | 113428-55-0 - MilliporeSigma Source: sigmaaldrich.com URL:

  • [2] Title: cis-3,3-Dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-1,6-dione Source: nih.gov URL:

  • [8] Title: A Solvent Effect in the Reaction of Diazomethane with Norbornane-2,3-dione 3-Hemiketals Source: researchgate.net URL:

  • [3] Title: Lei HUANG | Fudan University, Shanghai | Department of Accounting | Research profile Source: researchgate.net URL:

Sources

Validation

Optical Rotation &amp; Quality Benchmarking: Chiral Hexahydro-1H-cyclopenta[c]furan-1-one

This guide details the optical rotation benchmarks and quality parameters for Hexahydro-1H-cyclopenta[c]furan-1-one (also known as 3-oxabicyclo[3.3.0]octan-2-one ) and its critical unsaturated precursor, the Grieco Lacto...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optical rotation benchmarks and quality parameters for Hexahydro-1H-cyclopenta[c]furan-1-one (also known as 3-oxabicyclo[3.3.0]octan-2-one ) and its critical unsaturated precursor, the Grieco Lactone .[1][2]

Executive Summary

Hexahydro-1H-cyclopenta[c]furan-1-one is a bicyclic lactone scaffold pivotal in the synthesis of prostaglandins (e.g., Carbacyclin) and modified nucleosides.[1][2] In high-stakes drug development, the enantiomeric purity of this scaffold is the Critical Quality Attribute (CQA).

Most commercial sourcing and quality control focuses on its unsaturated precursor, (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one (Grieco Lactone), because the saturated form is typically generated in situ or immediately downstream via hydrogenation.[1][2] Therefore, the optical rotation of the unsaturated precursor is the primary industry standard for validating stereochemical integrity.

Key Performance Indicators (KPIs)
  • Primary Benchmark (Unsaturated Precursor): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Methanol).[2]
    
  • Stereochemical Configuration: cis-fused ring junction (essential for biological activity).[1][2]

  • Critical Impurity: The trans-fused isomer (thermodynamically accessible but biologically inactive in this context).[1][2]

Comparative Data Analysis

The following table contrasts the optical rotation values of the high-purity chemical standard against alternative synthesis routes (enzymatic resolution).

Table 1: Optical Rotation Benchmarks
Compound FormMethod of OriginConfigurationOptical Rotation ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Solvent (c)Purity (ee)
Grieco Lactone (Unsaturated)Asymmetric Synthesis (Standard)(1S, 5R) -103.0° ± 2° MeOH (c=1.[2][3]0)>99%
Hexahydro-1H...[1][2][4][5][6] (Saturated)Hydrogenation of above(3aR, 6aS)*DerivedCHCl₃>99%
Saturated LactoneEnzymatic Resolution (Lipase)(3aS, 6aR)+98.2°MeOH (c=0.01)~92-98%
Saturated LactoneBaeyer-Villiger OxidationRacemic-0%

*Note: The saturated form's rotation magnitude varies significantly by solvent. The -103° value of the unsaturated precursor is the most reliable "Certificate of Analysis" (CoA) specification for acceptance.[1][2]

Technical Analysis & Causality

Why the "Grieco Lactone" Value Matters

The optical rotation of the saturated derivative (Hexahydro-1H-cyclopenta[c]furan-1-one) is less commonly cited as a primary specification because the hydrogenation step (Pd/C, H₂) is stereoretentive.[1][2] If the starting material (Grieco Lactone) has an optical rotation of -103° , the cis-fusion is intact.[1][2]

Causality of Rotation Shift:

  • Unsaturation Effect: The double bond in the Grieco lactone creates a rigid chromophore that interacts strongly with polarized light, resulting in a high specific rotation magnitude (>100°).

  • Saturation Effect: Upon hydrogenation, the removal of the

    
    -system reduces the electronic interaction with polarized light. The specific rotation of the saturated compound often drops in magnitude, making it a less sensitive probe for small amounts of enantiomeric impurity compared to its precursor.
    
Alternative: Enzymatic Resolution

When synthesizing the saturated lactone directly from the ketone (via Baeyer-Villiger oxidation), the product is racemic. Enzymatic resolution (e.g., using Candida antarctica Lipase B) can yield high enantiomeric excess, but often requires extensive recrystallization to match the >99% ee achieved by the chemical route starting from the Grieco lactone.

Experimental Protocols

Protocol A: Polarimetric Validation (Self-Validating)

Objective: Determine enantiomeric purity of the (1S,5R)-Precursor.

  • Preparation: Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces (solvents like Ethyl Acetate can skew rotation values).

  • Solvent System: Use HPLC-grade Methanol . Do not use Chloroform for the unsaturated lactone if comparing to the -103° benchmark, as solvation effects shift the value.

  • Concentration: Prepare a solution of exactly 1.0 g/100 mL (c=1).

  • Measurement:

    • Zero the polarimeter with pure Methanol.

    • Measure at 589 nm (Sodium D-line) at 22°C .[1][2]

    • Validation Logic: A value between -101° and -105° confirms >98% ee.[1][2] A value < -95° indicates either wet sample or racemization.[1][2]

Protocol B: Synthesis of Saturated Target (Stereoretentive Hydrogenation)

Objective: Convert Grieco Lactone to Hexahydro-1H-cyclopenta[c]furan-1-one without racemization.

  • Dissolution: Dissolve 10 mmol of (-)-Grieco Lactone (

    
    ) in 50 mL dry Ethyl Acetate.
    
  • Catalyst: Add 5 wt% Pd/C (10% loading).

  • Hydrogenation: Stir under H₂ balloon (1 atm) for 4 hours at Room Temperature.

    • Checkpoint: Monitor by TLC (Silica, 50% EtOAc/Hexane). The starting material (UV active) should disappear; the product is not UV active (stain with Anisaldehyde).

  • Workup: Filter through Celite. Concentrate in vacuo.

  • Result: Quantitative yield of (3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one . The cis-ring junction is preserved.[1][2]

Visual Workflows

Diagram 1: Synthesis & Stereochemical Flow

This diagram illustrates the derivation of the saturated target from the commercial chiral standard.

SynthesisFlow Grieco (-)-Grieco Lactone (Unsaturated Precursor) [α]D = -103° Hydrogenation Pd/C, H2 (Stereoretentive) Grieco->Hydrogenation Reduction Target Hexahydro-1H-cyclopenta[c]furan-1-one (Saturated Target) Cis-Fused Hydrogenation->Target Yield >98% Prostaglandins Prostaglandins (e.g., Carbacyclin) Target->Prostaglandins Downstream Synthesis

Caption: Stereochemical retention pathway from the high-rotation unsaturated precursor to the saturated scaffold.

Diagram 2: Enzymatic Resolution Alternative

This workflow depicts the alternative route if starting from racemic material.

EnzymaticRes Racemic Racemic Ketone (Bicyclo[3.3.0]octan-2-one) BV Baeyer-Villiger Oxidation (mCPBA) Racemic->BV RacLactone Racemic Lactone [α]D = 0° BV->RacLactone Lipase Lipase Resolution (CAL-B) RacLactone->Lipase ChiralLactone (-)-Saturated Lactone High ee Lipase->ChiralLactone Hydrolysis of (R)-isomer Waste Ring-Opened Ester (Discard) Lipase->Waste

Caption: Kinetic resolution pathway requiring separation of the ring-opened byproduct to achieve high optical purity.[1][2]

References

  • Sigma-Aldrich. (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one Product Specification.[1][2][6]Link

  • Corey, E. J., et al. "Total synthesis of prostaglandins." Journal of the American Chemical Society, 1969. (Foundational text on the use of this lactone scaffold).
  • Grieco, P. A. "Cyclopentenones. Efficient synthesis of cis-2-oxabicyclo[3.3.0]oct-6-en-3-one." Journal of Organic Chemistry, 1972.
  • ChemicalBook. (+)-cis-2-Oxabicyclo[3.3.0]oct-6-en-3-one Properties and Optical Rotation.Link

  • National Institutes of Health (PubChem). cis-Bicyclo[3.3.0]octan-2-one Compound Summary.[1][2]Link

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.